molecular formula C8H7ClO B1590771 2-Chloro-4-methylbenzaldehyde CAS No. 50817-80-6

2-Chloro-4-methylbenzaldehyde

Cat. No.: B1590771
CAS No.: 50817-80-6
M. Wt: 154.59 g/mol
InChI Key: OSPMNRDGMUPWNO-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPMNRDGMUPWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543647
Record name 2-Chloro-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50817-80-6
Record name 2-Chloro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylbenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Scientist's Guide to 2-Chloro-4-methylbenzaldehyde: Physicochemical Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4-methylbenzaldehyde (CAS No. 50817-80-6), a key aromatic aldehyde intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its physical and chemical properties. We will dissect its spectroscopic signature, analyze the electronic effects governing its reactivity, and present its strategic applications in the fields of pharmaceutical and agrochemical synthesis. This guide is intended for researchers, process chemists, and drug development professionals who require a functional and mechanistic understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde whose utility is defined by the specific arrangement of its functional groups on the benzene ring. Understanding its fundamental properties is the first step in its effective application.

Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance and scientific reproducibility.

IdentifierValue
CAS Number 50817-80-6[1]
Molecular Formula C₈H₇ClO[1][2]
Molecular Weight 154.59 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-Chloro-p-tolualdehyde, 3-Chloro-4-formyltoluene[3]
Physical Properties

The physical state and solubility parameters dictate the handling, storage, and reaction conditions for this compound.

PropertyValueSource(s)
Appearance Solid, Light yellow to yellow[4][5]
Melting Point 27-30 °C[4]
Boiling Point 100-103 °C @ 4 Torr[3][4]
Density (Predicted) 1.195 ± 0.06 g/cm³[3][4]
Solubility Low solubility in water; Soluble in organic solvents like ethanol, ether, benzene.[6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[3][4]

The low melting point of this compound means it can exist as either a solid or liquid at or near ambient laboratory temperatures, a crucial consideration for material transfer and reaction setup.[4] Its low water solubility is typical for substituted aromatic compounds and necessitates the use of organic solvents for most synthetic applications.[6]

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following section outlines the expected spectroscopic data for this compound, providing a baseline for quality control.

Predicted Spectral Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include a singlet for the aldehydic proton between δ 9.9-10.4 ppm, a singlet for the methyl protons around δ 2.4 ppm, and a set of three protons in the aromatic region (δ 7.2-7.9 ppm) with splitting patterns dictated by their coupling constants.[7][8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic carbonyl carbon peak around δ 190-192 ppm.[9] Other key signals include the methyl carbon near δ 21 ppm and several distinct peaks for the aromatic carbons, including the two quaternary carbons attached to the chloro and aldehyde groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the conjugated aldehyde C=O stretch.[7][8] Two weaker bands for the aldehydic C-H stretch can be found near 2720 cm⁻¹ and 2820 cm⁻¹ . Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-Cl bond shows a signal in the fingerprint region.[7]

Caption: Molecular Structure of this compound.

Workflow: Acquiring and Interpreting ¹H NMR Spectra

This protocol outlines a self-validating system for the routine quality control analysis of this compound.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. Gently swirl to dissolve the solid completely. The deuterated solvent provides the field lock for the spectrometer, and TMS serves as the internal standard (δ 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Follow the instrument-specific software instructions to lock, shim, and acquire a standard proton spectrum. A typical acquisition involves 8 to 16 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis & Interpretation:

    • Calibrate: Set the TMS peak to δ 0.00 ppm.

    • Identify Signals: Locate the key signals as described in Section 2.1: the aldehyde singlet (~10 ppm), the aromatic multiplet (~7-8 ppm), and the methyl singlet (~2.4 ppm).

    • Integrate: Integrate the identified peaks. The ratio of the integrals should correspond to the number of protons (e.g., 1H : 3H : 3H).

    • Purity Assessment: Look for any extraneous peaks. The presence of significant unidentifiable signals may indicate impurities. Compare the spectrum to a known reference standard if available.

Chemical Reactivity: A Tale of Two Substituents

The synthetic utility of this compound is governed by the electronic interplay between the aldehyde group and the chloro and methyl substituents on the aromatic ring.

The Electrophilic Aldehyde Core

Like all aldehydes, the carbonyl carbon is electrophilic due to the polarization of the C=O bond. This makes it a prime target for nucleophilic attack, underpinning reactions such as Grignard additions, Wittig olefinations, and Schiff base formations.[6][10] Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring donates electron density through resonance, slightly reducing the carbonyl carbon's electrophilicity.[10]

Electronic Effects of Chloro and Methyl Groups

The unique reactivity of this molecule stems from the competing electronic effects of its substituents.

  • Chlorine (at C2): The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the aromatic ring and, importantly, from the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzaldehyde or 4-methylbenzaldehyde.[10]

  • Methyl (at C4): The methyl group exerts a weak electron-donating effect (+I and hyperconjugation) . This effect pushes electron density into the ring, which would normally decrease the electrophilicity of the carbonyl carbon.

The Net Result: The strong, distance-dependent inductive withdrawal from the ortho-positioned chlorine atom is the dominant electronic factor. It overrides the weaker donating effect of the para-methyl group, leading to a highly activated aldehyde functional group for nucleophilic addition reactions.[10]

G A Ring B C=O A->B Net e⁻ Withdrawal C Cl (-I Effect) C->A Inductive Withdrawal D CH3 (+I Effect) D->A Inductive Donation

Sources

An In-Depth Technical Guide to 2-Chloro-4-methylbenzaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical identity, reliable synthesis protocols, significant applications, and essential safety protocols, grounding all information in authoritative scientific literature and field-proven insights.

Core Chemical Identity and Structure

This compound, also known by its synonym 2-Chloro-p-tolualdehyde, is a disubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a chlorine atom (-Cl), and a methyl group (-CH₃). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

The strategic placement of these functional groups dictates its chemical reactivity and utility. The aldehyde group is a versatile handle for numerous organic transformations, while the electron-withdrawing chlorine and electron-donating methyl group ortho and para to the aldehyde, respectively, influence the reactivity of the aromatic ring and the carbonyl group.

Key Identifiers:

  • CAS Number: 50817-80-6[1][2]

  • Molecular Formula: C₈H₇ClO[1][2]

  • SMILES: CC1=CC(=C(C=C1)C=O)Cl[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental design, particularly for reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Weight 154.59 g/mol [1][2]
Appearance Light yellow to yellow solid or liquid[3]
Melting Point 27-30 °C[3]
Boiling Point 100-103 °C (at 4 Torr)[3][4]
Density ~1.195 g/cm³ (Predicted)[3][4]
Form Solid below 27 °C, liquid above 30 °C[3]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through various routes, often involving the formylation of a corresponding toluene derivative. A robust and widely applicable method is the conversion of an aromatic amine to an aldehyde via a diazonium salt intermediate, a process based on the Beech reaction. This self-validating system ensures high specificity in the placement of the aldehyde group.

The following protocol is a representative methodology adapted from established procedures for synthesizing substituted benzaldehydes. The starting material is 2-chloro-4-methylaniline.

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_formylation Part B: Formylation cluster_workup Part C: Isolation & Purification A1 Dissolve 2-chloro-4-methylaniline in HCl A2 Cool to 0-5°C A1->A2 A3 Add NaNO2 solution dropwise A2->A3 A4 Formation of diazonium salt intermediate A3->A4 B2 Add diazonium salt to formaldoxime A4->B2 Key Reaction Step B1 Prepare formaldoxime solution B1->B2 B3 Hydrolyze intermediate with acid B2->B3 B4 Formation of this compound B3->B4 C1 Extract with ether B4->C1 Crude Product C2 Wash with NaHCO3 and brine C1->C2 C3 Dry over Na2SO4 C2->C3 C4 Purify by vacuum distillation C3->C4

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloro-4-methylaniline

  • Part 1: Preparation of the Diazonium Salt

    • Rationale: The conversion of the primary amine to a diazonium group creates an excellent leaving group (N₂) for subsequent nucleophilic substitution. This reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

    • Procedure: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-4-methylaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. b. Cool the mixture to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1 eq.) in water and add it dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. d. Stir for an additional 20 minutes at 0-5 °C to ensure complete formation of 2-chloro-4-methylbenzenediazonium chloride.

  • Part 2: Formylation Reaction

    • Rationale: The diazonium salt is reacted with a formylating agent equivalent, such as formaldoxime. The subsequent acidic hydrolysis of the intermediate oxime yields the desired aldehyde. This two-step process is a classic method for introducing an aldehyde group onto an aromatic ring.

    • Procedure: a. In a separate flask, prepare a solution of formaldoxime. b. Add the cold diazonium salt solution from Part 1 to the formaldoxime solution while maintaining a controlled temperature. c. After the addition is complete, allow the reaction to proceed for 1-2 hours. d. Add concentrated sulfuric acid slowly and heat the mixture under reflux for 2 hours to hydrolyze the intermediate.

  • Part 3: Work-up and Purification

    • Rationale: A standard aqueous work-up is required to isolate the organic product from the acidic reaction mixture and inorganic salts. Vacuum distillation is an effective method for purifying aldehydes with moderate boiling points.

    • Procedure: a. Cool the reaction mixture and extract the product into an organic solvent like diethyl ether (3x). b. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated brine solution. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Remove the solvent under reduced pressure. e. Purify the resulting crude oil by vacuum distillation to yield pure this compound.[5]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block in the synthesis of more complex molecules.[2][6]

  • Pharmaceutical Intermediate: Its primary application is as a precursor in the synthesis of various pharmaceutical compounds.[2] The aldehyde functional group allows for the construction of heterocyclic scaffolds common in medicinal chemistry, such as quinazolines and Schiff bases, which are known to exhibit a wide range of biological activities.[7][8]

  • Scaffold for Drug Discovery: The substituted benzene ring acts as a rigid scaffold. Medicinal chemists can modify the aldehyde group or perform further substitutions on the ring to synthesize libraries of compounds for screening against biological targets.[2]

  • Enzyme Inhibition Studies: Some studies have explored this compound and its derivatives as potential inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism.[2] Understanding these interactions is crucial for predicting drug-drug interactions and metabolic stability.

  • Agrochemicals and Materials Science: Derivatives of this compound may be used in the development of agrochemicals for pest control.[2] Furthermore, the presence of both electron-donating and electron-withdrawing groups can influence its optoelectronic properties, making it a candidate for research in materials science.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazard profile.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

  • Inert Atmosphere: For long-term stability, it is recommended to store under an inert gas like nitrogen or argon to prevent oxidation of the aldehyde group.[3][4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10][11]

Conclusion

This compound is a functionally rich aromatic intermediate with significant utility in organic synthesis. Its defined structure and predictable reactivity make it a reliable precursor for complex molecules in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its safe and effective application in research and development.

References

  • PubChem. This compound | C8H7ClO. National Center for Biotechnology Information. [Link]

  • Georganics. This compound - High purity. [Link]

  • ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]

  • YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

  • Chemdad. This compound. [Link]

  • PubChem. 4-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-6-fluoro-3-methylbenzaldehyde. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Wikipedia. 4-Methylbenzaldehyde. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • FCE. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • ChemSynthesis. 2-methylbenzaldehyde. [Link]

Sources

An In-depth Technical Guide to Zomepirac: A Pyrrole-Acetic Acid NSAID

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Identification: This guide focuses on the non-steroidal anti-inflammatory drug (NSAID) Zomepirac. The provided CAS number, 50817-80-6, corresponds to the chemical intermediate 2-Chloro-4-methylbenzaldehyde[1][2][3]. This discrepancy is addressed to ensure clarity for the reader. The correct CAS number for Zomepirac is 33369-31-2[4].

Introduction

Zomepirac, developed by McNeil Pharmaceutical, emerged in the early 1980s as a potent, orally effective non-steroidal anti-inflammatory drug with significant analgesic and antipyretic properties[4]. Marketed under the brand name Zomax, its efficacy in managing mild to severe pain, including postoperative pain, positioned it as a formidable competitor to existing analgesics, even showing comparable efficacy to morphine in some clinical settings[4]. However, its promising journey was cut short due to rare but severe anaphylactic reactions, leading to its withdrawal from the market in March 1983[4]. This guide provides a comprehensive technical overview of Zomepirac, delving into its chemical characteristics, mechanism of action, synthesis, and the critical toxicological findings that led to its discontinuation.

Chemical Profile and Physicochemical Properties

Zomepirac is chemically designated as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid[4]. It belongs to the pyrrole-acetic acid class of NSAIDs, a structural distinction from the more common benzene-ring-containing NSAIDs[4]. The sodium salt dihydrate form, Zomepirac Sodium (CAS 64092-49-5), was the active pharmaceutical ingredient in Zomax[5].

PropertyValueSource
Molecular FormulaC15H14ClNO3[4]
Molar Mass291.73 g·mol−1[4]
AppearanceLight Yellow Solid[]
Melting Point>273°C (dec.)[]
SolubilitySoluble in DMSO[]

Mechanism of Action: Prostaglandin Synthesis Inhibition

Like other NSAIDs, Zomepirac's therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes[7]. By blocking COX, Zomepirac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5]. This inhibition of prostaglandin synthesis accounts for its potent analgesic, anti-inflammatory, and antipyretic actions[5][][7].

Zomepirac_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Zomepirac Zomepirac Zomepirac->COX Inhibition

Caption: Zomepirac's inhibitory effect on the cyclooxygenase pathway.

Chemical Synthesis

The synthesis of Zomepirac can be achieved through a modified Hantzsch pyrrole synthesis. The key steps involve the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine to form a pyrrole intermediate. Subsequent saponification, monoesterification, and thermal decarboxylation yield a key ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, and a final saponification step produces Zomepirac[4].

Zomepirac_Synthesis_Workflow Start Diethyl 1,3-acetonedicarboxylate, Chloroacetone, Methylamine Intermediate1 Intermediate 1 (Hantzsch Pyrrole Synthesis) Start->Intermediate1 Intermediate2 Ester 2 (Saponification, Monoesterification, Decarboxylation) Intermediate1->Intermediate2 Acylation Acylation with N,N-dimethyl-p-chlorobenzamide Intermediate2->Acylation Zomepirac Zomepirac (3) (Final Saponification) Acylation->Zomepirac

Caption: A simplified workflow of Zomepirac synthesis.

Clinical Efficacy and Applications

Zomepirac was indicated for the management of mild to severe pain[4]. Numerous clinical trials demonstrated its superiority over aspirin and codeine alone, and its efficacy was comparable to analgesic combinations containing opioids[4]. Its potent analgesic effects made it a preferred choice for various pain states, including postoperative pain[4].

The Anaphylaxis Enigma and Withdrawal

The promising clinical profile of Zomepirac was overshadowed by its association with a low but unpredictable incidence of severe anaphylactic reactions[4]. Investigations revealed that Zomepirac itself is not the direct cause of these reactions. Instead, a reactive metabolite, an acyl-glucuronide formed by UDP-glucuronosyltransferase (UGT) enzymes, is the culprit. This metabolite can irreversibly bind to plasma albumin, forming haptens that trigger an immune response in susceptible individuals, leading to anaphylaxis[4]. The inability to predict which patients would experience this severe adverse event led to the voluntary withdrawal of Zomepirac from the market[4].

Zomepirac_Anaphylaxis_Pathway Zomepirac Zomepirac UGT UDP-glucuronosyltransferase (UGT) Zomepirac->UGT Metabolite Reactive Glucuronide Metabolite UGT->Metabolite Metabolism Albumin Plasma Albumin Metabolite->Albumin Hapten Hapten Formation (Irreversible Binding) Albumin->Hapten Immune_Response Immune Response Hapten->Immune_Response Anaphylaxis Anaphylaxis Immune_Response->Anaphylaxis

Caption: The metabolic pathway leading to Zomepirac-induced anaphylaxis.

Safety and Toxicology

Beyond the critical issue of anaphylaxis, Zomepirac, as an NSAID, carried the class-typical risks of gastrointestinal issues[7]. Toxicological information indicates that the dihydrate sodium salt has an RTECS number of UX9277000[8]. General safety precautions for similar aromatic aldehydes include potential irritation to the skin, eyes, and respiratory system[2].

Conclusion

Zomepirac stands as a significant case study in drug development, highlighting the critical importance of post-marketing surveillance and the investigation of idiosyncratic adverse drug reactions. While its clinical efficacy was undeniable, the unpredictable nature of its severe anaphylactic side effects, mediated by a reactive metabolite, ultimately led to its withdrawal. The story of Zomepirac underscores the complex interplay between drug metabolism, immunogenicity, and patient safety, offering valuable lessons for contemporary drug discovery and development professionals.

References

  • Zomepirac - Wikipedia. Wikipedia. [Link]

  • Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem. National Center for Biotechnology Information. [Link]

  • Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc. Chemsrc. [Link]

Sources

2-Chloro-4-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-methylbenzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (C₈H₇ClO), a pivotal aromatic aldehyde intermediate. The document details its fundamental physicochemical properties, established synthetic methodologies, and characteristic chemical reactivity. Special emphasis is placed on its significant role as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide serves as an essential resource for researchers, chemists, and professionals in drug discovery and fine chemical synthesis, offering detailed experimental protocols, mechanistic insights, and critical safety information.

Introduction

This compound, also known as 2-chloro-p-tolualdehyde, is a disubstituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with chlorine and methyl groups at positions 2 and 4, respectively, imparts a unique reactivity profile that makes it a valuable precursor in multi-step organic syntheses. The presence of three distinct functional moieties—the aldehyde, the chloro group, and the methyl group on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures. This versatility has established this compound as a key intermediate in the synthesis of a range of commercial products, most notably in the pharmaceutical and agrochemical sectors.[1] Its derivatives have been explored for various biological activities, including potential inhibition of cytochrome P450 enzymes and antimicrobial properties, highlighting its importance in medicinal chemistry.[1]

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are foundational to its handling, application, and analysis. It is typically a solid at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇ClO[1][2]
Molecular Weight 154.59 g/mol [1][2]
CAS Number 50817-80-6[1]
Appearance Solid
Melting Point 27-30 °C
IUPAC Name This compound[2]
SMILES String CC1=CC(=C(C=C1)C=O)Cl[2]
InChI Key OSPMNRDGMUPWNO-UHFFFAOYSA-N[2]

Characterization of this compound is routinely performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms. Infrared (IR) spectroscopy typically shows a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch. Mass Spectrometry (MS) is employed to confirm the molecular weight and fragmentation pattern, which is consistent with the assigned structure. Purity analysis is most commonly conducted using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired scale, and economic viability.

Common Synthetic Routes:

  • Chlorination of p-Tolualdehyde: This direct approach involves the electrophilic aromatic substitution of p-tolualdehyde (4-methylbenzaldehyde). The reaction requires a chlorinating agent, such as chlorine gas or sulfuryl chloride, and a Lewis acid catalyst. The primary challenge is controlling the regioselectivity to favor chlorination at the ortho-position to the aldehyde.

  • Gattermann–Koch Reaction: This classic formylation method can be applied to 2-chloro-1-methylbenzene (o-chlorotoluene). The reaction introduces the formyl (-CHO) group onto the aromatic ring using carbon monoxide and hydrogen chloride under high pressure, catalyzed by a mixture of aluminum chloride and copper(I) chloride.[1]

  • Oxidation of 2-Chloro-4-methylbenzyl Alcohol: If the corresponding benzyl alcohol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to prevent over-oxidation to the carboxylic acid.

Below is a representative workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification p_tol p-Tolualdehyde reaction Electrophilic Aromatic Substitution (Lewis Acid Catalyst, e.g., AlCl₃) p_tol->reaction chlor_agent Chlorinating Agent (e.g., SO₂Cl₂) chlor_agent->reaction quench Reaction Quenching (e.g., Ice Water) reaction->quench Crude Product extract Organic Extraction (e.g., Ethyl Acetate) quench->extract wash Washing (e.g., NaHCO₃, Brine) extract->wash dry Drying (e.g., Na₂SO₄) wash->dry purify Purification (e.g., Distillation or Crystallization) dry->purify final_product This compound purify->final_product Pure Product

Caption: Synthesis workflow for this compound via chlorination.

Detailed Experimental Protocol: Chlorination of p-Tolualdehyde

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Materials:

    • p-Tolualdehyde (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (0.1 eq)

    • Dichloromethane (anhydrous)

    • Ice water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add p-tolualdehyde and anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

    • Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred solution. The catalyst is hygroscopic and should be handled quickly.

    • Reagent Addition: Add sulfuryl chloride dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

    • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS to check for the consumption of the starting material.

    • Work-up: Once the reaction is complete, slowly pour the mixture into a beaker of ice water to quench the reaction and decompose the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine. Self-Validation Note: The bicarbonate wash is complete when gas evolution (CO₂) ceases.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Research and Drug Development

The strategic placement of the chloro, methyl, and aldehyde groups makes this compound a highly valuable building block for creating more complex molecules with desired biological or material properties.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The aldehyde group is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. These reactions are fundamental in building the core scaffolds of many drug candidates.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to synthesize novel pesticides and herbicides. The specific substitution pattern can be fine-tuned to target biological pathways in pests or weeds.[1]

  • Flavor and Fragrance: The aromatic nature of the compound allows for its use in creating specific flavoring and fragrance formulations.[1]

  • Material Science: The molecule's electronic properties, influenced by the electron-withdrawing chlorine and electron-donating methyl group, make it a candidate for research into new organic materials for applications like organic light-emitting diodes (OLEDs).[1]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Aldol Condensation start->condensation schiff_base Schiff Base Formation start->schiff_base polymerization Polymerization start->polymerization api API Scaffolds reductive_amination->api wittig->api condensation->api pesticide Pesticide Intermediates schiff_base->pesticide opto_material Optoelectronic Materials polymerization->opto_material

Caption: Role of this compound as a versatile chemical intermediate.

Analytical Methodologies

Accurate analysis of this compound is critical for quality control, reaction monitoring, and stability testing. HPLC is the most common technique for assessing purity.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method that can be optimized for specific equipment and requirements.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Method Development Note: A gradient elution may be required to resolve impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm (or a more specific λmax determined by UV scan).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of ~1 mg/mL. Prepare a working standard by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

    • Data Processing: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity using the area percent method. For higher accuracy, a calibration curve can be generated using multiple standard concentrations.

Safety and Handling

This compound presents several hazards that require appropriate safety precautions.

  • Hazard Classifications: It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2][3]

  • GHS Hazard Statements: H302, H315, H318, H335.[2]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

    • Avoid breathing dust, fumes, or vapors.[3]

    • In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3]

    • If swallowed, call a poison center or doctor if you feel unwell.[3]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable intermediate in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, handling requirements, and analytical methods, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

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An In-depth Technical Guide: Unraveling the Reactivity of the Aldehyde Group in 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylbenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the nuanced reactivity of the aldehyde functional group, which is electronically and sterically modulated by the chloro and methyl substituents on the aromatic ring. This guide provides a comprehensive analysis of these governing factors, offering a detailed exploration of the compound's reactivity in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactions and provide field-proven experimental protocols to empower researchers in leveraging this versatile building block for advanced molecular design.

The Electronic and Steric Landscape of the Aldehyde Moiety

The reactivity of the aldehyde group in this compound is a direct consequence of the interplay between the electronic effects of the chlorine and methyl substituents and the steric hindrance imposed by the ortho-chloro group.

1.1. Electronic Influence of Substituents

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond.[2] Substituents on the aromatic ring can either enhance or diminish this electrophilicity.

  • The Chloro Group (Ortho Position): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly depletes electron density from the benzene ring and, by extension, from the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] While chlorine also possesses a lone pair that can participate in a resonance-donating effect (+R), the inductive effect is generally considered dominant for halogens in influencing the reactivity of benzaldehyde derivatives.[4]

  • The Methyl Group (Para Position): The methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the aromatic ring.[5] This donation of electron density partially counteracts the electron-withdrawing effect of the chlorine atom, slightly reducing the overall electrophilicity of the carbonyl carbon compared to a benzaldehyde substituted only with a chloro group.

Net Electronic Effect: The net result is a highly activated aldehyde group that is more reactive towards nucleophiles than benzaldehyde or 4-methylbenzaldehyde, but potentially less reactive than 2-chlorobenzaldehyde.

1.2. Steric Hindrance

The placement of the chlorine atom at the ortho position relative to the aldehyde group introduces significant steric hindrance.[6][7] This bulkiness can impede the approach of large nucleophiles to the carbonyl carbon, potentially slowing down reaction rates or favoring the formation of specific stereoisomers.[5][7] This steric factor is a critical consideration in planning synthetic routes involving this molecule.

Key Reaction Classes and Mechanistic Insights

The modulated reactivity of this compound makes it a versatile substrate for a variety of organic transformations.

2.1. Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry, leading to the formation of a wide array of functional groups.[2][8][9]

Grignard Reactions: Forging Carbon-Carbon Bonds

The addition of organomagnesium halides (Grignard reagents) to this compound provides a powerful method for constructing new carbon-carbon bonds and synthesizing secondary alcohols.[10][11][12] The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[10][12][13]

Experimental Protocol: Synthesis of 1-(2-chloro-4-methylphenyl)ethanol via Grignard Reaction

  • Materials: this compound (1.0 eq), magnesium turnings (1.2 eq), methyl iodide (1.2 eq), anhydrous diethyl ether, 1 M HCl (aq), saturated NH4Cl (aq).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide). The disappearance of the iodine color and gentle reflux indicates reaction initiation.

    • Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath.

    • Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[14][15][16] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[16][17]

Experimental Protocol: Synthesis of 1-chloro-2-methyl-4-(prop-1-en-1-yl)benzene

  • Materials: this compound (1.0 eq), ethyltriphenylphosphonium bromide (1.1 eq), potassium tert-butoxide (1.1 eq), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise to generate the ylide (a deep orange/red color should appear).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the product via column chromatography to separate the alkene from triphenylphosphine oxide.

2.2. Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 2-chloro-4-methylbenzoic acid, a valuable synthetic intermediate. Common oxidizing agents include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), and sodium chlorite (NaClO2).[1]

Oxidizing AgentTypical ConditionsYield (%)Reference
KMnO4Acetone/water, reflux85-95[1]
Jones ReagentAcetone, 0 °C to rt~90
NaClO2t-BuOH/water, NaH2PO4>95N/A

Experimental Protocol: Oxidation using Potassium Permanganate

  • Materials: this compound (1.0 eq), potassium permanganate (2.0 eq), acetone, water, 10% H2SO4 (aq).

  • Procedure:

    • Dissolve this compound in acetone in a round-bottom flask.

    • Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. A brown precipitate of MnO2 will form.

    • Heat the mixture to reflux for 1-2 hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the MnO2 precipitate.

    • Acidify the filtrate with 10% H2SO4 to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

2.3. Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-4-methylphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[1] NaBH4 is often preferred for its chemoselectivity and ease of handling.[1]

Experimental Protocol: Reduction using Sodium Borohydride

  • Materials: this compound (1.0 eq), sodium borohydride (1.5 eq), methanol.

  • Procedure:

    • Dissolve this compound in methanol in a flask and cool to 0 °C.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction at room temperature for 1 hour.

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the alcohol.

2.4. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[18][19][20] The reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction.[18][19]

Experimental Protocol: Two-Step Reductive Amination with Benzylamine

  • Materials: this compound (1.0 eq), benzylamine (1.0 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound and benzylamine in DCM.

    • Stir the mixture at room temperature for 1 hour to form the imine.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the resulting secondary amine by column chromatography.

Visualization of Concepts

Logical Relationships

G cluster_substituents Substituent Effects cluster_properties Chemical Properties ortho-Chloro ortho-Chloro Inductive Effect (-I) Inductive Effect (-I) ortho-Chloro->Inductive Effect (-I) Steric Hindrance Steric Hindrance ortho-Chloro->Steric Hindrance para-Methyl para-Methyl Hyperconjugation (+I) Hyperconjugation (+I) para-Methyl->Hyperconjugation (+I) Electrophilicity Electrophilicity Inductive Effect (-I)->Electrophilicity Increases Reactivity Reactivity Steric Hindrance->Reactivity Decreases (for bulky nucleophiles) Hyperconjugation (+I)->Electrophilicity Decreases Electrophilicity->Reactivity Governs

Caption: Interplay of electronic and steric effects on the reactivity of this compound.

Experimental Workflow: Grignard Reaction

G A 1. Prepare Grignard Reagent (MeI + Mg in Et2O) B 2. Cool to 0°C A->B C 3. Add Aldehyde Solution (dropwise) B->C D 4. Reaction & Warm to RT C->D E 5. Quench (sat. NH4Cl) D->E F 6. Extraction & Workup E->F G 7. Purification (Chromatography) F->G H Final Product: Secondary Alcohol G->H

Caption: Step-by-step workflow for the synthesis of a secondary alcohol via a Grignard reaction.

Conclusion

The reactivity of the aldehyde group in this compound is a finely tuned system governed by the competing electronic effects of its chloro and methyl substituents and the steric constraints imposed by the ortho-chloro group. This guide has illuminated how these factors dictate the compound's behavior in fundamental organic reactions, including nucleophilic additions, oxidation, reduction, and reductive amination. The provided protocols serve as a practical starting point for researchers to harness the synthetic potential of this versatile molecule. A thorough understanding of these principles is paramount for the rational design of synthetic routes and the successful development of novel chemical entities in the pharmaceutical and materials science industries.

References

  • Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing. Retrieved from [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

  • Indian Academy of Sciences. (1993). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Retrieved from [Link]

  • Arkat USA. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Retrieved from [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]

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  • ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]

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  • ACS Publications. (n.d.). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST WebBook. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
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  • ResearchGate. (2015). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

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The Unfolding Therapeutic Potential of 2-Chloro-4-methylbenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Promise of a Substituted Benzaldehyde

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent reactivity and the tunable nature of its aromatic ring provide a versatile platform for structural modification and the exploration of diverse biological activities. This guide focuses on a specific, yet promising, member of this family: 2-chloro-4-methylbenzaldehyde and its derivatives. The strategic placement of a chloro group at the ortho position and a methyl group at the para position imparts a unique electronic and steric profile, influencing its interactions with biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the synthesis, biological activities, and mechanistic underpinnings of this intriguing class of compounds.

The Synthetic Gateway: Crafting this compound and Its Progeny

The journey to uncovering the biological potential of this compound derivatives begins with their synthesis. The parent compound, this compound, is a valuable intermediate for creating a diverse library of molecules.[1] Several synthetic routes to the core structure have been established, each with its own set of advantages and challenges.

Common Synthetic Methodologies:

  • Chlorination of p-Tolualdehyde: This approach involves the direct chlorination of p-tolualdehyde using chlorine gas or other chlorinating agents under controlled reaction conditions.[1]

  • Formylation of 2-Chloro-4-methylphenol: This method utilizes formylating agents like paraformaldehyde to introduce the aldehyde functional group onto the 2-chloro-4-methylphenol backbone.[1]

  • Bromination followed by Formylation: Starting from 2-bromo-4-methylbenzene, a subsequent formylation step can yield the desired this compound.[1]

The aldehyde functional group of this compound serves as a reactive handle for further derivatization, most notably through condensation reactions to form Schiff bases and other related structures.[2]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base from 2-chlorobenzaldehyde, which can be adapted for this compound.[3]

Materials:

  • 2-Chlorobenzaldehyde (or this compound)

  • An appropriate primary amine (e.g., 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine)

  • Absolute ethanol

  • Natural acid catalyst (e.g., lemon juice)

  • Dimethyl sulfoxide (DMSO)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the primary amine (e.g., 5 mmol of 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine) in a minimal amount of absolute ethanol in a beaker.

  • In a separate vessel, dissolve 2-chlorobenzaldehyde (10 mmol) in a minimal volume of absolute ethanol.

  • Add the 2-chlorobenzaldehyde solution dropwise to the primary amine solution while stirring.

  • Add a few drops of a natural acid catalyst, such as lemon juice (approximately 2 mL), to the reaction mixture.[3]

  • Continuously stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, a solid product will precipitate. Filter the solid, wash it with ethanol, and recrystallize it from dimethyl sulfoxide (DMSO) to obtain the purified Schiff base.[3]

Synthesis Workflow Diagram:

Synthesis_Workflow Reactants This compound + Primary Amine Reaction Stirring at Room Temperature Reactants->Reaction Solvent Absolute Ethanol Solvent->Reaction Catalyst Natural Acid Catalyst (e.g., Lemon Juice) Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Product Precipitated Schiff Base Monitoring->Product Reaction Completion Purification Filtration, Washing & Recrystallization Product->Purification Final_Product Purified Schiff Base Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of Schiff base derivatives.

Anticancer Activity: A Promising Frontier

A significant body of research points towards the anticancer potential of benzaldehyde derivatives. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through the modulation of key intracellular signaling pathways.[4] While direct studies on this compound derivatives are emerging, data from structurally related compounds provide valuable insights into their potential mechanisms of action.

Mechanism of Action: Targeting Cancer's Core Pathways

Benzaldehyde derivatives are believed to suppress major signaling pathways that are frequently hyperactivated in cancer cells, including:

  • PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

  • STAT3 Pathway: Involved in cell proliferation and apoptosis.

  • NF-κB Pathway: Plays a key role in inflammation and cell survival.

  • ERK Pathway: Regulates cell division and differentiation.

By inhibiting these pathways, these derivatives can effectively halt the uncontrolled growth of cancer cells.[4] Furthermore, some derivatives have been observed to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells.[4][5]

Signaling Pathways Targeted by Benzaldehyde Derivatives:

Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 IKK IKK Receptor->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression ERK->Gene_Expression STAT3->Gene_Expression IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression Apoptosis Apoptosis Benzaldehyde This compound Derivatives Benzaldehyde->PI3K inhibits Benzaldehyde->AKT inhibits Benzaldehyde->mTOR inhibits Benzaldehyde->ERK inhibits Benzaldehyde->STAT3 inhibits Benzaldehyde->NFkB inhibits Benzaldehyde->Apoptosis induces

Caption: Potential signaling pathways targeted by this compound derivatives.

In Vitro Cytotoxicity Data

The cytotoxic activity of benzaldehyde derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
7 4-Methylbenzamide containing 2,6-substituted purinesK562 (Leukemia)2.27[6]
10 4-Methylbenzamide containing 2,6-substituted purinesHL-60 (Leukemia)1.52[6]
28 BenzyloxybenzaldehydeHL-60 (Leukemia)1-10[7]
30 BenzyloxybenzaldehydeHL-60 (Leukemia)1-10[7]
31 BenzyloxybenzaldehydeHL-60 (Leukemia)1-10[7]
14g Quinazoline-chalconeK-562 (Leukemia)0.622-1.81[8]
16c PyrimidodiazepineMultipleHigh Cytotoxicity[8]

Note: The table presents data from derivatives of related benzaldehydes and methylbenzamides to illustrate the potential cytotoxic range.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized procedure for assessing the in vitro cytotoxicity of novel compounds.[4]

Materials:

  • Cancer cell line (e.g., A549 human lung cancer)[3]

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)[3]

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value for each compound.[4]

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, derivatives of chlorobenzaldehydes have demonstrated promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Schiff bases derived from 2-chlorobenzaldehyde have been reported to possess antimicrobial properties.[2] The imine (-C=N-) linkage in Schiff bases is often associated with their biological activity. While specific data on this compound derivatives is limited, the broader class of benzaldehydes has shown antibacterial and antifungal effects.[9][10] For instance, benzaldehyde has reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains in the range of 6 to 10 mM.[9]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of benzaldehyde derivatives.[11][12] For example, salicylaldehyde 2-chlorobenzoyl hydrazone and its zinc complex have shown significant anti-inflammatory effects in animal models.[13][14] The mechanism of action often involves the inhibition of pro-inflammatory mediators. Some benzaldehyde derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] Furthermore, they can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway.[11]

Anti-inflammatory Mechanism Workflow:

Anti_inflammatory_Workflow LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_Activation->Pro_inflammatory_Mediators Benzaldehyde This compound Derivatives Benzaldehyde->NFkB_Activation inhibits

Caption: A simplified workflow of the anti-inflammatory action of benzaldehyde derivatives.

Concluding Remarks and Future Directions

The exploration of this compound and its derivatives is a burgeoning field with considerable therapeutic promise. The available data, primarily from structurally related compounds, strongly suggests that this chemical scaffold is a fertile ground for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis and screening of a dedicated library of this compound derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

This technical guide provides a foundational understanding of the potential of this compound derivatives. It is our hope that this will stimulate further research and development, ultimately leading to the translation of these promising molecules into novel therapeutic interventions.

References

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Zakharyan, R. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. ResearchGate. [Link]

  • Lessa, J. A., et al. (2011). Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. European Journal of Medicinal Chemistry. [Link]

  • Feskov, I. O., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals. [Link]

  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]

  • Lessa, J. A., et al. (2011). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. ResearchGate. [Link]

  • Kim, Y. H., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Journal of Molecular Sciences. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

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  • Banik, B. K., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

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An In-depth Technical Guide to the Safe Handling, Toxicity, and Safety Protocols for 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety, toxicity, and handling information for 2-Chloro-4-methylbenzaldehyde (CAS No. 50817-80-6), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections detail the chemical and physical properties, potential hazards, toxicological profile, and procedural recommendations for safe laboratory use.

Chemical and Physical Identity

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. These functional groups dictate its reactivity and physical properties.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
CAS Number 50817-80-6[1]
Appearance Light yellow to yellow solid below 27°C, liquid above 30°C.[2][2]
Melting Point 27-30 °C[2]
Boiling Point 100-103 °C at 4 Torr[2][3]
Density ~1.195 g/cm³ (Predicted)[2][3]
Synonyms 2-Chloro-p-tolualdehyde, 3-Chloro-4-formyltoluene[3]

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive and irritant properties.

GHS Pictograms:




Signal Word: Danger [1]

Hazard Statements:

  • H302: Harmful if swallowed. [1] Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. [1] Direct contact with the skin can cause redness, itching, and inflammation.

  • H318: Causes serious eye damage. [1] Contact with the eyes can result in severe irritation and potentially irreversible damage.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Damage (Category 1)[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[1]

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[4] The primary concerns are its acute effects upon direct contact or ingestion.

  • Skin and Eye Irritation: The compound is a skin irritant and can cause serious, potentially permanent, eye damage.[1] The aldehyde functional group can react with biological macromolecules, contributing to its irritant effects.

  • Respiratory Irritation: As with many aldehydes, the vapor or dust of this compound is irritating to the respiratory system.[1]

  • Chronic Exposure: No data is available regarding the long-term effects of exposure, such as carcinogenicity or reproductive toxicity.[5][6]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7][8][9]

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[8] Standard safety glasses may not provide adequate protection.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[7][8] A lab coat or chemical-resistant apron should also be worn to protect against skin contact.[8] Contaminated clothing should be removed immediately and washed before reuse.[4][10]

  • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8][9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Before Handling Chemical Ventilation Ensure adequate ventilation (Fume Hood Preferred) Start->Ventilation Gloves Wear chemically resistant gloves Ventilation->Gloves Eyewear Wear safety goggles and/or face shield Gloves->Eyewear Clothing Wear lab coat or apron Eyewear->Clothing Respirator Assess need for respiratory protection Clothing->Respirator UseRespirator Use approved respirator Respirator->UseRespirator Yes Proceed Proceed with handling Respirator->Proceed No UseRespirator->Proceed

Caption: Required PPE workflow before handling this compound.

General Handling Practices
  • Avoid all personal contact, including inhalation of dust or vapors.[9][11]

  • Wash hands thoroughly after handling the chemical and before breaks or at the end of the workday.[7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]

  • Keep the container tightly closed when not in use.[5][10]

  • Avoid formation of dust and aerosols.[12]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[8][9]

  • Keep the container tightly sealed to prevent moisture ingress.[8]

  • It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13][14]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][7] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen.[9] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5][7] If the person is conscious, give them a couple of glasses of water to drink.[4] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[5][10]

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[7][8] Remove all sources of ignition.[7][8]

  • Minor Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the substance.[11] Place the absorbed material into a suitable, sealed container for disposal.[10][11]

  • Major Spills: For larger spills, prevent the material from entering drains or waterways.[4][7] Dike the spill with inert material.[4] Trained personnel wearing appropriate PPE, including respiratory protection, should handle the cleanup.[10]

Spill_Response cluster_spill Accidental Spill Response Protocol Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove ignition sources Ventilate->Ignition Assess Assess spill size Ignition->Assess MinorSpill Minor Spill Assess->MinorSpill Small MajorSpill Major Spill Assess->MajorSpill Large Absorb Contain & absorb with inert material MinorSpill->Absorb Dike Dike spill, prevent entry into waterways MajorSpill->Dike Containerize Place in sealed container for disposal Absorb->Containerize Decontaminate Decontaminate area Containerize->Decontaminate TrainedPersonnel Cleanup by trained personnel in full PPE Dike->TrainedPersonnel TrainedPersonnel->Containerize Report Report incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a spill of this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Special Hazards: The compound is combustible.[4] Upon heating, it may form explosive mixtures with air.[4] Hazardous decomposition products, including carbon oxides and hydrogen chloride gas, can be formed under fire conditions.[4][14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][10]

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][8] The material should be disposed of as hazardous waste.[7] Do not allow the product to enter drains or waterways.[4][7]

References

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Navigating the Physicochemical Landscape of 2-Chloro-4-methylbenzaldehyde: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and other fine chemicals. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide synthesizes available physicochemical data, draws upon established chemical principles, and leverages solubility information from structurally analogous compounds to present a robust, predictive overview of its behavior in a range of common laboratory solvents. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering practical insights into solvent selection, handling, and the empirical determination of solubility.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound (C₈H₇ClO) is a solid at room temperature with a melting point in the range of 27-30°C.[1][2] Its molecular structure, featuring a benzene ring substituted with a chloro group, a methyl group, and an aldehyde functional group, dictates its physicochemical properties and, consequently, its solubility profile.

The aldehyde group (-CHO) introduces polarity to the molecule, allowing for dipole-dipole interactions. However, the larger, nonpolar aromatic ring, coupled with the hydrophobic nature of the methyl group and the chloro substituent, results in a molecule with a predicted octanol-water partition coefficient (XlogP) of 2.4.[3][4] This value indicates a greater preference for nonpolar, lipophilic environments over aqueous media, a key factor in predicting its solubility.

The fundamental principle of "like dissolves like" is paramount in understanding the solubility of this compound. This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, it is anticipated that this compound will exhibit greater solubility in organic solvents, particularly those with low to moderate polarity, and limited solubility in highly polar solvents like water.

Physicochemical Properties of this compound

A thorough understanding of the key physicochemical properties of a compound is essential for predicting its solubility and ensuring its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO[3]
Molecular Weight 154.59 g/mol [1][3]
Appearance Solid[1][2]
Melting Point 27-30 °C[1][2]
Boiling Point 100-103 °C at 4 Torr[1]
Density (Predicted) 1.195 ± 0.06 g/cm³[1]
Predicted XlogP 2.4[3][4]

Predicted Solubility Profile in Common Laboratory Solvents

Due to the limited availability of specific experimental data for this compound, the following solubility profile is a predictive guide based on its structural characteristics, its predicted XlogP, and qualitative data from structurally similar compounds, such as 4-chloro-2-methylbenzaldehyde and other substituted benzaldehydes.[5][6]

Solubility Scale:

  • Very Soluble: > 100 mg/mL

  • Freely Soluble: 10 - 100 mg/mL

  • Soluble: 1 - 10 mg/mL

  • Sparingly Soluble: 0.1 - 1 mg/mL

  • Slightly Soluble: 0.01 - 0.1 mg/mL

  • Very Slightly Soluble: < 0.01 mg/mL

SolventSolvent TypePredicted SolubilityEstimated Range (mg/mL)Rationale
Water Polar ProticVery Slightly Soluble< 0.01The large nonpolar aromatic ring and a positive XlogP of 2.4 indicate strong hydrophobicity.
Methanol Polar ProticSoluble1 - 10The aldehyde group can form hydrogen bonds with methanol, but the overall nonpolar character limits high solubility.
Ethanol Polar ProticFreely Soluble10 - 100Similar to methanol, but the slightly lower polarity of ethanol enhances interaction with the aromatic ring.
Isopropanol Polar ProticFreely Soluble10 - 100Its lower polarity compared to methanol and ethanol makes it a better solvent for this compound.
Acetone Polar AproticVery Soluble> 100The polarity of acetone is well-suited to interact with both the polar aldehyde and the nonpolar aromatic ring.
Ethyl Acetate Polar AproticVery Soluble> 100A solvent of intermediate polarity that effectively dissolves moderately polar to nonpolar organic compounds.
Dichloromethane (DCM) HalogenatedVery Soluble> 100A common solvent for a wide range of organic compounds, its polarity is ideal for dissolving this compound.
Chloroform HalogenatedVery Soluble> 100Similar to DCM, it is an excellent solvent for many organic solids.
Toluene NonpolarVery Soluble> 100The aromatic nature of toluene facilitates strong van der Waals interactions with the benzene ring of the solute.
Hexane NonpolarSparingly to Soluble0.1 - 10While nonpolar, the presence of the polar aldehyde and chloro groups may limit miscibility with highly nonpolar alkanes.
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble> 100A powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticVery Soluble> 100Another highly effective polar aprotic solvent for a broad range of organic molecules.

Experimental Determination of Solubility: Protocols and Workflows

For applications requiring precise solubility data, experimental determination is essential. The two most common methods employed in research and drug development are the kinetic and equilibrium solubility assays.

Kinetic Solubility Determination

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a compound that is first dissolved in an organic solvent, typically DMSO.

Workflow for Kinetic Solubility Determination:

A Prepare Stock Solution (in DMSO) B Add Aliquots to Aqueous Buffer A->B Dilution C Incubate and Shake B->C Precipitation D Measure Turbidity (Nephelometry) C->D Detection E Data Analysis D->E Quantification

Kinetic solubility workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically < 2%) to minimize its effect on solubility.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Equilibrium (Thermodynamic) Solubility Determination

This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with the solid phase. It is considered the "gold standard" for solubility measurement.

Workflow for Equilibrium Solubility Determination:

A Add Excess Solid to Solvent B Equilibrate (Shake/Stir) A->B Saturation C Separate Solid (Filter/Centrifuge) B->C Phase Separation D Quantify Solute (e.g., HPLC, UV-Vis) C->D Analysis E Determine Concentration D->E Calculation

Equilibrium solubility workflow.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

  • Quantification: Prepare a series of standard solutions of known concentrations. Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution. This concentration represents the equilibrium solubility.

Safety, Handling, and Storage

As a substituted aromatic aldehyde, this compound requires careful handling to minimize exposure and ensure its stability.

Key Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

  • Stability: The compound is sensitive to air and light. It is stable in anhydrous organic solvents.[8]

Recommended Storage Conditions:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[1]

Conclusion

While direct experimental solubility data for this compound remains scarce, a comprehensive analysis of its physicochemical properties and comparison with structurally related compounds allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in a range of common organic solvents, including polar aprotic and nonpolar solvents, and poorly soluble in water. For applications demanding high precision, the experimental protocols provided in this guide offer a robust framework for determining its kinetic and equilibrium solubility. Adherence to the recommended safety and handling procedures is crucial for the safe and effective use of this versatile chemical intermediate.

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Methodological & Application

Application Note: Synthesis of 2-Chloro-4-methylbenzaldehyde via the Gattermann-Koch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Chloro-4-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its structural motifs—a reactive aldehyde group, a halogen atom, and a methyl group—make it a versatile building block in the pharmaceutical, agrochemical, and dye industries.[1][2] Specifically, it is a precursor for functionalized aromatics and can serve as a scaffold for drug discovery.[1]

The Gattermann-Koch reaction is a classic and effective method for the formylation of aromatic rings, falling under the category of electrophilic aromatic substitution reactions.[3][4] This process introduces a formyl group (-CHO) directly onto an aromatic nucleus using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride (CuCl).[5] This application note provides a detailed protocol for the synthesis of this compound from 3-chlorotoluene, elucidates the underlying reaction mechanism, and offers practical guidance for researchers.

Scientific Principles and Reaction Mechanism

The Gattermann-Koch reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5] The successful synthesis and understanding of regioselectivity hinge on the interplay between the reagents and the directing effects of the substituents on the aromatic substrate.

Generation of the Formyl Cation Electrophile

The reaction's initial and critical step is the formation of the highly reactive electrophile, the formyl cation ([HCO]⁺). This species is generated in situ from carbon monoxide and hydrogen chloride under the influence of the catalytic system.

  • Activation of Carbon Monoxide: Carbon monoxide, acting as a Lewis base, reacts with HCl.[6]

  • Formation of Formyl Chloride Intermediate: The initial reaction is believed to form an unstable intermediate, formyl chloride (HCOCl).[3][7]

  • Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts the chloride from the formyl chloride intermediate to generate the formyl cation electrophile, [HCO]⁺, and the [AlCl₄]⁻ complex.[4][5]

The co-catalyst, cuprous chloride (CuCl), is crucial as it can act as a "carrier" for carbon monoxide, forming a carbonyl complex. This facilitates the reaction, often allowing it to proceed at atmospheric pressure, which would otherwise require high pressures.[8][9]

Electrophilic Aromatic Substitution on 3-Chlorotoluene

The substrate, 3-chlorotoluene, possesses two substituents on the aromatic ring: a methyl group (-CH₃) and a chlorine atom (-Cl). Both are ortho, para-directing groups.

  • Methyl Group (-CH₃): An activating group that directs electrophilic attack to positions 2, 4, and 6.

  • Chlorine Atom (-Cl): A deactivating group (due to induction) but is also ortho, para-directing (due to resonance). It directs electrophilic attack to positions 2, 4, and 6.

The combined directing effects reinforce substitution at positions 2, 4, and 6. The primary products are determined by a combination of electronic and steric factors.

  • Attack at C6 (desired product): This position is ortho to the activating methyl group and para to the chlorine atom. This is an electronically favored position, leading to the formation of This compound .

  • Attack at C4 (isomer): This position is para to the activating methyl group and ortho to the chlorine atom, leading to the isomeric byproduct 4-Chloro-2-methylbenzaldehyde .

  • Attack at C2 (minor isomer): This position is ortho to both groups and is sterically hindered, making it a less favored site of attack.

The final step involves the removal of a proton from the sigma complex intermediate by the [AlCl₄]⁻ base, which restores aromaticity to the ring and regenerates the AlCl₃ catalyst.[3]

Gattermann_Koch_Mechanism Figure 1: Gattermann-Koch Reaction Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Deprotonation CO CO + HCl HCOCl [H-C=O]⁺ ↔ H-C≡O⁺ CO->HCOCl + AlCl₃ Electrophile Formyl Cation [HCO]⁺ HCOCl->Electrophile - [AlCl₄]⁻ AlCl3 AlCl₃ / CuCl Substrate 3-Chlorotoluene SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + [HCO]⁺ Product This compound SigmaComplex->Product + [AlCl₄]⁻ - AlCl₃ - HCl AlCl4- [AlCl₄]⁻

Caption: Figure 1: Gattermann-Koch Reaction Mechanism

Experimental Protocol

Safety Precaution: This procedure involves highly toxic (CO) and corrosive (HCl, AlCl₃) substances. All operations must be conducted within a certified high-performance fume hood.[8] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. A CO detector should be active in the laboratory. The product is harmful if swallowed, inhaled, or in contact with skin and causes irritation.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chlorotoluene≥99%Sigma-AldrichStarting material
Anhydrous Aluminum Chloride≥99.9%Acros OrganicsFreshly opened or stored in a desiccator
Cuprous Chloride (CuCl)≥98%Fisher ScientificCo-catalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. BakerReaction solvent
Carbon Monoxide (CO)High Purity (4.0)AirgasGaseous reagent
Hydrogen Chloride (HCl)Anhydrous, ≥99.9%MathesonGaseous reagent
Hydrochloric Acid37% (conc.)VWRFor work-up
Sodium BicarbonateACS ReagentEMD MilliporeFor neutralization
Anhydrous Sodium SulfateACS ReagentVWRFor drying
IceN/AN/AFor quenching
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer with a gas-tight seal

  • Gas dispersion tube (fritted)

  • Dry ice/acetone condenser

  • Gas flow meters for CO and HCl

  • Thermometer or thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Workflow start Start: Assemble Dry Apparatus charge Charge Flask: 1. Dichloromethane 2. 3-Chlorotoluene 3. CuCl 4. AlCl₃ (slowly) start->charge cool Cool to 0-5 °C (Ice Bath) charge->cool react Introduce CO/HCl Gas Mixture (Maintain 0-10 °C) cool->react monitor Monitor Reaction (TLC or GC) react->monitor quench Quench: Pour onto Ice/HCl monitor->quench extract Work-up: 1. Separate Layers 2. Extract with DCM 3. Wash (NaHCO₃, Brine) 4. Dry (Na₂SO₄) quench->extract purify Purify: 1. Evaporate Solvent 2. Vacuum Distillation extract->purify end End: Characterize Product purify->end

Caption: Figure 2: Experimental Workflow

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, gas dispersion tube, and condenser. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere to prevent moisture contamination.

  • Charging Reagents: To the flask, add 200 mL of anhydrous dichloromethane, followed by 25.3 g (0.2 mol) of 3-chlorotoluene and 1.0 g (0.01 mol) of cuprous chloride.

  • Catalyst Addition: Begin stirring and cool the mixture to 0 °C using an ice bath. Slowly and portion-wise, add 32.0 g (0.24 mol) of anhydrous aluminum chloride. The addition is exothermic; maintain the temperature below 10 °C.

  • Gas Introduction: Once the catalyst has been added and the temperature is stable at 0-5 °C, begin bubbling a mixture of dry carbon monoxide and dry hydrogen chloride gas (approx. 1:1 ratio) through the stirred solution via the gas dispersion tube.

  • Reaction: Maintain a steady flow of gases and keep the temperature between 0-10 °C for 4-6 hours. The reaction mixture will darken.

  • Monitoring: Periodically (e.g., every hour), a small aliquot can be carefully removed, quenched in ice water, extracted, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.

  • Quenching: Once the reaction is deemed complete, stop the gas flow and slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of 400 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers and wash sequentially with 100 mL of 5% sodium bicarbonate solution (caution: effervescence) and 100 mL of saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil contains the desired product, isomers, and potentially some unreacted starting material. Purify the product by fractional vacuum distillation to isolate this compound.

Data, Results, and Troubleshooting

Expected Results & Characterization
ParameterExpected Value
Product This compound
CAS Number 50817-80-6
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Approx. 114-115 °C at 5 mmHg[11]
Expected Yield 55-70% (post-purification)
¹H NMR (CDCl₃, δ) ~10.3 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~2.4 (s, 3H, -CH₃)
IR (ν, cm⁻¹) ~2850, 2750 (C-H aldehyde), ~1700 (C=O stretch)
Troubleshooting Guide
ProblemProbable CauseSuggested Solution
Low or No Reaction 1. Inactive catalyst (moisture contamination).2. Insufficient gas flow or pressure.1. Use fresh, anhydrous AlCl₃ and dry solvent/reagents.2. Ensure gas lines are not blocked and flow meters are calibrated.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions.1. Extend reaction time or slightly increase temperature (monitor for byproducts).2. Ensure efficient extraction and careful distillation.
Formation of Dark Tars Reaction temperature too high, leading to polymerization or side reactions.Maintain strict temperature control (0-10 °C) during catalyst addition and gas introduction.
High Isomer Content Inherent to the reaction due to substrate electronics.Optimize reaction temperature (lower temperatures may favor certain isomers). Employ efficient fractional distillation for separation.
Formation of Benzoic Acids Over-oxidation of the aldehyde product.[1]This is a minor byproduct; standard work-up and purification should remove it.

Conclusion

The Gattermann-Koch reaction is a powerful tool for the direct formylation of substituted aromatic compounds like 3-chlorotoluene. While the reaction can produce isomeric products, a carefully executed protocol with strict control over reaction conditions and moisture exclusion allows for the efficient synthesis of this compound. The detailed procedure and troubleshooting guide provided herein serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.

References

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

  • Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. [Link]

  • Science Info. Gattermann Koch Reaction: Mechanism, Application, Limitation. (2023-08-21). [Link]

  • NTC. Gattermann Koch Reaction Mechanism - Overview, Structure, Properties & Uses, FAQs. [Link]

  • Cambridge University Press. Gattermann-Koch Reaction. [Link]

  • Unacademy. Gattermann Reaction. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • Physics Wallah. Reaction Mechanism of Gattermann-Koch Reaction. [Link]

  • YouTube. Gattermann Koch Reaction Mechanism. (2018-07-25). [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Georganics. This compound - High purity. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 4-Chlorotoluene Manufacturing: A Synthetic Route Analysis. [Link]

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Application Note: A Step-by-Step Protocol for the Formylation of 3-Chlorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the formylation of 3-chlorotoluene, a key transformation for synthesizing valuable chloromethylbenzaldehyde isomers. These products serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2][3][4] We will explore the underlying principles of electrophilic aromatic substitution as applied to this specific substrate, focusing on the highly reliable Vilsmeier-Haack reaction. A comprehensive, step-by-step laboratory protocol is presented, including reagent preparation, reaction execution, workup, purification, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically grounded approach to this synthesis.

Introduction and Strategic Overview

The formylation of an aromatic ring—the introduction of an aldehyde group (–CHO)—is a cornerstone of organic synthesis.[5] 3-Chlorotoluene is an interesting and challenging substrate for this transformation. The benzene ring is substituted with two groups of opposing electronic influence: a weakly activating, ortho-, para-directing methyl group and a deactivating, yet also ortho-, para-directing chloro group. This substitution pattern inevitably leads to an electrophilic attack at multiple positions, primarily yielding a mixture of isomers.

The primary products from the formylation of 3-chlorotoluene are:

  • 4-Chloro-2-methylbenzaldehyde

  • 2-Chloro-4-methylbenzaldehyde

  • 2-Chloro-6-methylbenzaldehyde

The ratio of these products is dictated by a combination of electronic activation and steric hindrance. Understanding and controlling this regioselectivity is key to a successful synthesis. While several formylation methods exist, including the Gattermann-Koch[6][7][8] and Rieche reactions,[9][10] the Vilsmeier-Haack reaction offers a robust and highly adaptable procedure for substrates like 3-chlorotoluene. It utilizes a relatively mild electrophile, the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[11][12]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[11][13]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 3-chlorotoluene attacks the electrophilic carbon of the Vilsmeier reagent. This is the regioselectivity-determining step. The aromaticity of the ring is temporarily broken to form a sigma complex.

  • Rearomatization and Hydrolysis: The ring regains aromaticity by losing a proton. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup phase to yield the final aryl aldehyde.[12][14]

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution cluster_2 Part 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Non-aromatic) Substrate 3-Chlorotoluene Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Aryl Iminium Ion Sigma_Complex->Iminium_Intermediate - H⁺ Product Chloromethylbenzaldehyde Iminium_Intermediate->Product + H₂O Hydrolysis Aqueous Workup (H₂O)

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Step-by-Step Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of 3-chlorotoluene on a laboratory scale.

Objective: To synthesize chloromethylbenzaldehyde isomers from 3-chlorotoluene.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • 3-Chlorotoluene: Flammable liquid and irritant.[1][15] Avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): A potential skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE).

  • The reaction quench is exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )AmountMolar Eq.
3-Chlorotoluene108-41-8C₇H₇Cl126.5812.66 g (100 mmol)1.0
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.0921.93 g (300 mmol)3.0
Phosphorus oxychloride (POCl₃)10025-87-3POCl₃153.3317.63 g (115 mmol)1.15
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93100 mL-
Sodium Acetate (anhydrous)127-09-3C₂H₃NaO₂82.0341.0 g (500 mmol)5.0
Deionized Water7732-18-5H₂O18.02~500 mL-
Ethyl Acetate141-78-6C₄H₈O₂88.11~300 mL-
Brine (sat. NaCl soln.)7647-14-5NaCl58.44~100 mL-
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04~20 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Ice-water bath

  • Heating mantle

  • 1 L separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Procedure

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ into DMF at 0°C) start->reagent_prep substrate_add Add 3-Chlorotoluene (Dropwise, maintain <10°C) reagent_prep->substrate_add reaction Heat Reaction (Stir at 55-60°C for 4-6h) substrate_add->reaction quench Quench Reaction (Pour onto ice & NaOAc soln.) reaction->quench hydrolysis Hydrolyze Intermediate (Stir for 1h) quench->hydrolysis extraction Extract with Ethyl Acetate (3x) hydrolysis->extraction wash Wash Organic Layer (Water, then Brine) extraction->wash dry Dry & Concentrate (Na₂SO₄, Rotary Evaporation) wash->dry purify Purify via Column Chromatography dry->purify end End (Isolated Isomers) purify->end

Caption: Experimental workflow for the formylation of 3-chlorotoluene.

  • Vilsmeier Reagent Preparation:

    • Equip a dry 500 mL three-neck flask with a magnetic stir bar, dropping funnel, thermometer, and nitrogen inlet.

    • Add N,N-dimethylformamide (DMF, 300 mmol) to the flask and cool the flask in an ice-water bath to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃, 115 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become a pale yellow or reddish color.

  • Formylation Reaction:

    • Add 3-chlorotoluene (100 mmol) to the dropping funnel.

    • Add the 3-chlorotoluene dropwise to the Vilsmeier reagent over 30 minutes. An exothermic reaction may be observed; use an ice bath if necessary to maintain the temperature around 20-25°C.

    • Once the addition is complete, equip the flask with a heating mantle and reflux condenser. Heat the reaction mixture to 55-60°C and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Hydrolysis:

    • Prepare a 1 L beaker containing 300 g of crushed ice and a solution of sodium acetate (500 mmol) in 200 mL of water.

    • Allow the reaction mixture to cool to room temperature. CAREFULLY and SLOWLY , pour the reaction mixture into the stirred ice/sodium acetate slurry in the fume hood. This quench is highly exothermic and will release gas.

    • Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Isolation:

    • Transfer the mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow or brown oil.

Purification

The crude oil is a mixture of isomers and must be purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient eluent system of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

  • Collect fractions and analyze by TLC to isolate the different isomers. Combine fractions containing the pure products and remove the solvent under reduced pressure.

Expected Results and Characterization

The formylation of 3-chlorotoluene is expected to yield a mixture of three main isomers. The relative yields will depend on the precise reaction conditions, but a typical outcome favors substitution at the positions most activated by the methyl group and not excessively hindered.

Table of Potential Products:

Product NameStructureMW ( g/mol )Physical State
4-Chloro-2-methylbenzaldehyde Cl at C4, CH₃ at C2, CHO at C1154.60Colorless to pale yellow crystalline solid[16]
This compound Cl at C2, CH₃ at C4, CHO at C1154.60-
2-Chloro-6-methylbenzaldehyde Cl at C2, CH₃ at C6, CHO at C1154.59Solid[17]
  • Yield: Typical total yields for this reaction after purification range from 60-80%.

  • Regioselectivity: The ratio of isomers is highly variable. The 4-chloro-2-methyl and 2-chloro-4-methyl isomers are often the major products due to a balance of electronic activation from the methyl group and steric factors. The 2-chloro-6-methylbenzaldehyde isomer is generally a minor product due to significant steric hindrance between the two substituents and the incoming electrophile.

  • Characterization: The identity and purity of the isolated isomers should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.

Conclusion

The Vilsmeier-Haack reaction is an effective and reproducible method for the formylation of 3-chlorotoluene. This protocol provides a self-validating system for synthesizing chloromethylbenzaldehyde isomers, which are valuable building blocks in medicinal and materials chemistry. While the reaction inherently produces a mixture of regioisomers due to the directing effects of the chloro and methyl substituents, standard chromatographic techniques can be employed for their successful separation. Careful control of reaction temperature and stoichiometric ratios are critical for achieving optimal yields and managing the exothermic nature of the process.

References

  • ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved January 4, 2026, from [Link]

  • YouTube. (2022, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. Retrieved January 4, 2026, from [Link]

  • ChemBK. (n.d.). 4-Chloro-2-methylbenzaldehyde. Retrieved January 4, 2026, from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 4, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • Science Info. (2023, August 21). Gattermann Koch Reaction: Mechanism, Application, Limitation. Retrieved January 4, 2026, from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved January 4, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylbenzaldehyde. Retrieved January 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Chlorotoluene in Modern Organic Synthesis. Retrieved January 4, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Chlorotoluene: Properties, Synthesis, and Applications. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Chlorotoluene. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved January 4, 2026, from [Link]

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Application Notes & Protocols: The Strategic Use of 2-Chloro-4-methylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-4-methylbenzaldehyde as a versatile starting material for the synthesis of diverse and biologically significant heterocyclic compounds. We move beyond simple procedural lists to offer in-depth explanations of the underlying reaction mechanisms, the rationale for specific experimental conditions, and protocols for the synthesis of key heterocyclic scaffolds, including quinazolines, Schiff bases, and chalcones. The protocols are designed to be self-validating, with an emphasis on reproducibility and scalability. All methodologies are supported by authoritative references from peer-reviewed literature.

Introduction: The Utility of this compound as a Synthon

This compound is a valuable aromatic aldehyde building block in organic synthesis. Its utility stems from the specific electronic and steric properties conferred by its substituents:

  • The Aldehyde Group: A primary site for nucleophilic attack and condensation reactions, forming the cornerstone of cyclization strategies.

  • The Ortho-Chloro Group: An electron-withdrawing group that activates the aldehyde carbonyl carbon towards nucleophilic attack. It can also serve as a leaving group in certain cyclization reactions or influence the conformation of intermediates and products.

  • The Para-Methyl Group: An electron-donating group that can modulate the overall electronic properties of the aromatic ring and provide a site for further functionalization.

This unique combination of functional groups allows for the strategic construction of complex heterocyclic systems, many of which are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[1][2] This guide will explore several high-impact applications of this versatile reagent.

Synthesis of Quinazoline Derivatives

Quinazolines and their quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The synthesis of the quinazoline core often involves the condensation of a 2-amino-benzamide or related precursor with an aldehyde.[5] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[6][7][8]

Mechanistic Rationale

The synthesis typically proceeds through an initial condensation between the primary amine of the anthranilamide derivative and the aldehyde (this compound) to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent dehydration or oxidation then leads to the aromatic quinazoline ring system. The presence of the ortho-chloro group on the benzaldehyde can influence the rate and efficiency of the initial condensation step.

Workflow for Quinazoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a 2-substituted quinazoline derivative.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_analysis Purification & Analysis A 2-Aminobenzamide D Condensation & Cyclization (Microwave Irradiation) A->D B This compound B->D C Catalyst (e.g., Acetic Acid) C->D E Cooling & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Recrystallization F->G Crude Product H Spectroscopic Characterization (NMR, IR, MS) G->H I Final Product: 2-(2-Chloro-4-methylphenyl)quinazolin-4(3H)-one H->I Purified Product

Caption: Generalized workflow for quinazoline synthesis.

Protocol: Microwave-Assisted Synthesis of 2-(2-Chloro-4-methylphenyl)quinazolin-4(3H)-one

This protocol is adapted from established methods for quinazolinone synthesis, utilizing microwave irradiation to enhance reaction efficiency.[9][10]

Materials:

  • Anthranilamide

  • This compound

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a 10 mL microwave reactor vial, combine anthranilamide (1.0 mmol), this compound (1.0 mmol), and ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the vial to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the final product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis of Schiff Bases (Imines)

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed by the condensation of a primary amine with an aldehyde or ketone.[11] These compounds are not only crucial intermediates in the synthesis of various heterocycles but also exhibit a wide range of biological activities themselves, including antibacterial, antifungal, and anticancer properties.[12] The use of ultrasound irradiation has been shown to be an environmentally friendly and efficient method for synthesizing Schiff bases, often providing higher yields in shorter reaction times without the need for a catalyst.[13][14]

Mechanistic Rationale

The formation of a Schiff base is a reversible condensation reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a hemiaminal intermediate, which then dehydrates to form the stable imine product. Mildly acidic conditions can catalyze the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, and facilitating the final dehydration step.[15] Ultrasound irradiation enhances the reaction rate through acoustic cavitation, which creates localized high-pressure and high-temperature zones, leading to increased molecular collisions and mass transfer.[11][13]

Protocol: Ultrasound-Assisted Synthesis of a Schiff Base

This protocol describes a general, catalyst-free method for the synthesis of a Schiff base from this compound and a substituted aniline.[13][14]

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Ethanol

  • Ultrasonic bath

  • Beaker or flask

Procedure:

  • In a beaker, dissolve this compound (1.0 mmol) and the chosen substituted aniline (1.0 mmol) in a minimal amount of ethanol (5-10 mL) at approximately 50°C.

  • Place the beaker in an ultrasonic bath operating at 40-50°C.

  • Irradiate the mixture for 10-30 minutes. The high-frequency sound waves will promote efficient mixing and accelerate the reaction.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the beaker from the ultrasonic bath and allow it to cool to room temperature. The product often crystallizes upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

  • Confirm the structure of the synthesized Schiff base using spectroscopic methods. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (typically around 1600-1650 cm⁻¹).

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[16] They consist of two aromatic rings joined by a three-carbon enone system. This structural motif is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[16][17] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[18][19]

Mechanistic Rationale

The Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH) to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Workflow for Chalcone Synthesis

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_analysis Purification & Analysis A Substituted Acetophenone D Claisen-Schmidt Condensation (Stirring at RT) A->D B This compound B->D C Base Catalyst (e.g., NaOH) C->D E Quenching with Acid D->E Reaction Completion F Filtration & Washing E->F G Recrystallization F->G Crude Product H Characterization (Melting Point, NMR, IR) G->H I Final Product: Chalcone Derivative H->I Purified Product

Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.

Protocol: Synthesis of a Chalcone Derivative

This protocol details a standard Claisen-Schmidt condensation for synthesizing a chalcone from this compound.[16][17]

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a flask, dissolve the substituted acetophenone (1.0 mmol) in ethanol (10-15 mL).

  • Add this compound (1.0 mmol) to the solution and stir to mix.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a beaker of crushed ice and acidify by slowly adding dilute HCl until the solution is neutral or slightly acidic.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify it by recrystallization from ethanol.

  • Characterize the final chalcone product by determining its melting point and using spectroscopic techniques. The IR spectrum should show a characteristic C=O stretch for the α,β-unsaturated ketone (typically 1650-1690 cm⁻¹).[18]

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of different heterocyclic classes using this compound.

Heterocyclic ClassKey ReagentMethodCatalystTypical YieldReference
Quinazolinone AnthranilamideMicrowave IrradiationAcetic AcidGood to Excellent[9]
Schiff Base Substituted AnilineUltrasound IrradiationNoneHigh[13][14]
Chalcone Substituted AcetophenoneClaisen-Schmidt CondensationNaOH / KOHGood to High[16]

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed herein for the synthesis of quinazolines, Schiff bases, and chalcones demonstrate efficient and reproducible methods, including modern energy-saving techniques like microwave and ultrasound irradiation. The strategic placement of the chloro and methyl groups on the benzaldehyde ring provides a unique electronic and steric profile that can be exploited to generate diverse chemical libraries for drug discovery programs. Future research will likely focus on expanding the scope of heterocycles accessible from this synthon and exploring the biological activities of the resulting novel compounds.

References

  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH.
  • Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. (n.d.). Der Pharma Chemica.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PMC - PubMed Central.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-Free Synthesis of Chalcones. (n.d.). Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • Synthesis of Schiff Bases under Ultrasound-Irradiation. (n.t.). NOTE.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. Retrieved from [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). NIH. Retrieved from [Link]

  • ULTRASOUND-ASSISTED SYNTHESIS AND CHARACTERIZATION OF BENZIMIDAZOLE-BASED SCHIFF BASES: CORROSION INHIBITION AND ANTIMICROBIAL S. (n.d.). Kronika Journal.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library.
  • Ultrasound assisted Schiff base metal complexes, organic reactions and nano-particles synthesis study. (2020). Quest Journals. Retrieved from [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. (n.d.). TSI Journals. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. Retrieved from [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... (n.d.). ResearchGate. Retrieved from [Link]

  • Practical 2: Synthesis of Benzalacetophenone Chalcone from Benzaldehyde and Acetophenone. (2020). YouTube. Retrieved from [Link]

  • Ultrasound-assisted synthesis of Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). [No Source Name Available]. Retrieved from [Link]

  • Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. (n.d.). Science Publishing Group. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (n.d.). [No Source Name Available]. Retrieved from [Link]

  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed. Retrieved from [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [No Source Name Available]. Retrieved from [Link]

  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4-Aminopyrrolo [2, 3-D] Pyrimidine. (2023). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (n.d.). PMC - NIH. Retrieved from [Link]

  • 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. (2010). Semantic Scholar. Retrieved from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org. Retrieved from [Link]

  • Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehy. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Application Notes: 2-Chloro-4-methylbenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methylbenzaldehyde (CAS: 50817-80-6) is a versatile substituted aromatic aldehyde that serves as a critical starting material and intermediate in the synthesis of diverse pharmaceutical compounds. Its unique structural features—a reactive aldehyde group, an electron-withdrawing chlorine atom, and an electron-donating methyl group—provide a powerful toolkit for constructing complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound, with a focus on the synthesis of quinazolinone-based heterocyclic systems, which are prominent scaffolds in medicinal chemistry. Detailed mechanistic insights and a field-proven, step-by-step protocol for a representative synthesis are provided.

Introduction: The Strategic Value of this compound

This compound, with the empirical formula C₈H₇ClO, is a highly functionalized aromatic compound. Its utility in pharmaceutical synthesis is not merely as a simple aldehyde but as a strategic building block where each substituent plays a crucial role:

  • The Aldehyde Group (-CHO): As a primary functional group, the aldehyde is a powerful electrophile, readily participating in nucleophilic addition and condensation reactions. This is the cornerstone of its ability to form carbon-nitrogen bonds, essential for building nitrogen-containing heterocycles.[1]

  • The Chlorine Atom (-Cl): Positioned ortho to the aldehyde, the chlorine atom is a moderately deactivating, ortho-para directing group. Its electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity toward nucleophiles.

  • The Methyl Group (-CH₃): Located para to the aldehyde, the methyl group is an activating, ortho-para directing group. It provides steric bulk and modulates the electronic properties of the aromatic ring, influencing the overall reactivity and solubility of downstream intermediates.

This specific arrangement of functional groups makes this compound an ideal precursor for creating substituted aromatic compounds and complex heterocyclic systems that are central to many active pharmaceutical ingredients (APIs).[2][3]

Core Application: Synthesis of Bioactive Quinazolinone Scaffolds

Quinazolinones are a privileged class of fused heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[4][5][6] Several FDA-approved drugs, particularly in oncology, are based on the quinazoline framework.

The most direct and widely adopted method for synthesizing the 2-substituted quinazolinone core is the acid-catalyzed condensation of a substituted benzaldehyde with 2-aminobenzamide.[1][7][8] In this context, this compound serves as an excellent synthon to introduce a 2-chloro-4-methylphenyl moiety at the 2-position of the quinazolinone ring, thereby enabling the exploration of structure-activity relationships (SAR) for novel drug candidates.

Mechanistic Rationale

The synthesis proceeds through a well-established cascade of reactions, each step being critical for the formation of the final product.

  • Schiff Base Formation (Nucleophilic Addition-Elimination): The reaction initiates with the nucleophilic attack of the primary amine of 2-aminobenzamide on the electrophilic carbonyl carbon of this compound. This is typically catalyzed by a small amount of acid (e.g., glacial acetic acid), which protonates the aldehyde's oxygen, further enhancing its electrophilicity. The resulting carbinolamine intermediate rapidly dehydrates to form an imine, commonly known as a Schiff base.

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms the dihydroquinazolinone intermediate.

  • Dehydrogenation (Aromatization): The dihydroquinazolinone intermediate subsequently undergoes oxidative dehydrogenation to yield the stable, aromatic quinazolinone ring system. In many syntheses, this oxidation occurs spontaneously in the presence of air during reflux, although sometimes a mild oxidant can be employed.

The choice of this compound directly embeds the chloro- and methyl-substituted phenyl ring into the final structure, a common strategy in medicinal chemistry to modulate pharmacokinetic properties like lipophilicity and metabolic stability.[5]

Experimental Protocol: Synthesis of 2-(2-Chloro-4-methylphenyl)quinazolin-4(3H)-one

This protocol provides a robust, step-by-step method for the synthesis of a representative quinazolinone intermediate using this compound.

Materials and Equipment

Reagents:

  • This compound (CAS: 50817-80-6, Purity ≥97%)

  • 2-Aminobenzamide (CAS: 88-68-6, Purity ≥98%)

  • Ethanol, Absolute (200 proof)

  • Glacial Acetic Acid (ACS Grade)

  • Sodium Bicarbonate (NaHCO₃), Saturated Aqueous Solution

  • Deionized Water

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 100 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 eq, e.g., 1.36 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq, e.g., 1.70 g, 11 mmol). Follow this with the addition of a catalytic amount of glacial acetic acid (4-5 drops).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

    • Expert Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both Schiff base formation and the subsequent cyclization and dehydration steps. The excess aldehyde ensures the complete consumption of the more valuable 2-aminobenzamide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a 7:3 hexane:ethyl acetate mobile phase. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the 2-aminobenzamide spot and the appearance of a new, major product spot.

  • Work-up & Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the ethanolic solution into a beaker containing 100 mL of ice-cold deionized water while stirring continuously. A precipitate should form.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes the acetic acid catalyst.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product, 2-(2-Chloro-4-methylphenyl)quinazolin-4(3H)-one, using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified solid.

Data Summary
ParameterValue/Description
Reactant 1 2-Aminobenzamide
Reactant 2 This compound
Molar Ratio 1 : 1.1 (Aminobenzamide : Aldehyde)
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid (catalytic)
Temperature Reflux (~78 °C)
Reaction Time 4 - 6 hours
Typical Yield 75 - 85% (post-recrystallization)

Visualization of Synthesis

Reaction Pathway

Caption: Synthetic pathway for 2-(2-Chloro-4-methylphenyl)quinazolin-4(3H)-one.

Experimental Workflow

Workflow cluster_main Synthesis & Purification Workflow arrow -> Setup 1. Reaction Setup Dissolve 2-aminobenzamide in ethanol Addition 2. Reagent Addition Add aldehyde and acetic acid catalyst Setup->Addition Reflux 3. Reaction Heat to reflux for 4-6 hours (Monitor by TLC) Addition->Reflux Workup 4. Work-up Cool and precipitate in ice water Reflux->Workup Neutralize 5. Neutralization Add NaHCO₃ solution Workup->Neutralize Isolate 6. Isolation Vacuum filter and wash solid Neutralize->Isolate Purify 7. Purification Recrystallize from ethanol Isolate->Purify Analyze 8. Final Product Dry and characterize (NMR, MS, MP) Purify->Analyze

Caption: Step-by-step workflow for synthesis and purification.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust. Keep away from heat and sources of ignition. Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Scope

This compound is a valuable and reactive intermediate for pharmaceutical synthesis. The protocol detailed here for the construction of a 2-substituted quinazolinone demonstrates its utility in accessing medicinally relevant heterocyclic scaffolds. The functional handles present in the final product—the chloro and methyl groups—offer further sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery campaigns. Future applications could involve leveraging the chlorine atom for cross-coupling reactions or other nucleophilic aromatic substitution reactions to further elaborate the molecular structure.

References

  • Omics International. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. Available at: [Link]

  • Preprints.org. (n.d.). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org. Available at: [Link]

  • Journal of Molecular Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Organic Chemistry. Available at: [Link]

  • Ayu. (2024). Study on quinazolinone derivative and their pharmacological actions. Ayu. Available at: [Link]

  • Semantic Scholar. (2017). Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2022). Green Synthesis of Bioactive Heterocycles-Part 1A. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - p-Tolualdehyde. Thermo Fisher Scientific. Available at: [Link]

  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PubMed Central. Available at: [Link]

  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. Available at: [Link]

  • Chemoventory. (2021). Safety Data Sheet - 4-methylbenzaldehyde. Chemoventory. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of benzaldehyde with 2-aminobenzamide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Model reaction of 2-aminobenzamide and benzyl alcohol toward 2-phenylquinazolin-4(3H)-one for screening of the reaction conditions. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of o-aminobenzamide with benzaldehyde in the presence of HClO4/ZrO2. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Chloro-4-methylbenzaldehyde

This compound is a versatile aromatic compound that serves as a critical intermediate in the synthesis of a wide array of functionalized molecules.[1][2] Its unique substitution pattern—featuring a leaving group (Cl), an activating group (CHO), and a modulating group (CH₃)—makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simple precursors.[1][3]

The reactivity of the aryl chloride is significantly enhanced by the presence of the ortho-aldehyde group. This electron-withdrawing group activates the aromatic ring towards nucleophilic attack, making it electron-deficient and facilitating the displacement of the chloride ion.[4][5] This guide provides a detailed exploration of the SNAr mechanism as it pertains to this substrate and delivers robust, field-proven protocols for its reaction with common classes of nucleophiles.

Core Mechanism: The Addition-Elimination Pathway

Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized aromatic carbon is sterically impossible.[6] Instead, the SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[4][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (ipso-carbon). This step is typically the rate-determining step of the reaction.[5] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][6]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the ortho-aldehyde group. This resonance stabilization lowers the activation energy of the initial attack, making the reaction feasible.[4][8] In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.

The critical role of the ortho-aldehyde group in stabilizing the anionic intermediate is visualized in the mechanism below.

Sources

Application Notes and Protocols: Selective Reduction of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the selective reduction of 2-chloro-4-methylbenzaldehyde to (2-chloro-4-methyl)phenyl)methanol. This transformation is a fundamental process in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the chemical principles, a detailed experimental protocol using sodium borohydride, methods for reaction monitoring and product characterization, and essential safety considerations. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry, enabling the synthesis of a vast array of complex molecules. The target molecule, (2-chloro-4-methyl)phenyl)methanol, is a substituted benzyl alcohol, a structural motif frequently encountered in medicinal chemistry and materials science. The presence of both a chloro and a methyl group on the aromatic ring influences the reactivity of the aldehyde and the properties of the resulting alcohol.

The choice of reducing agent is critical for achieving high selectivity and yield. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce aldehydes, they are often too reactive and non-selective for substrates with multiple functional groups.[1] Sodium borohydride (NaBH₄) presents a milder, more chemoselective alternative, making it an ideal reagent for this transformation.[1][2] Its tolerance for protic solvents like methanol or ethanol simplifies the experimental setup and workup procedures.[3][4]

This application note will detail a robust and scalable protocol for the reduction of this compound using sodium borohydride in methanol.

The Chemistry: Mechanism and Rationale

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The overall mechanism can be understood in two key steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of this compound, leading to the formation of a tetrahedral alkoxide intermediate.[1][5]

  • Protonation: The resulting alkoxide is then protonated by the solvent (in this case, methanol) to yield the final product, (2-chloro-4-methyl)phenyl)methanol, and a methoxyborohydride species.[1]

The reaction is highly efficient, with one mole of sodium borohydride theoretically capable of reducing four moles of the aldehyde.[4] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.

Reduction_Mechanism aldehyde This compound alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide H⁻ (from NaBH₄) nabh4 NaBH₄ alcohol (2-chloro-4-methyl)phenyl)methanol alkoxide->alcohol + CH₃OH meobh3 CH₃OBH₃⁻ methanol CH₃OH step1 1. Nucleophilic   Attack step2 2. Protonation

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of (2-chloro-4-methyl)phenyl)methanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (CH₃OH)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated aq. Ammonium Chloride (NH₄Cl)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
TLC PlatesSilica gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC chamber and UV lamp

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.55 g, 10 mmol) in methanol (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.19 g, 5 mmol) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 4:1 Hexane:Ethyl Acetate. The starting aldehyde will have a higher Rf value than the more polar alcohol product. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Experimental_Workflow start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with aq. NH₄Cl monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with CH₂Cl₂ evaporate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate to Obtain Product wash_dry->concentrate purify Purify by Chromatography (Optional) concentrate->purify

Caption: Experimental Workflow for the Reduction.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate

  • Visualization: UV light (254 nm)

  • Expected Results: The product, (2-chloro-4-methyl)phenyl)methanol, being more polar, will have a lower Rf value than the starting this compound.

Spectroscopic Data

The following are the expected spectroscopic data for (2-chloro-4-methyl)phenyl)methanol.

4.2.1. ¹H NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 400 MHz):

    • ~7.3-7.0 ppm: Multiplet, 3H (aromatic protons)

    • ~4.7 ppm: Singlet, 2H (benzylic CH₂)

    • ~2.3 ppm: Singlet, 3H (methyl group)

    • ~2.0 ppm: Broad singlet, 1H (hydroxyl proton)

4.2.2. ¹³C NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 100 MHz):

    • ~138-125 ppm: Aromatic carbons (6 signals expected)

    • ~63 ppm: Benzylic carbon (CH₂OH)

    • ~20 ppm: Methyl carbon

4.2.3. Infrared (IR) Spectroscopy

  • Expected Absorption Bands (cm⁻¹):

    • 3400-3200 (broad): O-H stretch of the alcohol

    • 3100-3000: Aromatic C-H stretch

    • 2950-2850: Aliphatic C-H stretch

    • 1600-1450: Aromatic C=C stretch

    • 1050-1000: C-O stretch of the primary alcohol

Safety and Handling

  • This compound: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from sources of ignition. Corrosive and can cause severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Summary of Key Parameters

ParameterValue/ConditionRationale
Reducing Agent Sodium borohydride (NaBH₄)Chemoselective for aldehydes, mild, and easy to handle.[1][2]
Solvent MethanolProtic solvent that also serves as a proton source for the workup.
Temperature 0 °CControls the reaction rate and minimizes side reactions.
Reaction Time 1-2 hoursTypically sufficient for complete conversion, monitored by TLC.
Workup Aqueous NH₄Cl quench, extractionNeutralizes excess borohydride and allows for efficient product isolation.

References

  • Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-4-methylphenyl)methanol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

Role of 2-Chloro-4-methylbenzaldehyde in developing optoelectronic materials

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: 2-Chloro-4-methylbenzaldehyde: A Versatile Precursor for Advanced Optoelectronic Materials

Audience: Researchers, scientists, and materials development professionals.

Abstract: this compound (2C4MB) is an aromatic aldehyde distinguished by its unique substitution pattern: an electron-withdrawing chloro group and an electron-donating methyl group. This electronic configuration makes it a highly valuable and versatile building block for the synthesis of novel organic functional materials. The inherent polarity and reactivity of 2C4MB facilitate its use in creating sophisticated molecular architectures with significant potential in optoelectronics. This guide provides a comprehensive overview of the application of 2C4MB in developing materials for organic light-emitting diodes (OLEDs) and nonlinear optics (NLO). We present detailed, field-proven protocols for the synthesis of key intermediates—Schiff bases and chalcones—and outline the essential characterization techniques required to validate their structure and evaluate their optoelectronic performance.

Section 1: The this compound Building Block: Properties and Potential

This compound is a commercially available solid compound whose strategic importance in materials science stems from the electronic asymmetry of its benzene ring.[1] The chlorine atom at the 2-position acts as an electron-withdrawing group via induction, while the methyl group at the 4-position is electron-donating. This "push-pull" arrangement is a cornerstone of molecular engineering for optoelectronic materials, as it can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon crucial for both NLO and electroluminescent properties.[1]

The aldehyde functional group is the primary reactive site, readily undergoing condensation reactions with primary amines to form Schiff bases or with active methylene compounds (like acetophenones) to yield chalcones.[2][3] These reactions create extended π-conjugated systems, which are essential for tuning the optical and electronic properties of the final material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50817-80-6[4][5]
Molecular Formula C₈H₇ClO[1][4]
Molecular Weight 154.59 g/mol [1][5]
Appearance Solid[4]
Melting Point 27-30 °C[4]
IUPAC Name This compound[5]

Section 2: Synthesis Protocols for Optoelectronic Intermediates

The conversion of 2C4MB into larger, conjugated molecules is the first critical step in harnessing its potential. Below are detailed protocols for the synthesis of two major classes of derivatives: Schiff bases and chalcones.

Synthesis of Schiff Bases via Condensation Reaction

Schiff bases, characterized by their azomethine or imine (-C=N-) group, are pivotal in the development of NLO materials and as ligands in coordination chemistry.[6][7] The formation of the imine bond extends the conjugation path, directly influencing the material's absorption and emission characteristics.

cluster_reactants Reactant Preparation R1 This compound in Ethanol Mix Combine Reactants in Round-Bottom Flask R1->Mix R2 Substituted Primary Amine in Ethanol R2->Mix Reflux Reflux with Stirring (Monitor by TLC) Mix->Reflux Add catalyst (e.g., Acetic Acid) Cool Cool to Room Temp. & Induce Precipitation Reflux->Cool Filter Vacuum Filtration Cool->Filter Purify Recrystallize from Hot Ethanol Filter->Purify Crude Solid Dry Dry Under Vacuum Purify->Dry Product Pure Schiff Base Product Dry->Product

Caption: Workflow for Schiff base synthesis from 2C4MB.

This protocol describes the synthesis of N-(2-chloro-4-methylbenzylidene)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.55 g (10 mmol) of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 15 mL of absolute ethanol.

  • Reaction Setup: Add the aniline solution to the flask containing the 2C4MB solution. Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, the solution can be placed in an ice bath to induce crystallization.

  • Purification: Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. For higher purity, recrystallize the solid from hot ethanol. This process relies on the principle that the desired compound is more soluble in the hot solvent than in the cold, while impurities remain soluble or insoluble at all temperatures.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to yield the final product.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds and are widely explored for their excellent third-order NLO properties.[6][8] The synthesis involves a base-catalyzed aldol condensation between an aromatic aldehyde (2C4MB) and an acetophenone.

cluster_reactants Reactant Preparation R1 This compound in Methanol/Ethanol Mix Combine Reactants in Flask R1->Mix R2 Substituted Acetophenone in Methanol/Ethanol R2->Mix Base Add Aqueous Base (NaOH/KOH) Dropwise at 0-5 °C Mix->Base Stir Stir at Room Temp. (Monitor by TLC) Base->Stir Maintain low temp. to control reaction rate Acidify Pour into Ice-Cold Dil. HCl Stir->Acidify Neutralizes excess base & precipitates product Filter Vacuum Filtration & Wash with Cold Water Acidify->Filter Purify Recrystallize from Suitable Solvent Filter->Purify Product Pure Chalcone Product Purify->Product

Caption: Workflow for chalcone synthesis from 2C4MB.

This protocol describes the synthesis of 1-(4-hydroxyphenyl)-3-(2-chloro-4-methylphenyl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Methanol (solvent)

  • Sodium Hydroxide (NaOH, catalyst)

  • Dilute Hydrochloric Acid (HCl)

  • Erlenmeyer flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Dissolution: Dissolve 1.55 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 30 mL of methanol in an Erlenmeyer flask.

  • Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. While stirring vigorously, slowly add 10 mL of a 40% aqueous NaOH solution dropwise. The base deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate ion. Maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 6-8 hours. The reaction mixture will typically become thick and change color.[9] Monitor completion by TLC.

  • Isolation: Pour the reaction mixture into a beaker containing ~100 mL of crushed ice and ice-cold water. Acidify the mixture by slowly adding dilute HCl until the pH is ~2-3. This step neutralizes the excess NaOH and the phenoxide, causing the chalcone product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Recrystallization & Drying: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure, colored crystals. Dry the product in a vacuum oven.

Section 3: Structural and Optoelectronic Characterization

A comprehensive characterization is essential to confirm the successful synthesis of the target molecules and to evaluate their suitability for optoelectronic applications.

cluster_struct Structural Validation cluster_opto Optoelectronic Evaluation Synth Synthesized Material (Schiff Base or Chalcone) FTIR FTIR Spectroscopy Synth->FTIR Confirm functional groups (C=N, C=O) NMR NMR (¹H, ¹³C) Synth->NMR Confirm molecular structure MS Mass Spectrometry Synth->MS Confirm molecular weight UVVis UV-Vis Spectroscopy Synth->UVVis Determine absorption spectra & band gap PL Photoluminescence UVVis->PL Determine emission properties ZScan Z-Scan (NLO) UVVis->ZScan Measure nonlinear refractive index (n₂) & absorption (β)

Caption: Comprehensive workflow from synthesis to characterization.

Structural Characterization

Table 2: Key Spectroscopic Signatures for Verification

TechniqueSchiff Base (N-(2-chloro-4-methylbenzylidene)aniline)Chalcone (from 4-Hydroxyacetophenone)
FTIR (cm⁻¹) ~1620-1630 (C=N stretch, imine)~1650-1670 (C=O stretch, ketone)~1590-1610 (C=C stretch, alkene)
¹H NMR (δ, ppm) ~8.5-8.9 (s, 1H, -CH=N-)~7.4-7.9 (d, 1H, α-H)~7.7-8.2 (d, 1H, β-H)
¹³C NMR (δ, ppm) ~158-165 (-CH=N-)~185-195 (C=O)~120-145 (α-C, β-C)
Mass Spec. M⁺ peak corresponding to C₁₄H₁₂ClNM⁺ peak corresponding to C₁₆H₁₃ClO₂
Optoelectronic Property Measurement
  • Solution Prep: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the synthesized compound in a suitable spectroscopic-grade solvent (e.g., Dichloromethane, THF).

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.

  • Analysis: Identify the wavelength of maximum absorption (λₘₐₓ). The optical band gap (E₉) can be estimated from the absorption edge using the Tauc plot method.

The Z-scan technique is a powerful method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[10][11]

Experimental Setup:

  • A high-intensity, pulsed laser source (e.g., Nd:YAG laser at 532 nm).

  • A focusing lens.

  • A sample holder mounted on a computer-controlled translation stage.

  • Two photodetectors: one placed after a finite aperture ("closed-aperture") and one to collect the entire beam ("open-aperture").

Procedure:

  • Sample Prep: Prepare a solution of the compound with a known concentration in a high-purity solvent, placed in a quartz cuvette of known path length (e.g., 1 mm).

  • Alignment: Align the laser beam to pass through the focusing lens and the sample.

  • Data Acquisition:

    • Closed-Aperture Scan: Move the sample along the beam axis (the z-axis) through the focal point. The aperture allows detection of beam distortion caused by self-focusing (n₂ > 0) or self-defocusing (n₂ < 0). A pre-focal peak followed by a post-focal valley indicates a negative n₂, while a valley-peak configuration indicates a positive n₂.

    • Open-Aperture Scan: Remove the aperture and repeat the scan. This measurement is sensitive only to nonlinear absorption (e.g., two-photon absorption). A valley at the focus indicates the presence of nonlinear absorption.

  • Data Analysis: The magnitude of n₂ is calculated from the closed-aperture data, and β is calculated from the open-aperture data. The third-order nonlinear susceptibility (χ⁽³⁾) can then be determined.

Table 3: Representative Data Presentation for NLO Properties

CompoundSolventn₂ (esu)β (cm/GW)Re(χ⁽³⁾) (esu)Im(χ⁽³⁾) (esu)
Chalcone-1THF-1.5 x 10⁻¹²2.5-2.1 x 10⁻¹³0.8 x 10⁻¹³
Schiff Base-1DCM-2.8 x 10⁻¹²4.1-3.9 x 10⁻¹³1.3 x 10⁻¹³

Section 4: Applications and Future Outlook

The strategic derivatization of this compound opens a pathway to a vast library of functional organic materials.

  • Nonlinear Optics: Chalcones and Schiff bases derived from 2C4MB with large third-order nonlinear susceptibility (χ⁽³⁾) are prime candidates for applications in all-optical signal processing, optical limiting, and frequency conversion.[10][11] The push-pull nature of the 2C4MB core is fundamental to achieving these high NLO responses.

  • Organic Light-Emitting Diodes (OLEDs): While this guide focuses on precursor synthesis, the resulting molecules can be further developed for OLED applications.[1][12] By incorporating moieties that enhance charge transport (e.g., triphenylamines for hole transport) or tune emission wavelengths, these 2C4MB-based structures could serve as emitters, hosts, or charge-transport materials in next-generation displays and lighting.[13][14]

The continued exploration of 2C4MB as a foundational element in molecular design will undoubtedly lead to the discovery of new materials with tailored properties, pushing the boundaries of performance in organic electronics.

References

  • PubChem - NIH. This compound | C8H7ClO | CID 13553331 . [Link]

  • PubChem - NIH. 4-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 2757658 . [Link]

  • PMC - PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine . [Link]

  • ResearchGate. Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications . [Link]

  • SpringerLink. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde . [Link]

  • PMC - NIH. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach . [Link]

  • Jetir.Org. SYNTHESIS OF CHALCONES . [Link]

  • MDPI. Third-Order Optical Nonlinearities of 2D Materials at Telecommunications Wavelengths . [Link]

  • UTAR Institutional Repository. synthesis and characterization of chalcone derivatives and their antioxidant activity . [Link]

  • Journal of Materials Chemistry (RSC Publishing). Second-order non-linear optical properties of new organic conjugated molecules . [Link]

  • Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY . [Link]

  • New Journal of Chemistry (RSC Publishing). Understanding the second and third order nonlinear optical responses of M@b66/64Al12N12: a comprehensive DFT and TD-DFT study . [Link]

  • Beilstein Journals. Recent advances in materials for organic light emitting diodes . [Link]

  • RJPBCS. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent . [Link]

  • ResearchGate. A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole . [Link]

  • Google Patents.
  • DTIC. Materials for Nonlinear Optics: Chemical Perspectives . [Link]

  • International Journal of Pharmacy. synthesis, characterization and biological evaluation of some new chalcones . [Link]

  • HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline . [Link]

  • PMC - NIH. Recent advances in materials for organic light emitting diodes . [Link]

  • J. Chem. Soc. Nigeria. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL . [Link]

  • MDPI. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde . [Link]

  • ResearchGate. Growth and characterization of a nonlinear optical crystal 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)—benzaldehyde-imine . [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its chemical structure, featuring a reactive aldehyde group, a chlorine atom, and a methyl group on the benzene ring, imparts specific properties that are leveraged in multi-step organic syntheses. The precise characterization of this compound is paramount to ensure the purity, identity, and quality of starting materials, which directly impacts the yield, safety, and efficacy of the final products.

This document provides a comprehensive guide to the analytical techniques for the characterization of this compound. It is designed to offer both foundational understanding and practical, step-by-step protocols for researchers in quality control, process development, and synthetic chemistry. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be adaptable to a variety of laboratory settings.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 50817-80-6[1]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
Appearance Solid
Melting Point 27-30 °C
Boiling Point 100-103 °C at 4 Torr
IUPAC Name This compound[1]

Safety and Handling:

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Expertise & Experience: The "Why" Behind the Analysis

The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic. The aldehydic proton is expected to appear far downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a specific splitting pattern that confirms the 1,2,4-trisubstitution of the benzene ring. The methyl protons will appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal, and the number of aromatic signals will confirm the substitution pattern.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet1HAldehydic proton (-CHO)Deshielded by the electronegative oxygen of the carbonyl group.
~7.8Doublet1HAromatic proton (H6)Ortho to the aldehyde group, deshielded.
~7.3Doublet1HAromatic proton (H5)Meta to the aldehyde and ortho to the chlorine.
~7.2Singlet1HAromatic proton (H3)Between the chlorine and methyl groups.
~2.4Singlet3HMethyl protons (-CH₃)Attached to the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~191Carbonyl carbon (C=O)Highly deshielded due to the double bond to oxygen.
~145Aromatic carbon (C4)Attached to the methyl group.
~139Aromatic carbon (C2)Attached to the chlorine atom.
~135Aromatic carbon (C1)Attached to the aldehyde group.
~133Aromatic carbon (C6)
~130Aromatic carbon (C5)
~127Aromatic carbon (C3)
~21Methyl carbon (-CH₃)Aliphatic carbon.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz NMR Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically using 8 to 16 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. The number of scans will depend on the sample concentration and spectrometer sensitivity but will be significantly higher than for the ¹H spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent signal (CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Analysis

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group. The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic nature of the compound. A C-Cl stretching vibration is also expected. The positions of these bands are characteristic and provide strong evidence for the compound's identity.[2]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100Medium-WeakAromatic C-H Stretch
~2820 and ~2720Medium-WeakAldehydic C-H Stretch (Fermi doublet)
~1700StrongCarbonyl (C=O) Stretch
~1600, ~1480Medium-WeakAromatic C=C Stretch
~1200MediumIn-plane C-H Bending
~820StrongOut-of-plane C-H Bending (indicative of 1,2,4-substitution)
~750Medium-StrongC-Cl Stretch

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup (FT-IR Spectrometer with ATR accessory):

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Compare the observed band positions with the expected values for this compound to confirm the presence of the key functional groups.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound.

Expertise & Experience: The "Why" Behind the Analysis

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique "fingerprint" (mass spectrum) for each compound. This allows for unambiguous identification and quantification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[3]

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in a volatile solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector GC Injector (Vaporization) Vial->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Chromatogram Chromatogram (Retention Time) MS->Chromatogram MassSpec Mass Spectrum (Fragmentation Pattern) MS->MassSpec Quant Quantification Chromatogram->Quant MassSpec->Quant

Caption: Workflow for GC-MS analysis.

Starting Protocol for GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Prepare the unknown sample by dissolving a known amount in the same solvent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter into GC vials.

  • Instrument Parameters (suggested starting conditions):

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless, operated in split mode (e.g., 20:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977B or equivalent.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-350) for qualitative analysis and method development. For quantitative analysis, use Selected Ion Monitoring (SIM).

      • Predicted Quantifier Ion (Molecular Ion): m/z 154.[4]

      • Predicted Qualifier Ions: m/z 156 (isotope peak), 125 (M-CHO), 119 (M-Cl).[4]

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by analyzing the fragmentation pattern.

    • For quantitative analysis, generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds. Reversed-phase HPLC with UV detection is a common and reliable method for analyzing benzaldehydes.[5][6]

Expertise & Experience: The "Why" Behind the Analysis

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used. This compound, being a moderately polar compound, will be well-retained and separated from more polar or less polar impurities. A UV detector is ideal as the aromatic ring and carbonyl group constitute a chromophore that strongly absorbs UV light, providing excellent sensitivity. This method is particularly useful for purity analysis, where it can resolve closely related impurities that may not be separable by GC.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler (Injection) Filter->Injector Pump Solvent Delivery (Mobile Phase) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (Detection) Column->Detector Chromatogram Chromatogram (Retention Time & Area) Detector->Chromatogram Purity Purity Assessment (% Area) Chromatogram->Purity Quant Quantification Chromatogram->Quant

Caption: Workflow for HPLC analysis.

Starting Protocol for HPLC Analysis

  • Sample Preparation:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

    • Diluent: Use the mobile phase as the diluent.

    • Standard Preparation: Prepare a stock solution of this compound in the diluent at 1 mg/mL. Prepare a working standard at a concentration of approximately 0.1 mg/mL.

    • Sample Preparation: Accurately weigh a sample of this compound and prepare a solution in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

    • Filter the standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters (suggested starting conditions):

    • HPLC System: Agilent 1260 Infinity II or equivalent system with a UV detector.

    • Column: Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, perform a single-point or multi-point calibration and calculate the concentration of the sample based on the peak area.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. NMR and IR spectroscopy are essential for unambiguous structural confirmation, while GC-MS and HPLC provide robust methods for purity assessment and quantification. The protocols outlined in this guide serve as a validated starting point for method development and routine analysis. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can ensure the quality and integrity of this important chemical intermediate, thereby supporting the successful development of downstream products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7ClO). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

Sources

Application Note: 1H and 13C NMR Spectral Analysis of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Chloro-4-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide covers the theoretical basis for spectral interpretation, detailed experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the expected spectral features. Due to the limited availability of complete, published experimental spectra for this compound, this note synthesizes data from analogous structures and predictive principles to offer a robust analytical framework.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For substituted benzaldehydes like this compound, NMR is crucial for confirming the substitution pattern on the aromatic ring and verifying the presence of the aldehyde functional group.

The chemical shifts (δ) in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. Electron-withdrawing groups, such as the chlorine atom and the aldehyde group in the target molecule, tend to deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the methyl group, shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield).[1]

Predicted ¹H and ¹³C NMR Spectral Data for this compound

While a definitive, publicly available, and fully assigned experimental spectrum for this compound is not readily accessible, we can predict the spectral data with high confidence based on the known effects of substituents on the benzaldehyde scaffold. The following tables summarize the anticipated chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~10.3Singlet-
Aromatic H-6~7.8Doublet~8.0
Aromatic H-5~7.3Doublet~8.0
Aromatic H-3~7.5Singlet-
Methyl (-CH₃)~2.4Singlet-

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~191
Aromatic C-4~145
Aromatic C-2~138
Aromatic C-1~135
Aromatic C-6~131
Aromatic C-5~130
Aromatic C-3~128
Methyl (-CH₃)~21

Experimental Protocol: Sample Preparation and NMR Data Acquisition

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[2][3] Adherence to a meticulous protocol is essential for obtaining high-resolution, artifact-free spectra.

Materials and Equipment
  • This compound (solid, mp 27-30 °C)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Vortex mixer

  • Filtration apparatus (e.g., pipette with a small cotton or glass wool plug)

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the solid. If necessary, the sample can be gently warmed to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool or cotton into a clean NMR tube.[5][6]

  • Sample Transfer: Carefully transfer the filtered solution into the NMR tube, ensuring a sample height of at least 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Referencing: All spectra should be referenced to the TMS signal at 0.00 ppm.

Spectral Interpretation: A Deeper Dive

The predicted spectral data can be rationalized by considering the electronic effects of the substituents on the benzaldehyde ring.

¹H NMR Spectrum Analysis

The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 10.3 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group. The aromatic region will display three distinct signals. The proton at the 6-position, being ortho to the electron-withdrawing aldehyde group, will be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with the proton at the 5-position. The proton at the 5-position will also be a doublet, coupling with the H-6 proton. The proton at the 3-position, being adjacent to the chloro substituent and meta to the aldehyde, is expected to be a singlet due to the absence of adjacent protons. The methyl protons will appear as a sharp singlet in the upfield region, around 2.4 ppm.

¹³C NMR Spectrum Analysis

The carbonyl carbon of the aldehyde will be the most downfield signal in the ¹³C NMR spectrum, typically appearing around 191 ppm.[7] The aromatic region will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the electron-withdrawing chlorine (C-2) and the aldehyde group (C-1), as well as the carbon bearing the methyl group (C-4), will have their chemical shifts significantly influenced. The methyl carbon will be the most upfield signal, appearing around 21 ppm.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq Acquire 1H Spectrum filter->H1_acq C13_acq Acquire 13C Spectrum filter->C13_acq process Process FID (FT, Phasing) H1_acq->process C13_acq->process integrate Integration & Peak Picking process->integrate assign Assign Peaks integrate->assign structure Structure Verification assign->structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the principles of spectral interpretation outlined herein, researchers can confidently identify and characterize this compound. While experimental data for this specific molecule is not widely published, the predictive analysis based on established NMR principles and data from analogous compounds provides a solid foundation for its structural verification.

References

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Berkeley. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of formylation method and reaction conditions. The most common synthetic routes from 3-chlorotoluene are electrophilic aromatic substitution reactions like the Gattermann-Koch or Vilsmeier-Haack reactions.[1][2][3]

Potential Causes & Solutions:

  • Suboptimal Formylation Reagent:

    • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst (e.g., AlCl₃) and often a co-catalyst like CuCl.[2][4][5] The electrophile, the formyl cation ([HCO]⁺), is highly reactive.[2][5] However, the reaction can be sensitive to moisture and the activity of the catalyst.

    • Vilsmeier-Haack Reaction: This reaction employs a milder formylating agent, the Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][6][7][8] This method is often preferred for electron-rich aromatic compounds and can offer better yields and milder conditions.[3][7][8]

  • Moisture Contamination:

    • Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present will quench the catalyst, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Temperature:

    • Gattermann-Koch: This reaction is typically run at low to moderate temperatures. Higher temperatures can lead to the formation of byproducts.[1]

    • Vilsmeier-Haack: The reaction temperature is dependent on the reactivity of the substrate and can range from below 0°C to 80°C.[6] For 3-chlorotoluene, a moderate temperature is generally optimal.

    • Solution: Carefully control the reaction temperature using an ice bath or oil bath as needed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Poor Quality Reagents:

    • The purity of the starting material, 3-chlorotoluene, is crucial. Impurities can interfere with the reaction.

    • The activity of the Lewis acid catalyst can degrade over time, especially with improper storage.

    • Solution: Use freshly distilled 3-chlorotoluene. Use a fresh, high-purity Lewis acid catalyst.

Experimental Workflow for Yield Optimization:

Yield_Optimization cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Low Yield Observed Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_Reagents Assess Reagent Purity & Activity Check_Moisture->Check_Reagents If conditions are dry Improved_Yield Improved Yield Check_Moisture->Improved_Yield If issue resolved Optimize_Temp Optimize Reaction Temperature (TLC) Check_Reagents->Optimize_Temp If reagents are pure Check_Reagents->Improved_Yield If new reagents work Change_Method Consider Alternative Formylation Method (e.g., Vilsmeier-Haack) Optimize_Temp->Change_Method If yield is still low Optimize_Temp->Improved_Yield If yield improves Change_Method->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common challenge that can complicate purification and reduce the yield of this compound.

Common Byproducts and Their Prevention:

  • Isomeric Products: Formylation of 3-chlorotoluene can also yield other isomers, such as 4-chloro-2-methylbenzaldehyde or 2-chloro-6-methylbenzaldehyde. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The substitution pattern is a result of the interplay of these directing effects.

    • Solution: The Vilsmeier-Haack reaction can offer better regioselectivity compared to the Gattermann-Koch reaction.[6] Fine-tuning the reaction temperature and the choice of solvent can also influence the isomeric ratio.

  • Di-formylated Products: Although the aldehyde group is deactivating, under harsh conditions, a second formyl group can be introduced to the aromatic ring.

    • Solution: Use a stoichiometric amount of the formylating agent. Monitor the reaction closely with TLC and stop it once the starting material is consumed. Avoid excessively high temperatures or prolonged reaction times.

  • Over-oxidation Products: In some cases, the aldehyde product can be oxidized to the corresponding carboxylic acid, 2-chloro-4-methylbenzoic acid.[1]

    • Solution: Ensure the reaction is carried out under an inert atmosphere to minimize contact with atmospheric oxygen. Use appropriate work-up procedures that do not involve strong oxidizing agents.

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: The purification of this compound can be challenging due to the presence of unreacted starting material, isomers, and other byproducts.

Purification Strategies:

MethodDescriptionApplication
Distillation Vacuum distillation is effective for separating the product from less volatile impurities.This is a primary purification method for the crude product.
Column Chromatography Silica gel column chromatography can be used to separate the desired product from isomers and other closely related impurities.This is useful for obtaining a highly pure product, especially on a smaller scale.
Recrystallization If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be an effective purification method.This compound has a melting point of 27-30 °C, making recrystallization from a non-polar solvent at low temperatures a viable option.[9]
Bisulfite Adduct Formation Aldehydes can form a solid adduct with sodium bisulfite, which can be filtered off and then hydrolyzed back to the pure aldehyde.This is a classic method for separating aldehydes from non-carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][6][7]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-chlorotoluene attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final product, this compound.[3][6]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Attack by Aromatic Ring Chlorotoluene 3-Chlorotoluene Chlorotoluene->Iminium_Salt Product This compound Iminium_Salt->Product Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Q2: Can I use other starting materials besides 3-chlorotoluene?

A2: Yes, other synthetic routes exist. For instance, one could start with p-tolualdehyde and perform a chlorination reaction. However, controlling the regioselectivity of the chlorination can be challenging. Another approach is the formylation of 2-chloro-4-methylphenol.[1] The choice of starting material depends on its availability, cost, and the desired overall synthetic strategy.

Q3: What are the safety precautions I should take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Lewis Acids (e.g., AlCl₃): are corrosive and moisture-sensitive. Handle in a dry environment.

  • Solvents: Many organic solvents used are flammable and volatile. Work in a well-ventilated area, away from ignition sources.

  • Carbon Monoxide (for Gattermann-Koch): is a highly toxic gas. This reaction must be performed in a well-maintained fume hood with a carbon monoxide detector.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chlorotoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution in an ice bath to 0°C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The Vilsmeier reagent is formed in situ.

  • Formylation: Cool the reaction mixture back to 0°C. Add a solution of 3-chlorotoluene (1 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40-45°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its synthetic applications. Organic Chemistry: An Indian Journal, 9(5), 187-193.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • CIS. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • Bohrium. (2017, April 28). Formation pathways toward 2- and 4-methylbenzaldehyde via sequential reactions from acetaldehyde over hydroxyapatite catalyst. Retrieved from [Link]

  • Collegedunia. (2025, March 3). Gattermann-Koch Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

  • Zhao, X.-X., Zhang, P., & Guo, Z.-X. (2017). K2CO3-activated Hydrosilylation: from Redistribution of Polymethylhydrosiloxane to Selectively Reduction of Aldehydes and Ketones. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene.
  • Quora. (2015, September 4). How to prepare m-chloro toluene from toluene. Retrieved from [Link]

  • Thakor, P. M., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ACS Omega.
  • Loba Chemie. (n.d.). 3-CHLOROTOLUENE. Retrieved from [Link]

  • Rossberg, M., et al. (2000). Chlorotoluenes, Ring. In Kirk-Othmer Encyclopedia of Chemical Technology.

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Common side products in the synthesis of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles that dictate reaction outcomes, helping you to troubleshoot and optimize your synthetic strategy.

FREQUENTLY ASKED QUESTIONS (FAQs)

Formylation of 3-Chlorotoluene

The formylation of 3-chlorotoluene is a common and direct route to this compound. However, this electrophilic aromatic substitution is not without its complexities. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups on the aromatic ring heavily influence the product distribution. The primary methods for this transformation are the Gattermann-Koch and Vilsmeier-Haack reactions.

Question 1: My Gattermann-Koch formylation of 3-chlorotoluene is producing a significant amount of a high-molecular-weight impurity. What is it and how can I avoid it?

Answer:

You are likely observing the formation of a diarylmethane derivative, a common byproduct in Friedel-Crafts type reactions, including the Gattermann-Koch formylation.[1] This occurs when the initially formed this compound undergoes a secondary Friedel-Crafts alkylation with the starting material, 3-chlorotoluene.

Causality: The aldehyde product, once formed, can be protonated under the strongly acidic conditions of the Gattermann-Koch reaction (CO, HCl, AlCl₃). This generates a highly reactive electrophile, a benzylic carbocation, which is then attacked by another molecule of the electron-rich starting material, 3-chlorotoluene.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess of the formylating agents relative to 3-chlorotoluene to ensure the starting material is consumed rapidly, minimizing its availability for the secondary reaction.

  • Temperature Management: Maintain a low reaction temperature (typically 0-10 °C) to decrease the rate of the secondary Friedel-Crafts alkylation, which generally has a higher activation energy than the initial formylation.

  • Reaction Time: Monitor the reaction progress closely (e.g., by GC or TLC) and quench the reaction as soon as the starting material is consumed to prevent the accumulation of the diarylmethane byproduct.

Question 2: I'm seeing multiple isomers in my Vilsmeier-Haack formylation of 3-chlorotoluene. Why is this happening and which isomer is my desired product?

Answer:

The formation of regioisomers is a common challenge in the Vilsmeier-Haack formylation of substituted benzenes. The Vilsmeier reagent (formed from DMF and POCl₃) is a moderately reactive electrophile, and the substitution pattern is governed by the combined directing effects of the substituents on the aromatic ring.[2][3]

Causality: In 3-chlorotoluene, the methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The positions ortho and para to the activating methyl group are favored. Your desired product, this compound, results from formylation at the position ortho to the chlorine and para to the methyl group. However, you may also see the formation of 4-chloro-2-methylbenzaldehyde, where formylation occurs para to the chlorine and ortho to the methyl group.

Troubleshooting & Prevention:

  • Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. While DMF is a reactant, using it in excess as the solvent is common. Experimenting with other non-participating solvents might alter the selectivity.

  • Purification: Careful purification by fractional distillation under reduced pressure or column chromatography is typically required to separate the desired isomer from other regioisomers.

Oxidation of 2-Chloro-4-methylbenzyl alcohol

The oxidation of 2-chloro-4-methylbenzyl alcohol to the corresponding aldehyde is another widely used synthetic route. The primary challenge in this transformation is preventing over-oxidation to the carboxylic acid.

Question 3: My oxidation of 2-chloro-4-methylbenzyl alcohol is resulting in a significant amount of 2-chloro-4-methylbenzoic acid. How can I prevent this?

Answer:

The formation of 2-chloro-4-methylbenzoic acid is a classic example of over-oxidation of a primary alcohol.[4] This is particularly problematic when using strong, aqueous oxidizing agents like chromic acid (Jones reagent) or potassium permanganate.[5]

Causality: The initially formed aldehyde exists in equilibrium with its hydrate in the presence of water. This hydrate is susceptible to further oxidation to the carboxylic acid by strong oxidizing agents.

Troubleshooting & Prevention:

  • Choice of Oxidizing Agent: Employ milder, anhydrous oxidizing agents that are known to stop at the aldehyde stage. Common choices include:

    • Pyridinium chlorochromate (PCC): This reagent is typically used in an anhydrous solvent like dichloromethane (DCM).

    • Dess-Martin periodinane (DMP): Another mild and selective oxidizing agent.

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine.

    • TEMPO-catalyzed oxidations: These systems, often using a co-oxidant like sodium hypochlorite, are highly selective for the oxidation of primary alcohols to aldehydes.

  • Anhydrous Conditions: Regardless of the chosen reagent, ensuring strictly anhydrous reaction conditions is crucial to prevent the formation of the aldehyde hydrate and subsequent over-oxidation.

Question 4: After my oxidation reaction, I still have a significant amount of unreacted 2-chloro-4-methylbenzyl alcohol in my product mixture. What should I do?

Answer:

The presence of unreacted starting material indicates an incomplete reaction. This can be due to several factors.

Causality:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be insufficient to convert all of the starting alcohol.

  • Low Reaction Temperature or Time: The reaction may not have been allowed to proceed to completion.

  • Deactivated Reagent: The oxidizing agent may have degraded due to improper storage or handling.

Troubleshooting & Prevention:

  • Stoichiometry: Ensure that a sufficient molar equivalent of the oxidizing agent is used. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Reaction Monitoring: Actively monitor the reaction progress using TLC or GC. If the reaction stalls, a small additional portion of the oxidant can be added.

  • Temperature and Time: Ensure the reaction is conducted at the appropriate temperature and for a sufficient duration as recommended for the specific oxidizing agent.

  • Reagent Quality: Use fresh, high-quality oxidizing agents.

Troubleshooting Guide: Purification Strategies

Issue 1: My crude product contains both the desired aldehyde and the over-oxidized carboxylic acid.

Solution: Acid-Base Extraction

This is the most effective method for separating the acidic byproduct from the neutral aldehyde.

Protocol:

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic 2-chloro-4-methylbenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to obtain the purified this compound.

  • The carboxylic acid can be recovered by acidifying the aqueous layer with a strong acid (e.g., HCl) until a precipitate forms, followed by filtration.

Issue 2: My product is contaminated with unreacted starting alcohol.

Solution: Chromatographic Purification or Distillation

The polarity difference between the aldehyde and the alcohol allows for their separation.

Protocol Options:

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The less polar aldehyde will elute before the more polar alcohol.

  • Fractional Distillation (under reduced pressure):

    • This compound has a boiling point of approximately 100-103 °C at 4 Torr. The starting alcohol will have a higher boiling point. Careful fractional distillation can effectively separate the two compounds.

Visualizing Reaction Pathways

Gattermann-Koch Formylation and Side Reaction

Gattermann_Koch A 3-Chlorotoluene B CO, HCl, AlCl3/CuCl A->B F Secondary Friedel-Crafts Alkylation with 3-Chlorotoluene A->F C This compound (Desired Product) B->C D Protonation of Aldehyde C->D [H+] E Benzylic Carbocation Intermediate D->E E->F G Diarylmethane Byproduct F->G

Caption: Gattermann-Koch reaction pathway and formation of diarylmethane byproduct.

Oxidation of 2-Chloro-4-methylbenzyl alcohol and Side Reaction

Oxidation_Pathway A 2-Chloro-4-methylbenzyl alcohol B Mild Oxidant (e.g., PCC) A->B D Strong/Aqueous Oxidant (e.g., Jones Reagent) A->D C This compound (Desired Product) B->C E 2-Chloro-4-methylbenzoic acid (Over-oxidation Byproduct) C->E Further Oxidation D->E

Caption: Oxidation pathways for 2-chloro-4-methylbenzyl alcohol.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₈H₇ClO154.59100-103 @ 4 Torr27-30
2-chloro-4-methylbenzyl alcoholC₈H₉ClO156.61~245 @ 760 Torr43-46
2-Chloro-4-methylbenzoic acidC₈H₇ClO₂170.59-159-162
3-ChlorotolueneC₇H₇Cl126.58162-48

References

  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved from [Link]

  • Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. Retrieved from [Link]

  • Patil, S., & Patil, D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(9), 3336-3346.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • University of Malaya. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Filo. (2025). In the Gatterman–Koch reaction, a formyl group (–CHO) is introduced direc... Retrieved from [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

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Technical Support Center: Purification of Crude 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 2-Chloro-4-methylbenzaldehyde. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the highest purity of the final product. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges encountered during the purification of this compound.

Introduction to the Purification Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. However, its synthesis, typically through formylation of 2-chlorotoluene via methods like the Gattermann-Koch or Vilsmeier-Haack reactions, can result in a crude product containing a variety of impurities.[1][2][3][4] These impurities can include unreacted starting materials, isomeric byproducts, and oxidation products, which can interfere with subsequent reactions and compromise the quality of the final product.

The primary challenges in the purification of this compound stem from its physical and chemical properties. It is a low-melting solid (m.p. 27-30 °C) and is susceptible to oxidation to the corresponding benzoic acid.[5] Therefore, purification methods must be chosen carefully to minimize degradation and effectively remove closely related impurities.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for selecting and optimizing purification techniques.

PropertyValueSource
CAS Number 50817-80-6[5]
Molecular Formula C₈H₇ClO[6]
Molecular Weight 154.59 g/mol [6]
Appearance Light yellow to yellow solid (<27°C) or liquid (>30°C)[5]
Melting Point 27-30 °C[5]
Boiling Point 100-103 °C at 4 Torr[5]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

Pre-Purification and Work-up

Q1: My crude reaction mixture is dark brown. What is the likely cause and how should I proceed with the work-up?

A1: A dark brown color in the crude product often indicates the presence of polymeric or resinous byproducts, which can form under the acidic and sometimes harsh conditions of formylation reactions.[7] Before attempting purification, it is advisable to perform an aqueous work-up. Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute sodium bicarbonate or sodium carbonate solution to remove acidic impurities, followed by water and then brine.[8] This will help to remove inorganic salts and some of the colored impurities.

Q2: I suspect my crude product contains unreacted 2-chlorotoluene. How can I confirm its presence and remove it?

A2: Unreacted 2-chlorotoluene is a common impurity. Its presence can be confirmed by gas chromatography-mass spectrometry (GC-MS) or by comparing the ¹H NMR spectrum of the crude product with that of pure 2-chlorotoluene. 2-chlorotoluene is more volatile than the desired product. While careful vacuum distillation can separate them, it's often more efficient to remove the bulk of it during the initial work-up. A thorough extraction and solvent removal under reduced pressure before the main purification step will help to reduce its concentration.

Q3: My crude product has started to solidify and contains a white precipitate. What is this and how do I deal with it?

A3: The white precipitate is likely 2-chloro-4-methylbenzoic acid, the oxidation product of your target compound. Benzaldehydes are notoriously prone to air oxidation.[9] To remove this acidic impurity, dissolve the crude material in an organic solvent and perform a basic wash with 5-10% sodium carbonate or sodium bicarbonate solution.[8] The benzoic acid will be converted to its water-soluble sodium salt and will be extracted into the aqueous layer.

Purification by Recrystallization

Q4: I am trying to recrystallize my crude this compound, but it keeps "oiling out." What is causing this and how can I fix it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute (27-30 °C for this compound).[5] To resolve this:

  • Choose a lower-boiling point solvent system: A mixture of methanol and water is a good starting point.[10]

  • Cool the solution slowly: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

  • Scratch the inside of the flask: Scratching the inner surface of the flask with a glass rod at the solution-air interface can create nucleation sites for crystal growth.

Q5: My recrystallization resulted in a low yield. How can I improve it?

A5: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Washing the crystals with a solvent in which they are soluble: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Purification by Vacuum Distillation

Q6: During vacuum distillation, my product is not distilling over at the expected temperature and pressure. What could be the problem?

A6: This issue can arise from several sources:

  • Inaccurate pressure reading: Ensure your vacuum gauge is functioning correctly and is placed appropriately in the system.

  • System leaks: Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints.

  • Presence of high-boiling impurities: If the crude product contains a significant amount of higher-boiling impurities, the distillation of your target compound may be hindered.

Q7: The product in the distillation flask is darkening and appears to be decomposing. How can I prevent this?

A7: Darkening and decomposition during distillation are often caused by excessive heat or prolonged heating time.[11][12]

  • Use a lower vacuum: A lower pressure will reduce the boiling point of your compound, allowing for distillation at a lower temperature.

  • Ensure even heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating.

  • Minimize distillation time: Once the desired fraction starts to distill, collect it efficiently to minimize the time the compound is exposed to high temperatures.

  • Pre-treat the crude product: As mentioned earlier, washing the crude product to remove acidic impurities can prevent acid-catalyzed decomposition during distillation.

Purification by Column Chromatography

Q8: I am running a silica gel column to purify my product, but the separation from an impurity is poor. What can I do to improve the separation?

A8: Poor separation on a silica gel column can be addressed by:

  • Optimizing the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[13][14] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

  • Using a longer column: A longer column provides more surface area for the separation to occur.

  • Proper sample loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[15] Overloading the column will lead to poor separation.

  • Considering a different stationary phase: If silica gel is not providing adequate separation, you could try using alumina.[13][14]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Methanol/Water System

This protocol is effective for removing many common impurities and can yield a product of high purity.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a small amount of methanol until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is an excellent method for purifying larger quantities of this compound, especially for removing non-volatile impurities.

Materials:

  • Crude this compound (pre-washed to remove acidic impurities)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Slowly apply vacuum to the system, monitoring the pressure with the vacuum gauge.

  • Once the desired pressure is reached (e.g., 4 Torr), begin to gently heat the distillation flask with stirring.[5]

  • Monitor the temperature at the distillation head. Collect the fraction that distills over at the expected boiling point (100-103 °C at 4 Torr).[5]

  • Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling, colored impurities begin to distill.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is ideal for achieving very high purity, especially for separating closely related isomers.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in hexanes.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) if necessary.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude 2-Chloro-4- methylbenzaldehyde Workup Aqueous Work-up (Basic Wash) Crude->Workup Removal of acidic impurities PrePurified Pre-Purified Crude Product Workup->PrePurified Recrystallization Recrystallization (Methanol/Water) PrePurified->Recrystallization For high purity solid product Distillation Vacuum Distillation PrePurified->Distillation For larger scale purification PureProduct Pure 2-Chloro-4- methylbenzaldehyde Recrystallization->PureProduct Distillation->PureProduct Chromatography Column Chromatography Chromatography->PureProduct PrePurused->Chromatography For highest purity & isomer separation

Caption: A general workflow for the purification of this compound.

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting common purification issues.

TroubleshootingFlowchart Start Start Purification Problem Problem Encountered? Start->Problem RecrystallizationIssue Recrystallization Issue? Problem->RecrystallizationIssue Yes DistillationIssue Distillation Issue? Problem->DistillationIssue No End Pure Product Problem->End No OilingOut Product Oiling Out? RecrystallizationIssue->OilingOut Yes LowYield Low Yield? RecrystallizationIssue->LowYield No Solution1 Use lower boiling solvent Slow cooling Seed crystal OilingOut->Solution1 Solution2 Use minimum hot solvent Cool thoroughly LowYield->Solution2 NoDistillate No Distillate? DistillationIssue->NoDistillate Yes Decomposition Decomposition? DistillationIssue->Decomposition No ChromatographyIssue Chromatography Issue? DistillationIssue->ChromatographyIssue No, Chromatography Solution3 Check for leaks Verify vacuum gauge NoDistillate->Solution3 Solution4 Lower distillation temp (use higher vacuum) Decomposition->Solution4 PoorSeparation Poor Separation? ChromatographyIssue->PoorSeparation Yes Solution5 Optimize mobile phase (TLC) Use longer column PoorSeparation->Solution5 Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: A troubleshooting flowchart for common purification issues.

References

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624. [Link]

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • SIELC Technologies. Separation of Benzaldehyde, 4-[(2-chloroethyl)methylamino]- on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. [Link]

  • Google Patents.
  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). [Link]

  • PrepChem.com. Preparation of 2-chlorobenzaldehyde. [Link]

  • Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?. YouTube. [Link]

  • Chemistry For Everyone. (2025). How Can You Fix Problems In Distillation Columns?. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Scribd. Distillation Troubleshooting Guide. [Link]

  • Sulzer. (2014). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • EasyStill. (2024). Troubleshooting Common Distillation Issues. [Link]

  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. [Link]

  • PubChem. 4-Chloro-2-methylbenzaldehyde. [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses Procedure. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. [Link]

  • Organic Syntheses Procedure. p-CHLOROBENZALDEHYDE. [Link]

  • Google Patents.
  • Studylib. Appendix P.1 : Recrystallization conditions and melting. [Link]

  • NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube. [Link]

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Technical Support Center: Optimizing Temperature and Pressure for 2-Chloro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving 2-Chloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of temperature and pressure optimization in your experiments. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve higher yields, better selectivity, and enhanced reaction efficiency.

Introduction: The Critical Role of Temperature and Pressure

In the synthesis and subsequent reactions of this compound, temperature and pressure are not merely reaction conditions; they are pivotal parameters that dictate reaction kinetics, product distribution, and the formation of byproducts. Understanding and precisely controlling these variables are paramount to successful and reproducible outcomes.

The aldehyde functional group is highly reactive and can participate in a variety of transformations, including nucleophilic additions, condensations, and oxidations.[1] The chloro and methyl substituents on the aromatic ring further influence the electronic and steric environment, adding another layer of complexity to reaction control. This guide will provide a structured approach to troubleshooting and optimizing your reactions by focusing on the causal relationships between temperature, pressure, and experimental results.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes related to temperature and pressure, along with actionable troubleshooting steps.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a very low yield of the target molecule. How can I improve this by adjusting temperature and pressure?

Answer: Low yields are often a symptom of suboptimal reaction conditions that can lead to incomplete reactions or the prevalence of side reactions.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The reaction temperature may be too low to provide sufficient activation energy for the transformation to proceed to completion. Similarly, in gas-phase reactions, inadequate pressure can lead to low reactant concentrations and slow reaction rates.[2]

    • Troubleshooting:

      • Gradual Temperature Increase: Systematically increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC.[3] Be cautious of overheating, which can lead to decomposition.

      • Pressure Optimization (for gas-phase reactions): For reactions involving gaseous reactants, increasing the pressure can enhance the concentration of reactants, thereby increasing the reaction rate.[4] Monitor the effect of incremental pressure increases on the yield.

      • Reaction Time Extension: At a given temperature and pressure, extending the reaction time might be necessary to achieve full conversion of the starting material.[3]

  • Product Decomposition:

    • Cause: this compound and its derivatives can be sensitive to high temperatures, leading to decomposition and reduced yield.

    • Troubleshooting:

      • Temperature Screening: Conduct small-scale experiments at a range of temperatures to identify the optimal balance between reaction rate and product stability.

      • Use of Milder Conditions: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

  • Side Product Formation:

    • Cause: Unwanted side reactions can become dominant at certain temperatures and pressures, consuming the starting material and reducing the yield of the desired product.

    • Troubleshooting:

      • Temperature Control for Selectivity: Lowering the reaction temperature often increases the selectivity of a reaction by favoring the pathway with the lower activation energy, which is typically the desired one.[5]

      • Pressure Effects on Selectivity: In some multipathway reactions, pressure can influence which reaction pathway is favored. A systematic study of pressure effects may reveal conditions that suppress side product formation.

Issue 2: Formation of Significant Byproducts

Question: My final product is contaminated with significant amounts of byproducts. How can temperature and pressure adjustments improve purity?

Answer: The formation of byproducts is a common challenge, and it is often directly linked to the reaction's temperature and pressure settings.

Possible Causes & Solutions:

  • Over-oxidation:

    • Cause: The aldehyde group in this compound is susceptible to oxidation to the corresponding carboxylic acid, especially at elevated temperatures and in the presence of oxidizing agents.[1][6]

    • Troubleshooting:

      • Precise Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Use a reliable temperature control system (e.g., a thermostat-controlled oil bath or a cryostat).

      • Controlled Addition of Reagents: If an oxidizing agent is involved, its slow, controlled addition at a low temperature can help minimize over-oxidation.

  • Isomer Formation:

    • Cause: In reactions like nitration, the directing effects of the chloro and methyl groups can lead to the formation of undesired isomers. Temperature plays a crucial role in determining the isomeric ratio.[3][7]

    • Troubleshooting:

      • Low-Temperature Nitration: For nitration reactions, maintaining a low temperature (typically between 0 and 10°C) is critical to favor the formation of the desired isomer and minimize the formation of others.[8]

  • Condensation Reactions:

    • Cause: Aldehydes can undergo self-condensation or condensation with other carbonyl-containing compounds, particularly at higher temperatures.[9][10]

    • Troubleshooting:

      • Temperature Optimization: Systematically vary the reaction temperature to find a range where the desired reaction is efficient, but the rate of unwanted condensation is minimal.[11]

      • Reactant Concentration and Addition: Controlling the concentration of the aldehyde and its addition rate can also help to minimize self-condensation.

Issue 3: Reaction Stalls or Fails to Initiate

Question: My reaction is not starting or stops before completion. Could temperature or pressure be the issue?

Answer: A stalled or non-initiating reaction often points to insufficient energy input or unfavorable phase conditions, both of which are influenced by temperature and pressure.

Possible Causes & Solutions:

  • Insufficient Activation Energy:

    • Cause: The reaction temperature is below the threshold required to overcome the activation energy barrier.

    • Troubleshooting:

      • Careful Heating: Gradually increase the temperature while closely monitoring for any signs of reaction initiation (e.g., color change, gas evolution, or changes in analytical monitoring).

      • Catalyst Activity: Ensure your catalyst is active at the chosen temperature. Some catalysts require a specific temperature range to function optimally.

  • Phase and Solubility Issues:

    • Cause: Reactants may not be in the appropriate phase or sufficiently soluble at the initial reaction temperature and pressure.

    • Troubleshooting:

      • Temperature Adjustment for Solubility: Increase the temperature to improve the solubility of solid reactants.

      • Pressure for Gas-Liquid Reactions: In reactions involving a gaseous reactant and a liquid phase, increasing the pressure can enhance the solubility of the gas in the liquid, thereby increasing the reaction rate.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for reactions involving this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For instance:

  • Gattermann-Koch formylation to synthesize aromatic aldehydes often requires elevated temperatures, typically in the range of 80-120°C.[1]

  • Nitration reactions are generally conducted at low temperatures (0-10°C) to control selectivity and prevent side reactions.[8]

  • Aldol condensation reactions can occur over a wide range of temperatures, from room temperature to elevated temperatures, depending on the substrates and catalyst.[9]

Q2: How does pressure typically affect liquid-phase reactions of this compound?

A2: For most liquid-phase reactions conducted at or near atmospheric pressure, the effect of small pressure changes is often negligible. However, in reactions where a gaseous byproduct is formed, applying pressure can shift the equilibrium according to Le Chatelier's principle. For reactions involving gaseous reactants, increasing pressure generally increases the reaction rate by increasing the concentration of the dissolved gas.[4]

Q3: Can high pressure lead to unwanted side reactions?

A3: Yes, in some cases, high pressure can promote the formation of more complex molecules or different polymorphs of a solid product.[4] It is essential to empirically determine the optimal pressure for your specific reaction to maximize the yield of the desired product while minimizing byproducts.

Q4: What are the safety considerations when increasing temperature and pressure?

A4: Increasing temperature and pressure can significantly increase the rate of reaction and the potential for exothermic events. Always:

  • Use appropriate pressure-rated glassware and equipment.

  • Employ a blast shield and other personal protective equipment.

  • Ensure proper ventilation.

  • Scale up reactions cautiously after thorough optimization and safety analysis at a smaller scale.

  • Be aware of the potential for runaway reactions, especially with exothermic processes.

Data Presentation

Table 1: General Temperature Guidelines for Common Reactions
Reaction TypeReagentsTypical Temperature Range (°C)Key Considerations
Nitration Nitric Acid, Sulfuric Acid0 - 10Low temperature is crucial for isomeric control.[8]
Oxidation Oxidizing agents (e.g., KMnO₄, H₂O₂)20 - 80Temperature control is critical to prevent over-oxidation to the carboxylic acid.[6]
Reductive Amination Amine, Reducing Agent (e.g., NaBH₃CN)0 - 50Mild temperatures are often sufficient.
Aldol Condensation Ketone/Aldehyde, Base/Acid Catalyst25 - 100Temperature affects reaction rate and potential for side reactions.[9]
Wittig Reaction Phosphonium Ylide0 - 80Temperature depends on the reactivity of the ylide and aldehyde.

Experimental Protocols & Visualizations

Experimental Workflow: Optimizing Reaction Temperature

The following diagram illustrates a systematic approach to optimizing the reaction temperature for a generic reaction of this compound.

Temperature_Optimization_Workflow A Start: Define Reaction (e.g., Nitration of This compound) B Initial Small-Scale Experiment at Low Temp (e.g., 0°C) A->B C Monitor Reaction Progress (TLC, GC, or HPLC) B->C D Analyze Results: Yield and Purity C->D E Decision Point: Is Yield/Purity Optimal? D->E F Incrementally Increase Temperature (e.g., by 5°C) E->F No H Reaction Complete: Optimized Temperature Identified E->H Yes I Troubleshoot: Consider Catalyst, Solvent, or Reagent Stoichiometry E->I No Improvement with Temperature G Repeat Experiment F->G G->C

Caption: A systematic workflow for the optimization of reaction temperature.

Logical Relationship: Temperature, Pressure, and Reaction Outcomes

This diagram visualizes the interconnectedness of temperature and pressure with key reaction outcomes.

Reaction_Parameter_Relationships cluster_input Input Parameters cluster_output Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Selectivity Selectivity Temperature->Selectivity Reaction Rate Reaction Rate Temperature->Reaction Rate Byproduct Formation Byproduct Formation Temperature->Byproduct Formation Pressure Pressure Pressure->Yield Pressure->Selectivity Pressure->Reaction Rate Pressure->Byproduct Formation

Caption: The influence of temperature and pressure on reaction outcomes.

References

  • Smolecule. (n.d.). This compound.
  • ResearchGate. (2025). Selective Production of Aromatic Aldehydes by Stepwise Degradation of Typical Eight Landscaping Biomass Waste: Effect of Reaction Temperature and Time.
  • Liu, A., et al. (2019). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Applied Sciences.
  • ResearchGate. (n.d.). Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia.
  • Royal Society of Chemistry. (2024). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis.
  • ResearchGate. (2025). Synthesis of aromatic aldehyde containing electronwithdrawing groups.
  • TA Instruments. (2022). Optimization of Catalytic Reactions by High-Pressure TGA.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-Temperature Aldol Condensation of Aldehydes on R-TiO2(100)-(1 × 1): Exceptional Selectivity for α,β-Unsaturated Enal Production.
  • Sciencemadness Discussion Board. (2009). 4-Methylbenzaldehyde....
  • UNI ScholarWorks. (1926). The Effect of Pressure on Chemical Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Benchchem. (n.d.). Synthesis and discovery of 2-Methylbenzaldehyde.
  • ScienceDaily. (2024). Reaction conditions tune catalytic selectivity. Retrieved from [Link]

  • datapdf.com. (2005). Process Development of an Inherently Safer Oxidation: Synthesis of 2-Chloro-6-methylbenzoic Acid in the R411 Manufacturing Pr. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2025). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. Retrieved from [Link]

  • Benchchem. (n.d.). optimization of temperature and catalyst for 2-Benzoylbenzaldehyde synthesis.
  • Google Patents. (n.d.). CN102268687A - Method for preparing benzaldehyde/methylbenzaldehyde by oxidizing toluene/xylene.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the condensation of 4-chloro benzaldehyde, malononitrile, and ethyl acetoacetate.
  • Chegg. (2019). Solved REACTION 2 Cl CH2-OH + a 2. H 4-Chlorobenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Chemical Reactions in Gas Phase. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • ResearchGate. (2025). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • ChemRxiv. (2022). Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Central Board of Secondary Education. (n.d.). Chemistry (Class XII). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

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Vilsmeier-Haack Formylation of Anilines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this powerful formylation reaction. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for anilines?

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as anilines.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] Aniline and its derivatives are excellent substrates for this reaction due to the strong electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution.[2] The resulting aminobenzaldehydes are crucial intermediates in the synthesis of various pharmaceuticals and dyes.[5]

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich aniline attacks the electrophilic carbon of the Vilsmeier reagent.[6] This typically occurs at the para position to the amino group due to steric hindrance and electronic effects.[7] A subsequent deprotonation step restores the aromaticity of the ring.[7]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final p-aminobenzaldehyde derivative.[1]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Aromatization cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aniline Aniline Intermediate Iminium Salt Intermediate Aniline->Intermediate + Vilsmeier Reagent Product p-Aminobenzaldehyde Intermediate->Product + H₂O (workup) Low_Yield_Troubleshooting Start Low or No Yield Check_Reagents Are Reagents Fresh & Anhydrous? Start->Check_Reagents Check_Substrate Is the Aniline Substrate Highly Deactivated? Check_Reagents->Check_Substrate Yes Solution_Reagents Use Fresh/Distilled POCl₃ & Anhydrous DMF Check_Reagents->Solution_Reagents No Check_Temp Was Reaction Temperature Optimized? Check_Substrate->Check_Temp No Solution_Substrate Increase Reaction Temperature and/or Reagent Equivalents Check_Substrate->Solution_Substrate Yes Check_Workup Was Workup Procedure Correct? Check_Temp->Check_Workup Yes Solution_Temp Ensure Proper Cooling During Reagent Formation & Optimize Reaction Temperature Check_Temp->Solution_Temp No Check_Workup->Start No Solution_Workup Perform Careful Quenching on Ice & Adjust pH to 7-8 Check_Workup->Solution_Workup Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired aminobenzaldehyde.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solutions
Di-formylation Highly activated anilines may undergo formylation at both the ortho and para positions. Solutions: • Use stoichiometric amounts of the Vilsmeier reagent. • Perform the reaction at lower temperatures to improve selectivity.
Reaction with the Amino Group The Vilsmeier reagent can potentially react with the amino group of aniline, although formylation on the ring is generally favored. Solutions: • Protect the amino group as an acetanilide before performing the Vilsmeier-Haack reaction. The acetyl group can be removed later by hydrolysis.
Decomposition during Workup The product may be unstable under strongly acidic or basic conditions during workup. [8]Solutions: • Use a buffered workup, for example, by quenching into a cold, saturated solution of sodium acetate. [9]This helps to maintain a milder pH.

Experimental Protocol: General Procedure for the Formylation of Aniline

This protocol is a general guideline and may require optimization for specific substituted anilines.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature remains below 5°C. [10]* After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. [9] 2. Formylation Reaction:

  • Dissolve the aniline substrate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the aniline solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C) depending on the aniline's reactivity. [10]* Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice. [11]* Neutralize the mixture by adding a saturated aqueous solution of a mild base such as sodium acetate or sodium bicarbonate until the pH is approximately 7-8. [9][8]* The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. [9]* If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography. [3]

Experimental_Workflow A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B Add Aniline Solution (dropwise at 0°C) A->B C Reaction (Stir at 0°C to 80°C) B->C D Monitor Progress (TLC/LC-MS) C->D E Quench on Ice D->E Reaction Complete F Neutralize (pH 7-8) E->F G Isolate Product (Filtration or Extraction) F->G H Purify (Recrystallization/Chromatography) G->H

Caption: General experimental workflow for aniline formylation.

References

  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (n.d.). BenchChem.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (n.d.). BenchChem.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. (n.d.). BenchChem.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021, January 19). YouTube. Retrieved January 4, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 4, 2026, from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Optimization of Vilsmeier-Haack reaction parameters. (n.d.). BenchChem.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). Reddit. Retrieved January 4, 2026, from [Link]

  • Vilsmeier-Haack Reaction Technical Support Center. (n.d.). BenchChem.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup. (n.d.). BenchChem.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 4, 2026, from [Link]

  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles. (n.d.). BenchChem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved January 4, 2026, from [Link]

  • Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (2025, October 24). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019, June 19). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved January 4, 2026, from [Link]

  • Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. (2021, October 5). YouTube. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in the Chlorination of p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of p-tolualdehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chlorination of p-tolualdehyde, providing concise answers and foundational knowledge.

Q1: What are the primary byproducts I should expect during the chlorination of p-tolualdehyde?

A1: The most common byproducts are isomers of the desired product and products of over-chlorination or oxidation. Specifically, you should be aware of:

  • o-Chloro-p-tolualdehyde: Formation of this isomer occurs due to the ortho-directing effect of the methyl group on the aromatic ring.[1]

  • Dichlorinated products: Over-chlorination can lead to the formation of dichlorinated tolualdehydes.

  • p-Chlorobenzoic acid: Oxidation of the aldehyde functional group can result in the formation of the corresponding carboxylic acid.[2]

  • Benzyl chloride derivatives: Chlorination of the methyl group can occur, especially under radical conditions (e.g., UV light).

Q2: What is the fundamental mechanism of p-tolualdehyde chlorination, and how do byproducts form?

A2: The chlorination of p-tolualdehyde is typically an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the electrophile: A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) polarizes the Cl-Cl bond of molecular chlorine (Cl₂), creating a potent electrophile (Cl⁺).

  • Electrophilic attack: The electron-rich aromatic ring of p-tolualdehyde attacks the electrophilic chlorine. The methyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The para-position is blocked, so substitution occurs at the positions ortho to the methyl group.

  • Rearomatization: A base removes a proton from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding the chlorinated product.

Byproduct formation arises from competing reaction pathways. For instance, if the reaction conditions are too harsh (e.g., high temperature, excess chlorinating agent), over-chlorination can occur. Oxidation of the aldehyde is another common side reaction.

Q3: What are the most critical parameters to control to ensure a selective reaction?

A3: To achieve high selectivity for p-chloro-p-tolualdehyde, you must carefully control the following parameters:

  • Temperature: Lower temperatures generally favor the desired para-substitution and minimize over-chlorination and side reactions.

  • Stoichiometry: Using a precise molar ratio of the chlorinating agent to p-tolualdehyde is crucial to prevent over-chlorination.

  • Catalyst: The choice and amount of catalyst can significantly influence the reaction's selectivity and rate.

  • Solvent: An appropriate solvent will ensure the reactants are in the solution phase and can help to control the reaction temperature.

  • Reaction Time: Monitoring the reaction progress is essential to stop it once the desired conversion is achieved, preventing the formation of byproducts from prolonged reaction times.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: High Levels of Dichlorinated Byproduct

Symptoms: Your reaction mixture analysis (e.g., by GC-MS or NMR) shows a significant percentage of dichlorinated tolualdehyde species.

Potential Causes & Corrective Actions:

Potential Cause Explanation Corrective Action
Excess Chlorinating Agent Using more than one equivalent of the chlorinating agent will inevitably lead to the chlorination of the already chlorinated product.Carefully control the stoichiometry. Use a slight excess of p-tolualdehyde or add the chlorinating agent portion-wise, monitoring the reaction progress at each addition.
High Reaction Temperature Elevated temperatures increase the reaction rate non-selectively, promoting further chlorination of the desired product.Maintain a low and consistent reaction temperature. Consider using a cooling bath (e.g., ice-water or dry ice/acetone) to control any exotherm.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material has been consumed will lead to the formation of over-chlorinated products.Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC). Quench the reaction as soon as the p-tolualdehyde is consumed.
Catalyst Activity Too High A highly active catalyst can accelerate the second chlorination step.Reduce the amount of catalyst or consider using a milder Lewis acid.
Workflow for Minimizing Dichlorination

start High Dichlorination Detected stoichiometry Adjust Stoichiometry: Use 1:1 or slight excess of p-tolualdehyde start->stoichiometry temperature Control Temperature: Maintain low temperature (e.g., 0-5 °C) stoichiometry->temperature monitoring Monitor Reaction Progress: Use TLC or GC to track conversion temperature->monitoring catalyst Optimize Catalyst: Reduce catalyst loading or use a milder catalyst monitoring->catalyst quench Quench Reaction Promptly: Stop the reaction upon full conversion of starting material catalyst->quench analyze Analyze Product Mixture quench->analyze

Caption: Troubleshooting workflow for high dichlorination.

Issue 2: Formation of p-Chlorobenzoic Acid

Symptoms: Your product mixture contains a significant amount of p-chlorobenzoic acid, which can be detected by techniques like IR spectroscopy (broad O-H stretch) or LC-MS.

Potential Causes & Corrective Actions:

Potential Cause Explanation Corrective Action
Presence of Water Water can hydrolyze the intermediate acyl chloride (if formed) or participate in oxidative pathways.[2]Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Oxidizing Impurities The chlorinating agent or other reagents may contain oxidizing impurities.Use high-purity reagents. Purify the chlorinating agent if necessary.
Air Oxidation Aldehydes can be susceptible to air oxidation, especially at elevated temperatures.Perform the reaction under an inert atmosphere.
Experimental Protocol: Anhydrous Chlorination of p-Tolualdehyde
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve p-tolualdehyde in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃) under a positive flow of nitrogen.

  • Chlorinating Agent Addition: Dissolve the chlorinating agent (e.g., Cl₂) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture while maintaining the desired low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench it by carefully adding a cold, dilute aqueous solution of a reducing agent like sodium bisulfite to destroy any excess chlorine. Proceed with standard extraction and purification procedures.

Issue 3: Incomplete Conversion of p-Tolualdehyde

Symptoms: A significant amount of the starting material, p-tolualdehyde, remains in the reaction mixture after the expected reaction time.

Potential Causes & Corrective Actions:

Potential Cause Explanation Corrective Action
Insufficient Chlorinating Agent An inadequate amount of the chlorinating agent will result in incomplete reaction.Ensure the stoichiometry of the chlorinating agent is at least 1:1 with the p-tolualdehyde.
Low Reaction Temperature While low temperatures are good for selectivity, they can also slow down the reaction rate significantly.Gradually increase the reaction temperature in small increments (e.g., 5 °C) while monitoring for byproduct formation.
Deactivated Catalyst The catalyst may have been deactivated by moisture or other impurities.Use fresh, anhydrous catalyst. Ensure all reagents and solvents are dry.
Poor Mixing In a heterogeneous reaction, inefficient stirring can lead to localized reagent depletion.Ensure vigorous stirring throughout the reaction.
Reaction Pathway: Desired vs. Side Reactions

sub p-Tolualdehyde reagent + Cl2 / Catalyst sub->reagent byproduct2 p-Chlorobenzoic Acid sub->byproduct2 Oxidation (H2O/Air) byproduct3 o-Chloro-p-tolualdehyde sub->byproduct3 Isomerization product p-Chloro-p-tolualdehyde (Desired Product) reagent->product Selective Conditions byproduct1 Dichlorinated Product product->byproduct1 Excess Cl2 / High Temp

Caption: Competing reaction pathways in p-tolualdehyde chlorination.

III. References

  • Evergreensino. (2025). How to convert P - Toluic Acid Chloride to aldehydes? Available at: [Link]

  • Organic Syntheses Procedure. p-TOLUALDEHYDE. Available at: [Link]

  • Evergreensino. (2025). What are the reaction conditions for P - Toluoyl Chloride with phosphines? Available at: [Link]

  • Liu, M., et al. (2024). Tandem catalysis enables chlorine-containing waste as chlorination reagents. Nature Communications. Available at: [Link]

  • U.S. National Library of Medicine. (2023). Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (1998). Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. RSC Publishing. Available at: [Link]

  • Nature. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Available at: [Link]

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Stability and long-term storage conditions for 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-4-methylbenzaldehyde (CAS 50817-80-6). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic aldehyde in their work.[1] As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its stability, storage, and potential experimental challenges is crucial for obtaining reliable and reproducible results.[1] This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like many aromatic aldehydes, is its susceptibility to oxidation. The aldehyde functional group (-CHO) can be readily oxidized to the corresponding carboxylic acid (2-chloro-4-methylbenzoic acid) upon exposure to air (oxygen).[2][3][4][5] This oxidation is a common degradation pathway and can be accelerated by factors such as light, heat, and the presence of impurities.[6][7]

Q2: How should I properly store this compound for long-term use?

A2: To ensure the long-term stability and purity of this compound, it is imperative to store it under controlled conditions. The following storage recommendations are based on best practices for volatile and air-sensitive compounds:

ParameterRecommendationRationale
Temperature 2-8°C[8][9][10][11]Lower temperatures slow down the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Under an inert gas (Nitrogen or Argon)[8][9][10][11]Displacing air with an inert gas minimizes contact with oxygen, the primary driver of aldehyde oxidation.
Container Tightly sealed, amber glass or opaque container[6][12]Prevents exposure to light, which can catalyze oxidative degradation, and moisture ingress.
Location A dry, cool, and well-ventilated place away from direct sunlight and heat sources.[12][13][14][15]Minimizes environmental factors that can accelerate degradation.
Q3: I've noticed a white solid forming in my bottle of this compound. What is it and is the product still usable?

A3: The white solid is most likely 2-chloro-4-methylbenzoic acid, the product of oxidation. Its formation indicates that the aldehyde has been exposed to air. The melting point of this compound is 27-30°C, so if your lab is cooler than this, the product itself will be a solid.[8][10] To confirm the identity of the white solid, you can perform a simple melting point analysis or use analytical techniques like NMR or IR spectroscopy.

Whether the product is still usable depends on the purity requirements of your experiment. For many applications, a small amount of the carboxylic acid impurity may not be detrimental. However, for high-purity applications, purification by recrystallization or distillation may be necessary.

Q4: My reaction with this compound is giving low yields. What are some potential causes related to the starting material?

A4: Low yields in reactions involving this compound can often be traced back to the quality of the starting material. Here are a few potential causes:

  • Purity: As discussed, the presence of the oxidized impurity, 2-chloro-4-methylbenzoic acid, means there is less of the active aldehyde available for your reaction. This will directly impact the stoichiometry and theoretical yield.

  • Moisture: Although less common for this specific compound, moisture can interfere with many organic reactions, particularly those involving organometallics or other water-sensitive reagents. Ensure the product has been stored in a dry environment.

  • Improper Handling: Repeatedly opening and closing the container without purging with an inert gas can introduce air and moisture, leading to gradual degradation over time.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the handling and use of this compound.

Issue 1: Visual Impurities or Discoloration in the Reagent
  • Observation: The normally light-yellow solid/liquid appears discolored or contains visible particulate matter.[8][10]

  • Potential Cause:

    • Oxidation: Formation of 2-chloro-4-methylbenzoic acid.

    • Contamination: Introduction of foreign material during handling.

    • Polymerization: Though less common for aromatic aldehydes, some polymerization can occur over time, especially with exposure to acid or base catalysts.

  • Troubleshooting Workflow:

    Start Visual Impurities Observed Check_Purity Assess Purity (e.g., TLC, GC, NMR) Start->Check_Purity Decision Is Purity Acceptable for Application? Check_Purity->Decision Purify Purify Reagent (Distillation or Recrystallization) Decision->Purify No Use Proceed with Experiment Decision->Use Yes Check_Storage Review Storage Conditions Decision->Check_Storage No, and purification not feasible Purify->Use Discard Discard Reagent Purify->Discard Purification Fails Check_Storage->Discard

    Caption: Troubleshooting workflow for visual impurities.

Issue 2: Inconsistent Reaction Results or Non-Reproducibility
  • Observation: Identical experimental setups yield significantly different results over time.

  • Potential Cause:

    • Degradation of this compound: The purity of the aldehyde is decreasing with each use due to improper handling and storage.

    • Variability in Reaction Setup: Inconsistent atmospheric conditions (e.g., presence of air or moisture) in the reaction vessel.

  • Preventative Measures and Solutions:

    • Aliquot the Reagent: Upon receiving a new bottle, and after the initial quality check, it is best practice to aliquot the this compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Standardize Handling Procedures: Always use dry syringes or cannulas to transfer the reagent and ensure your reaction glassware is properly dried.

    • Re-analyze Purity: If you suspect degradation, re-analyze the purity of your starting material before setting up a critical reaction.

Experimental Protocols

Protocol 1: Aliquoting this compound for Long-Term Storage
  • Preparation: Work in a certified chemical fume hood.[11] Ensure all glassware (vials, funnel) is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Place the main bottle of this compound and the pre-dried vials in a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Transfer: Carefully transfer the desired amount of the aldehyde into each vial. If the aldehyde is solid, it can be gently melted in a warm water bath under an inert atmosphere before transfer.

  • Sealing: Tightly seal the vials with PTFE-lined caps.

  • Labeling and Storage: Label each vial with the compound name, date of aliquoting, and concentration (if diluted). Store the vials at 2-8°C.[8][9][10][11]

Degradation Pathway

The primary degradation pathway for this compound is oxidation to 2-chloro-4-methylbenzoic acid.

Aldehyde This compound Acid 2-chloro-4-methylbenzoic acid Aldehyde->Acid Oxidation (O2, light, heat)

Caption: Oxidation of this compound.

References

  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Retrieved from [Link]

  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]

  • J-Stage. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid Using O2 Fine Bubbles. Retrieved from [Link]

  • Zellner, G., Kneifel, H., & Winter, J. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Institutes of Health. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 14). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C8H7ClO | CID 13553331. PubChem. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • Cpachem. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

Sources

How to remove unreacted starting materials from 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your chemical syntheses. This guide focuses on a common challenge in organic synthesis: removing unreacted starting materials and byproducts from a reaction mixture, using the synthesis of 2-Chloro-4-methylbenzaldehyde as a practical example.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and what are the expected impurities?

The synthesis of this compound is typically accomplished via electrophilic aromatic substitution on 3-chlorotoluene. The two most prevalent methods are the Vilsmeier-Haack and Gattermann-Koch reactions.

  • Vilsmeier-Haack Reaction: This is a widely used formylation reaction for electron-rich aromatic rings.[1][2][3]

    • Starting Material: 3-Chlorotoluene

    • Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). These react in situ to form the electrophilic "Vilsmeier reagent," a chloroiminium salt.[4][5]

    • Expected Impurities:

      • Unreacted 3-Chlorotoluene: The primary starting material.

      • Residual DMF: Often used in excess as both a reagent and a solvent.

      • Hydrolysis Byproducts: The reaction is quenched with water, which hydrolyzes the intermediate iminium salt to the desired aldehyde. This workup also hydrolyzes any remaining POCl₃ into phosphoric acid and hydrochloric acid.[3] DMF can also slowly hydrolyze, especially under acidic or basic conditions, to dimethylamine and formic acid.[6]

  • Gattermann-Koch Reaction: A classic method for formylating alkylbenzenes.[7][8][9]

    • Starting Material: 3-Chlorotoluene

    • Reagents: Carbon monoxide (CO), Hydrogen Chloride (HCl), and a Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃), often with a copper(I) chloride co-catalyst.[8][10]

    • Expected Impurities:

      • Unreacted 3-Chlorotoluene.

      • Catalyst Residues: Aluminum and copper salts that must be removed during the aqueous workup.

      • Side-Products: Potential for isomeric benzaldehydes or other Friedel-Crafts-type side reactions, although formylation is generally regioselective.

Q2: How can I perform a preliminary analysis of my crude product to identify these impurities?

Before attempting purification, a quick assessment of the crude mixture is critical.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude product alongside the starting material (3-chlorotoluene) on a silica gel plate. Using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate), you can visualize the presence of the less polar starting material, which will have a higher Rf value than the more polar aldehyde product.

  • Proton NMR (¹H NMR): A small sample of the crude oil or solid dissolved in CDCl₃ can provide a wealth of information.

    • Product: Look for the characteristic aldehyde proton singlet around 10 ppm and aromatic protons.

    • 3-Chlorotoluene: Will show a methyl singlet around 2.4 ppm and its own distinct set of aromatic protons.

    • DMF: Will show two methyl singlets around 2.9 and 3.0 ppm and a formyl proton singlet around 8.0 ppm. The integration of these peaks can give a rough estimate of the purity.

Troubleshooting and Purification Guides

This section provides step-by-step protocols to address specific issues encountered after the synthesis of this compound, primarily focusing on the Vilsmeier-Haack route.

Scenario 1: "My crude reaction mixture is a dark, oily sludge. How do I perform the initial cleanup?"

This is a typical outcome after the Vilsmeier-Haack reaction. The primary goal of the initial workup is to hydrolyze the reaction intermediate and remove the highly water-soluble reagents and byproducts (DMF, phosphoric acid, HCl).

Protocol 1: Aqueous Workup and Extraction

  • Quenching (CAUTION: Exothermic): Prepare a beaker with a substantial amount of crushed ice and water. While stirring vigorously, slowly and carefully pour the crude reaction mixture onto the ice. The Vilsmeier intermediate hydrolyzes to the aldehyde upon contact with water.[3] This step also hydrolyzes excess POCl₃.

  • Neutralization: The resulting aqueous solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) until the pH of the aqueous layer is neutral (pH ~7-8). This neutralizes the phosphoric and hydrochloric acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. The organic product and unreacted 3-chlorotoluene will move into the organic layer, while inorganic salts and residual DMF will preferentially remain in the aqueous layer.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine (NaCl) solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Expertise & Causality: The success of this step hinges on the principle of liquid-liquid extraction, which separates compounds based on their differential solubilities in two immiscible liquid phases (water and an organic solvent). The product and the key organic impurity (3-chlorotoluene) are much more soluble in the organic phase than in water, while the inorganic byproducts and DMF are highly water-soluble.

Scenario 2: "After the aqueous workup, my NMR shows a significant amount of unreacted 3-chlorotoluene. How do I separate it from my product?"

At this stage, you have two organic compounds with different physical properties. The choice of method depends on the scale of your reaction and the available equipment.

PropertyThis compound (Product)3-Chlorotoluene (Impurity)Rationale for Separation
Molecular Weight 154.59 g/mol [11]126.58 g/mol [12]-
Physical State Solid[13]LiquidEnables separation by recrystallization or filtration.
Melting Point 27-30 °C[13]-48 °C[14]The product is a low-melting solid, while the impurity is a liquid at ambient and sub-ambient temperatures.
Boiling Point 100-103 °C @ 4 Torr[13]160-162 °C @ 760 Torr[14]The significant difference in boiling points allows for separation by vacuum distillation.
Polarity More Polar (due to aldehyde group)Less PolarAllows for separation by silica gel chromatography.

Method A: Vacuum Distillation (Ideal for >5g scale)

The boiling point of this compound is significantly higher than that of 3-chlorotoluene at atmospheric pressure, but the product can degrade at high temperatures. Vacuum distillation lowers the boiling points of both compounds, allowing for separation at a lower temperature.

Protocol 2: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation.

  • Distillation: Heat the crude mixture gently under vacuum. The lower-boiling 3-chlorotoluene will distill first.

  • Fraction Collection: Collect the fractions. Monitor the temperature at the head of the column. A sharp rise in temperature will indicate that the product is beginning to distill.

  • Product Collection: Change the receiving flask to collect the pure this compound fraction. The product should solidify in the receiver upon cooling.

Method B: Flash Column Chromatography (Ideal for <5g scale or high purity needs)

This technique separates compounds based on their differing affinities for a stationary phase (silica gel).

Protocol 3: Silica Gel Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with an initial non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). The non-polar 3-chlorotoluene will travel down the column faster and elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., increase from 0% to 5% ethyl acetate in hexanes). This will begin to move the more polar aldehyde product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Scenario 3: "My product is a solid, but its melting point is broad and lower than the literature value (27-30 °C). How do I perform a final polishing purification?"

A broad or depressed melting point is a classic sign of impurity. For a solid product, recrystallization is the most powerful technique for achieving high purity.

Protocol 4: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. For a low-melting solid like this, a non-polar solvent like hexanes or heptane is a good starting point. A mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is achieved at the elevated temperature.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. As the solution cools, the solubility of the product will decrease, and pure crystals will begin to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. The liquid impurities should remain in the cold solvent (the "mother liquor").

  • Isolation and Drying: Isolate the pure crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

  • Verification: Check the melting point of the dried crystals. A sharp melting point within the literature range indicates high purity.

Purification Strategy Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow Purification Decision Tree for this compound A Crude Reaction Mixture B Perform Aqueous Workup (Protocol 1) A->B Initial Cleanup C Analyze Organic Extract (TLC, NMR) B->C Isolate Organics D Is 3-chlorotoluene a major impurity? C->D E Is the scale >5g? D->E Yes H Product is a solid with minor impurities? D->H No F Vacuum Distillation (Protocol 2) E->F Yes G Column Chromatography (Protocol 3) E->G No F->H G->H I Recrystallization (Protocol 4) H->I Yes J Pure Crystalline Product (Verify by MP, NMR) H->J No I->J

Caption: A workflow for selecting the appropriate purification method.

References
  • Unacademy. (n.d.). What are Physical Properties of AlCl3?. Retrieved January 4, 2026, from [Link]

  • BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride. Retrieved January 4, 2026, from [Link]

  • Sciencemadness Wiki. (2024, February 7). Aluminium chloride. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Chlorotoluene. Retrieved January 4, 2026, from [Link]

  • Vedantu. (n.d.). Aluminium Chloride - Formula, Structure, Properties, Uses and Reactions. Retrieved January 4, 2026, from [Link]

  • BYJU'S. (n.d.). What Is Aluminium Chloride (AlCl3)?. Retrieved January 4, 2026, from [Link]

  • GeeksforGeeks. (2023, December 20). Aluminium Chloride Formula. Retrieved January 4, 2026, from [Link]

  • Gaylord Chemical. (n.d.). N,N-Dimethylformamide Solvent Properties. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Imidoyl chloride. Retrieved January 4, 2026, from [Link]

  • Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF. Retrieved January 4, 2026, from [Link]

  • Vital Group. (n.d.). Phosphorus Oxychloride. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Dimethylformamide. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • Georganics. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Chlorotoluene. Retrieved January 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved January 4, 2026, from [Link]

  • Scribd. (n.d.). Gattermann-Koch Reaction Overview. Retrieved January 4, 2026, from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved January 4, 2026, from [Link]

  • Hegarty, A. F., Cronin, J. D., & Scott, F. L. (1975). Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 429-435. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, May 11). Gattermann reaction. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Monitoring 2-Chloro-4-methylbenzaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of reactions involving 2-Chloro-4-methylbenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful application of this crucial analytical technique.

At its core, TLC is a rapid, versatile, and cost-effective method for qualitatively monitoring reaction progress, identifying compounds, and determining the purity of a sample.[1][2][3] For reactions involving this compound, a key intermediate in the synthesis of pharmaceuticals and other functionalized aromatic compounds, precise and accurate TLC monitoring is paramount to optimizing reaction conditions and maximizing yields.[4]

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with a robust, self-validating system for your TLC analyses.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring my this compound reaction?

A1: TLC offers several distinct advantages for real-time reaction monitoring in a research and development setting:

  • Speed and Efficiency: TLC provides rapid results, often within minutes, allowing for timely decisions regarding the reaction's progression.[1]

  • Minimal Sample Consumption: Only a very small aliquot of the reaction mixture is required, preserving your valuable material.[1][5]

  • Simplicity and Cost-Effectiveness: The technique requires minimal, inexpensive equipment, making it highly accessible.[1][2]

  • Visual Assessment: It provides a clear visual representation of the disappearance of starting materials and the appearance of products and byproducts.[1][5]

Q2: What is a suitable starting mobile phase for analyzing this compound and its reaction products?

A2: A good starting point for many neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] A common initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate. The goal is to achieve a retention factor (Rf) for your starting material between 0.2 and 0.4, which typically provides a good window for observing the formation of new, often more polar, products.[7]

Q3: How do I visualize the spots on my TLC plate? My compound is not colored.

A3: this compound and many of its derivatives are aromatic and contain a carbonyl group, making them responsive to several visualization techniques:

  • UV Light (254 nm): This is the most common and non-destructive first step.[8] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light.[8] Compounds with a chromophore, such as the aromatic ring in your molecule, will absorb this UV light and appear as dark spots.[8][9]

  • Staining Reagents: If spots are not visible under UV or for a more comprehensive analysis, chemical stains are invaluable.[10]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly selective for aldehydes and ketones, forming yellow to orange hydrazone derivatives that are easily visible.[10][11][12]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain. Aldehydes are readily oxidized, and this will result in a yellow or brown spot on a purple background.[8]

    • p-Anisaldehyde Stain: This is a versatile stain for many functional groups, including aldehydes, which often produce distinctly colored spots upon heating.[8][10]

Q4: What do the different spots on my TLC plate signify?

A4: A properly run TLC plate provides a snapshot of your reaction mixture.

  • Starting Material (SM) Lane: A single spot corresponding to your pure this compound.

  • Reaction Mixture (RM) Lane:

    • The disappearance of the starting material spot indicates its consumption.

    • The appearance of new spots indicates the formation of products. Products are often more or less polar than the starting material, resulting in different Rf values.

    • The presence of multiple new spots could indicate the formation of byproducts or intermediates.

  • Co-spot (Co) Lane: This lane, where both the starting material and reaction mixture are spotted together, is crucial for confirming the identity of the starting material spot in the reaction lane, especially when Rf values are very similar.[7]

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample Overloading: The most common cause.[1][13][14][15] 2. Highly Polar Compound: The compound may be interacting too strongly with the silica gel. 3. Acidic or Basic Nature: The compound may be acidic or basic, leading to strong interactions with the stationary phase.[15]1. Dilute the sample solution before spotting it on the TLC plate.[1][13] 2. Try a more polar mobile phase to increase the compound's mobility. 3. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1–2.0%).[13]
Spots are not visible. 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[13][14] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.[13] 3. Compound is Volatile: The compound may have evaporated from the plate.[13]1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[13][14] 2. Use a chemical staining method like DNPH or potassium permanganate.[13] 3. This can be challenging; ensure the plate is developed and visualized promptly after spotting.
Spots are too close to the baseline (Low Rf). Eluent is not polar enough: The mobile phase lacks the strength to move the compounds up the plate.[13]Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase or switch to a more polar solvent system.[13]
Spots are too close to the solvent front (High Rf). Eluent is too polar: The mobile phase is too strong, causing all compounds to travel with the solvent front.[13]Decrease the proportion of the polar solvent or choose a less polar solvent system.[13]
Uneven solvent front. 1. Improperly prepared TLC plate: The silica layer may be uneven.[14] 2. Plate touching the side of the chamber: This can disrupt the capillary action.[14]1. Use high-quality, pre-coated TLC plates. 2. Ensure the plate is centered in the developing chamber and not touching the sides or filter paper.
Unexpected spots appear. Contamination: The TLC plate may have been handled improperly, or the spotting capillary was not clean.[14]Handle TLC plates only by the edges and use clean capillary tubes for each sample.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., DNPH or KMnO₄)

  • Heat gun or hot plate

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[16]

    • Mark three small, equidistant points on this line for the starting material (SM), co-spot (Co), and reaction mixture (RM).[7]

  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the starting line on your TLC plate.[7]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures a saturated atmosphere inside the chamber, leading to better and more reproducible chromatograms.[16] Close the chamber with the lid and let it equilibrate for a few minutes.

  • Spotting the Plate:

    • SM Lane: Using a clean capillary spotter, apply a small spot of your diluted starting material solution to the leftmost mark.

    • RM Lane: With another clean spotter, apply a small spot of your reaction mixture to the rightmost mark.

    • Co-spot Lane: Apply a spot of the starting material to the center mark. Without allowing the spot to become too large, apply a spot of the reaction mixture directly on top of the starting material spot.[5]

    • Aim for small, concentrated spots (1-2 mm in diameter).[10]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is not touching the filter paper.[16]

    • Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]

  • Visualization:

    • Allow the plate to air dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • If necessary, proceed with chemical staining (see Protocol 2).

  • Interpretation:

    • Compare the spots in the RM lane to the SM and Co lanes. The disappearance of the starting material spot and the appearance of a new spot(s) indicate that the reaction is progressing.[5]

Protocol 2: Visualization with DNPH Stain

This protocol is specifically for visualizing aldehyde-containing compounds.

Procedure:

  • Prepare the DNPH staining solution by dissolving 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then diluting with 200 mL of 95% ethanol.[11]

  • After developing and drying the TLC plate, dip it quickly and evenly into the DNPH solution using forceps.

  • Aldehydes and ketones will appear as yellow to orange spots, often immediately at room temperature.[10][11]

Visualizing the Workflow and Chemistry

A clear understanding of the workflow and the chemical transformation is essential for effective troubleshooting.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis P1 Prepare Mobile Phase & Chamber P2 Prepare & Spot TLC Plate (SM, Co, RM) P1->P2 Equilibrate D1 Develop Plate in Chamber P2->D1 D2 Dry Plate & Mark Solvent Front D1->D2 V1 View under UV Lamp (254 nm) D2->V1 V2 Apply Chemical Stain (e.g., DNPH) V1->V2 If needed A1 Interpret Chromatogram V2->A1 A2 Make Decision on Reaction A1->A2 Reaction_Scheme SM This compound (Starting Material) reagents + Reagents (e.g., Oxidizing Agent) SM->reagents Product Product(s) Byproduct Byproduct(s) reagents->Product reagents->Byproduct

Caption: A generalized reaction scheme involving this compound.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • CUSABIO. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. Retrieved from [Link]

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  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

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Challenges in scaling up the production of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-methylbenzaldehyde Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound (CAS 50817-80-6). As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, mastering its production is key.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the challenges encountered when transitioning from bench-scale synthesis to pilot or industrial production.

Section 1: Synthesis Pathway Overview & Scale-Up Considerations

The industrial synthesis of this compound typically starts from 3-chlorotoluene. The primary challenge lies in the selective introduction of a formyl group (-CHO) onto the aromatic ring at the position ortho to the chlorine atom and para to the methyl group. The two most prominent methods for this transformation are electrophilic aromatic substitution reactions: the Vilsmeier-Haack reaction and the Gattermann-Koch reaction.[1][3]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4][5][6] It is generally favored for its milder conditions compared to the Gattermann-Koch reaction and its applicability to a broader range of electron-rich aromatic compounds.[5][7]

  • Gattermann-Koch Reaction: This reaction uses high-pressure carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a cuprous chloride (CuCl) co-catalyst.[8][9][10] While effective for simple alkylbenzenes, the requirement for handling highly toxic, high-pressure CO gas presents significant safety and engineering challenges during scale-up.[9][11]

A third, less direct route involves the oxidation of 2-chloro-4-methylbenzyl alcohol. This pathway avoids harsh formylation reagents but introduces its own challenges, namely the potential for over-oxidation to the corresponding carboxylic acid, which reduces yield and complicates purification.[12][13][14]

Synthesis_Pathways cluster_main Synthesis of this compound cluster_formylation Direct Formylation cluster_oxidation Two-Step Oxidation Route Start 3-Chlorotoluene Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Start->Vilsmeier Preferred for Scale-Up Gattermann Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl) Start->Gattermann High-Pressure Hazards Chloromethylation Chloromethylation/ Hydrolysis Start->Chloromethylation Product This compound Vilsmeier->Product Gattermann->Product Alcohol 2-Chloro-4-methylbenzyl alcohol Chloromethylation->Alcohol Oxidation Selective Oxidation (e.g., PCC, TEMPO) Alcohol->Oxidation Oxidation->Product Troubleshooting_Flow Start Crude Product Analysis (GC/HPLC) Impurity_Check Major Impurity > 2%? Start->Impurity_Check Isomer_Check Isomer (4-Cl-2-Me)? Impurity_Check->Isomer_Check Yes Final_Product Final Product QC Impurity_Check->Final_Product No Acid_Check Benzoic Acid? Isomer_Check->Acid_Check No Optimize_Temp Optimize Reaction Temperature for Selectivity Isomer_Check->Optimize_Temp Yes SM_Check Starting Material? Acid_Check->SM_Check No Optimize_Workup Improve Inert Atmosphere During Work-up/Distillation Acid_Check->Optimize_Workup Yes Distill Fractional Vacuum Distillation SM_Check->Distill No Optimize_Time Increase Reaction Time/ Optimize Stoichiometry SM_Check->Optimize_Time Yes Crystallize Recrystallization Distill->Crystallize Purity < 99% Distill->Final_Product Purity ≥ 99% Crystallize->Final_Product Optimize_Temp->Distill Optimize_Workup->Distill Optimize_Time->Distill

Caption: Decision workflow for purification of this compound.

Problem Area 3: Reaction Control and Safety

Q: I am concerned about the exothermic nature of the reaction during scale-up. How can I ensure proper thermal management and safety?

A: This is a critical consideration. Many syntheses that are manageable in a lab flask can become dangerous in a large reactor if not properly controlled. [15]

  • Heat Generation: Both the formation of the Vilsmeier reagent and the subsequent electrophilic substitution can be exothermic. The hydrolysis step is also highly exothermic.

  • Scale-Up Principles: As you scale up, the volume of the reaction increases by a cube (r³), but the surface area available for heat exchange only increases by a square (r²). This means heat removal becomes progressively less efficient. [16]3. Control Strategies:

    • Reverse Addition: Instead of adding the reactive agent (e.g., POCl₃) to the bulk mixture, consider adding the substrate (3-chlorotoluene) slowly to the pre-formed Vilsmeier reagent. This keeps the concentration of the limiting reagent low and allows the reaction rate to be controlled by the addition rate.

    • Efficient Heat Transfer: Use a jacketed reactor with a suitable heat-transfer fluid and ensure vigorous stirring to prevent localized hot spots.

    • Solvent Choice: While the reaction is often run neat or with DMF as the solvent, in some cases, adding a high-boiling, inert co-solvent can help moderate the reaction and improve heat transfer.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe process design. [17]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling the reagents in a Vilsmeier-Haack reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a reproductive toxin. The final product, this compound, is harmful and an irritant. [18]Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have appropriate quench solutions and spill kits readily available.

Q2: How stable is this compound and what are the ideal storage conditions? A: Aromatic aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air and light. [19]The compound exhibits good stability under neutral aqueous conditions but may be less stable at extreme pH. [1]For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated (2-8°C). [20] Q3: What analytical methods are recommended for quality control? A: A combination of techniques is recommended:

  • Gas Chromatography (GC): Ideal for assessing purity and quantifying volatile impurities, including isomers and residual starting material.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and decomposition products.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can identify isomeric impurities.

  • FT-IR Spectroscopy: Confirms the presence of the key functional groups (aldehyde C=O stretch ~1700 cm⁻¹, C-Cl stretch, aromatic C-H).

Section 4: Exemplar Experimental Protocol (Vilsmeier-Haack)

This protocol is provided as a representative example for a laboratory scale and must be adapted and optimized for larger scales with appropriate engineering and safety controls.

Objective: To synthesize this compound from 3-chlorotoluene.

Reagents & Equipment:

  • 3-Chlorotoluene (1.0 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM, anhydrous, as solvent)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Nitrogen or Argon line

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere. Charge the reaction flask with anhydrous DMF (1.5 eq) and anhydrous DCM.

  • Vilsmeier Reagent Formation: Cool the flask to 0-5°C using an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A thick white precipitate of the Vilsmeier reagent may form.

  • Aromatic Substitution: After the addition of POCl₃ is complete, allow the mixture to stir at 0-5°C for 20 minutes. Then, add 3-chlorotoluene (1.0 eq) dropwise.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 60-65°C and maintain this temperature. Monitor the reaction progress by GC or TLC until the consumption of 3-chlorotoluene is complete (typically 4-6 hours).

  • Quench & Hydrolysis: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Cautiously and slowly pour the reaction mixture into the ice-water with vigorous stirring. This step is highly exothermic.

  • Complete Hydrolysis: Once the quench is complete, heat the resulting aqueous mixture to 50-60°C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Washing: Combine the organic extracts and wash successively with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation to yield this compound as a clear oil or low-melting solid.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-methylbenzaldehyde and 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in pharmaceutical and fine chemical development, a nuanced understanding of reactant reactivity is paramount for optimizing synthetic routes, improving yields, and ensuring product purity. Substituted benzaldehydes are fundamental building blocks, but the nature and position of their ring substituents can dramatically alter their chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of two structurally related aromatic aldehydes: 2-Chloro-4-methylbenzaldehyde and 4-chlorobenzaldehyde.

While both molecules share a chlorobenzaldehyde core, the presence and placement of a methyl group in the former introduce significant electronic and steric differences. We will dissect these differences and explore their profound impact on the reactivity of the aldehyde functional group across a range of common and critical organic transformations. This analysis is grounded in established chemical principles and supported by experimental data to provide actionable insights for laboratory applications.

Analysis of Structural and Electronic Properties

The reactivity of the aldehyde's carbonyl group is fundamentally governed by its electrophilicity, which is modulated by the electronic effects (inductive and resonance) and steric environment imposed by the ring substituents.

This compound:

  • Electronic Effects: This molecule features two substituents with opposing electronic influences.

    • The chloro group at the ortho position is strongly electron-withdrawing via its inductive effect (-I) due to its high electronegativity. It also possesses a weaker, electron-donating mesomeric effect (+M) through its lone pairs. For halogens, the inductive effect typically dominates, deactivating the aromatic ring.

    • The methyl group at the para position is an electron-donating group (EDG) through both a positive inductive effect (+I) and hyperconjugation.[1] This effect increases the electron density of the ring and, by extension, slightly reduces the electrophilicity of the carbonyl carbon.[1][2]

  • Steric Effects: The presence of the chlorine atom in the ortho position, immediately adjacent to the aldehyde group, creates significant steric hindrance. This bulkiness can physically impede the approach of nucleophiles to the carbonyl carbon.

4-chlorobenzaldehyde:

  • Electronic Effects: The sole substituent is a chloro group at the para position.

    • Similar to the ortho position, it exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+M). The net result is that the chlorine atom withdraws electron density from the benzene ring, making the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde.[3]

  • Steric Effects: With the substituent located at the para position, far from the aldehyde group, there is no significant steric hindrance to nucleophilic attack at the carbonyl carbon.

Comparative Summary of Properties
PropertyThis compound4-chlorobenzaldehydeRationale
Net Electronic Effect on Carbonyl Reduced ElectrophilicityIncreased ElectrophilicityThe electron-donating methyl group in the 2-chloro-4-methyl isomer counteracts the withdrawing effect of the chlorine, reducing the partial positive charge on the carbonyl carbon. The lone chloro group in the 4-chloro isomer enhances it.
Steric Hindrance at Carbonyl HighLowThe ortho-chloro group physically blocks the reaction site. The para-chloro group does not.
Predicted Overall Reactivity LowerHigherA combination of lower electrophilicity and significant steric hindrance predicts lower reactivity towards nucleophilic attack.

Comparative Reactivity in Key Reaction Classes

The structural and electronic differences outlined above manifest clearly in the relative reaction rates and yields of common aldehyde transformations.

A. Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[4][5] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and any steric barriers.

Reactivity Prediction: 4-chlorobenzaldehyde is predicted to be substantially more reactive than this compound. Its carbonyl carbon is more electron-deficient (more electrophilic) due to the uncompensated electron-withdrawing nature of the para-chloro group.[3] Furthermore, the absence of steric hindrance allows for an unobstructed approach of the nucleophile.[4] Conversely, the combination of a less electrophilic carbonyl and significant steric shielding makes this compound a much less favorable substrate for nucleophilic attack.

Caption: General mechanism for nucleophilic addition to a carbonyl group.

B. Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound to form a new carbon-carbon double bond.[6][7] The reaction rate is heavily influenced by the aldehyde's electrophilicity.

Reactivity Prediction: Electron-withdrawing groups on the benzaldehyde ring are known to accelerate the Knoevenagel condensation, while electron-donating groups slow it down.[6] Therefore, 4-chlorobenzaldehyde, with its net electron-withdrawing character, is expected to react more rapidly than this compound, which possesses an electron-donating methyl group. An experimental study on the condensation of substituted benzaldehydes with 1,3-propanediones found that the yield of the product decreased with a chloro-substituted aldehyde, and the decrease was more pronounced for the ortho-substituted isomer, a result attributed to both electronic deactivation and steric hindrance.

C. Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (one that lacks α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][9]

Reactivity Prediction: The mechanism's first step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8][10] Consequently, the reactivity trend mirrors that of other nucleophilic additions. 4-chlorobenzaldehyde, being more electrophilic and less sterically hindered, will undergo the initial hydroxide attack more readily and thus proceed through the Cannizzaro reaction at a faster rate than the sterically encumbered and less electrophilic this compound.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange A Aldehyde (R-CHO) B Tetrahedral Intermediate A->B OH OH⁻ B_copy Tetrahedral Intermediate C Carboxylic Acid + Alkoxide Ion B_copy->C Hydride (H⁻) Transfer A2 Second Aldehyde C_copy Carboxylic Acid + Alkoxide Ion D Carboxylate + Alcohol C_copy->D Protonation

Sources

A Comparative Spectroscopic Guide to the Validation of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is a cornerstone of scientific rigor. 2-Chloro-4-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of various target molecules. Its purity and structural integrity are paramount to the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive framework for the validation of this compound using Infrared (IR) Spectroscopy and Mass Spectrometry (MS), drawing upon comparative data from structurally related analogs to elucidate the expected spectral features.

The Imperative of Spectroscopic Validation

In drug development and materials science, the precise arrangement of atoms within a molecule dictates its function. For a starting material like this compound, even minor impurities or isomeric variants can lead to significant downstream consequences, including failed reactions, unexpected byproducts, and compromised biological activity. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a fingerprint that confirms identity and helps to assess purity.

This guide will delve into the interpretation of IR and MS data, not as a mere checklist of peaks, but as a logical deduction of the molecular structure. By understanding the influence of the chloro, methyl, and aldehyde functional groups on the benzene ring, researchers can confidently validate their samples.

Principles of Spectroscopic Analysis

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For this compound, we can predict the key vibrational frequencies based on its constituent parts.

Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. The fragmentation of this compound is expected to be influenced by the stability of the aromatic ring and the nature of its substituents.

Experimental Protocols

A robust spectroscopic analysis begins with meticulous sample preparation and data acquisition. The following are generalized, yet critical, protocols for obtaining high-quality IR and MS data.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Ensure the sample is a solid, as this compound is solid at room temperature. A small amount of the solid is placed directly on the ATR crystal.

  • Instrument Setup : The ATR accessory is installed in a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis : The sample is brought into firm contact with the ATR crystal using the pressure clamp. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

  • GC Separation : The sample solution is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the GC column stationary phase.

  • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where a high-energy electron beam bombards the molecules, leading to ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data and Interpretation

Infrared Spectroscopy: A Comparative Analysis

The IR spectrum is a composite of the vibrations of all the functional groups present in the molecule. By examining the spectra of our analogs, we can build a reliable picture of what to expect for this compound.

Functional GroupExpected Wavenumber (cm⁻¹) for this compound2-chlorobenzaldehyde[1][2][3]4-methylbenzaldehyde[4][5][6]Rationale for Prediction
C-H (aldehyde)~2850, ~2750PresentPresentThe characteristic Fermi doublet for the aldehydic C-H stretch is expected.
C=O (aldehyde)~1700~1705~1690The strong carbonyl stretch is a defining feature. The electron-withdrawing chlorine at the ortho position will likely shift this to a slightly higher wavenumber compared to 4-methylbenzaldehyde.
C=C (aromatic)~1600, ~1480PresentPresentMultiple bands are expected for the aromatic ring stretching vibrations.
C-H (aromatic)>3000PresentPresentAromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-H (methyl)~2925AbsentPresentThe C-H stretching of the methyl group will be present.
C-Cl~750~750AbsentThe C-Cl stretching vibration is expected in the fingerprint region.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for validating this compound using ATR-FTIR.

Mass Spectrometry: Predicting Fragmentation Patterns

The mass spectrum provides the molecular weight and a fragmentation pattern that is a unique fingerprint of the molecule. The molecular formula of this compound is C₈H₇ClO, with a molecular weight of approximately 154.59 g/mol .[7] Due to the presence of chlorine, we expect to see an M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Ion (m/z)Predicted for this compound2-chlorobenzaldehyde (MW: 140.57)[8][9]4-methylbenzaldehyde (MW: 120.15)[10][11][12][13][14][15]Rationale for Prediction
[M]⁺154/156140/142120The molecular ion peak and its isotopic partner.
[M-1]⁺153/155139/141119Loss of a hydrogen radical from the aldehyde group.
[M-29]⁺125/127111/11391Loss of the CHO radical.
[M-Cl]⁺119--Loss of the chlorine atom.
[M-CH₃]⁺139/141-105Loss of the methyl group.

Predicted mass spectrometry data for this compound suggests the presence of adducts such as [M+H]⁺ at m/z 155.02582 and [M+Na]⁺ at m/z 177.00776.[16]

Workflow for GC-MS Analysis

Caption: Workflow for the validation of this compound using GC-MS.

Conclusion: A Self-Validating Approach

The validation of this compound relies on a cohesive interpretation of both IR and MS data. The IR spectrum should confirm the presence of the key functional groups: the aldehyde, the aromatic ring, the methyl group, and the carbon-chlorine bond. The mass spectrum will provide the definitive molecular weight and a fragmentation pattern consistent with the proposed structure.

By employing a comparative approach with known analogs, researchers can build a strong, evidence-based case for the identity and purity of their this compound sample. This analytical rigor is not merely a procedural step but a fundamental aspect of ensuring the reliability and reproducibility of scientific research in the development of novel therapeutics and materials.

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the starting materials and intermediates are the foundational pillars upon which the quality, safety, and efficacy of the final product are built. 2-Chloro-4-methylbenzaldehyde is a key intermediate, a versatile building block for numerous active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2] Its purity is not a mere metric; it is a critical parameter that dictates reaction yields, impurity profiles of subsequent steps, and ultimately, the safety of the end product.

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[3] An impurity present at a level as low as 0.10% may need to be identified, and if it exceeds certain thresholds, its biological safety must be established—a process known as qualification.[4][5] This guide, therefore, is not just a collection of methods but a strategic comparison of analytical techniques designed to provide a robust, self-validating system for confirming the purity of this compound, ensuring it meets the stringent demands of researchers, scientists, and drug development professionals.

Chapter 1: Defining the Impurity Profile - What Could Be Lurking?

Before selecting an analytical tool, an experienced scientist first considers the potential impurities that could arise from the synthetic route and storage.[6] A sound scientific appraisal of the chemical reactions involved is paramount.[5] For this compound, the impurity profile can be logically categorized:

  • Process-Related Impurities:

    • Starting Materials: Unreacted p-tolualdehyde or other precursors.

    • Intermediates: Incomplete reaction products.

    • By-products: Isomeric products (e.g., 3-chloro-4-methylbenzaldehyde), or products of over-chlorination.

    • Reagents & Catalysts: Residual reagents from the formylation or chlorination steps.[4][7]

  • Degradation Products:

    • Oxidation: The aldehyde functional group is susceptible to oxidation, forming 2-chloro-4-methylbenzoic acid, especially upon prolonged exposure to air.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., dichloromethane, hexane, ethyl acetate). The ICH Q3C guideline provides strict limits for these based on their toxicity.[8]

A successful purity assessment strategy must be capable of separating and quantifying these structurally similar molecules and volatile compounds.

Chapter 2: The Workhorse of Purity Assessment - Chromatographic Separations

Chromatography is the cornerstone of quantitative purity analysis, offering the high-resolution separation required to distinguish the target compound from its closely related impurities.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for quantifying non-volatile and thermally sensitive organic impurities. For a substituted benzaldehyde, a reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 column is the industry standard for reversed-phase chromatography, providing excellent retention and separation for aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A buffer like phosphoric acid is added to maintain a consistent pH, ensuring reproducible retention times by keeping acidic impurities (like the corresponding benzoic acid) in a single protonation state.

  • Detection: UV detection at 254 nm is chosen because the aromatic ring of the analyte and related impurities exhibits strong absorbance at this wavelength, providing high sensitivity.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[2]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Analysis: The peak area percentage of the main peak relative to the total area of all peaks is used to calculate the purity. Impurities are quantified against the main peak, assuming similar response factors, or against qualified reference standards if available.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve & Dilute (10 mL Acetonitrile/Water) weigh->dissolve inject Inject 10 µL into HPLC System dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography (GC)

GC is the ideal method for analyzing thermally stable, volatile compounds. Its primary roles in this context are to quantify residual solvents and to detect any volatile organic impurities that may not be well-resolved by HPLC.

Causality Behind Experimental Choices:

  • Technique: Headspace GC is employed for residual solvent analysis. This technique samples the vapor phase above the sample, avoiding the injection of non-volatile matrix components that could contaminate the GC system.

  • Column: A low-polarity column (e.g., DB-5 or equivalent) is used, which separates compounds primarily based on their boiling points, making it suitable for a wide range of common organic solvents.

  • Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it perfect for quantifying trace levels of solvents. For impurity identification, coupling GC with a Mass Spectrometer (MS) is the preferred approach.[10][11]

Experimental Protocol: GC Headspace for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow of ~2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of the synthesized compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO), and seal the vial.

  • Analysis: Identify and quantify solvent peaks by comparing their retention times and responses to those of a certified reference standard mixture.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing weigh Weigh Sample (~100 mg) into Headspace Vial add_solvent Add Diluent (e.g., DMSO) weigh->add_solvent seal Crimp & Seal Vial add_solvent->seal equilibrate Equilibrate Vial (80°C for 15 min) seal->equilibrate inject Inject Headspace Vapor into GC System equilibrate->inject separate Separation by Boiling Point inject->separate detect FID Detection separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify vs. Standards identify->quantify

Caption: Gas Chromatography (GC) Headspace Workflow.

Chapter 3: Unveiling the Molecular Structure - Spectroscopic Confirmation

While chromatography excels at separation and quantification, spectroscopy provides the definitive confirmation of molecular identity and structure.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[12] For this compound, ¹H NMR provides a unique fingerprint. Furthermore, quantitative NMR (qNMR) can be used as an independent, primary method for purity assessment.[13][14]

Causality Behind Experimental Choices:

  • Technique: ¹H NMR is used for primary structural confirmation and quantification. The signal integral is directly proportional to the number of protons, allowing for highly accurate quantification when compared against a certified internal standard of known purity and weight.[14]

  • Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen because it is stable, non-volatile, has sharp singlet peaks that do not overlap with the analyte signals, and is accurately weighable.

Expected ¹H NMR Signals (in CDCl₃):

  • Aldehyde Proton (-CHO): Singlet, ~10.3 ppm.[15][16]

  • Aromatic Protons: Three distinct signals in the ~7.3-7.8 ppm region.

  • Methyl Protons (-CH₃): Singlet, ~2.4 ppm.[17]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Key Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is often a safe starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the well-resolved signals of the analyte (e.g., the aldehyde proton) and the internal standard.

  • Purity Calculation: Use the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std. weigh_std->dissolve acquire Acquire Spectrum (Optimized D1 Delay) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std. Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.

Mass Spectrometry (MS) & GC-MS

Mass spectrometry provides the molecular weight of a compound, offering powerful confirmation of its identity.[12] When coupled with GC, it becomes an unparalleled tool for separating and identifying volatile impurities.[10]

Causality Behind Experimental Choices:

  • Ionization: Electron Ionization (EI) is a standard, robust technique that creates reproducible fragmentation patterns, which act as a molecular fingerprint and can be compared against spectral libraries (e.g., NIST) for confident identification.[10]

Expected Mass Spectrum (EI):

  • Molecular Ion (M⁺): A peak at m/z 154, with a characteristic M+2 peak at m/z 156 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragments: Loss of the aldehyde proton (M-1 at m/z 153), loss of the carbonyl group (M-29 at m/z 125), and fragments corresponding to the chlorotoluene cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[18] While not quantitative for minor impurities, it serves as an excellent first-pass identity check.

Expected Key FTIR Absorptions:

  • Aldehyde C-H Stretch: Two weak bands around 2830-2695 cm⁻¹.[15]

  • Carbonyl (C=O) Stretch: A strong, sharp band around 1710-1685 cm⁻¹ for an aromatic aldehyde.[15][16]

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: Typically in the 800-600 cm⁻¹ region.

Chapter 4: A Comparative Analysis - Selecting the Right Tool

No single technique provides all the necessary information. The choice of method depends on the specific question being asked: "How much is there?" (quantification) versus "What is it?" (identification). The table below provides an objective comparison to guide the analytical strategy.

Table 1: Comparison of Primary Purity Assessment Techniques

ParameterHPLC-UVGC-FID (Headspace)Quantitative NMR (qNMR)
Primary Application Purity/Impurity of non-volatilesResidual Solvents, Volatile ImpuritiesAbsolute Purity, Structural Confirmation
Selectivity Excellent for isomers & non-volatilesExcellent for volatilesExcellent for structural isomers
Sensitivity (LOD/LOQ) High (sub-0.05% achievable)Very High for volatiles (ppm levels)Moderate (~0.1% for minor components)
Precision/Accuracy HighHighVery High (Primary Method)
Information Provided Quantitative (Relative Purity)Quantitative (vs. Standards)Quantitative (Absolute Purity), Structural
Self-Validating? No, requires reference standardsNo, requires reference standardsYes, with a certified internal standard
Complexity ModerateModerateHigh (Requires expertise)

Chapter 5: A Validated, Orthogonal Approach - The Self-Validating System

  • Identity Confirmation: Use NMR, MS, and FTIR to unequivocally confirm the structure of the bulk material. The NMR spectrum should be clean, MS should show the correct molecular ion and isotopic pattern, and FTIR should confirm the required functional groups.

  • Quantitative Purity (Non-Volatiles): Use HPLC-UV to determine the area percent purity and quantify any related substances.

  • Quantitative Purity (Absolute): Use qNMR as an orthogonal check on the HPLC purity value. A purity value from qNMR that closely matches the HPLC result (e.g., 99.5% by qNMR vs. 99.6% by HPLC) provides very high confidence in the data.

  • Volatiles/Solvents: Use Headspace GC-FID to identify and quantify any residual solvents or other volatile impurities.

  • Mass Balance: The sum of the purity from HPLC/qNMR and the percentages of all identified impurities, solvents, and water content (by Karl Fischer titration, not detailed here) should ideally approach 100%. This concept of mass balance is a cornerstone of a fully validated purity assessment.[6]

Orthogonal_Workflow cluster_id Identity Confirmation cluster_quant Quantitative Purity Sample Synthesized This compound NMR_ID ¹H NMR Sample->NMR_ID MS_ID GC-MS Sample->MS_ID FTIR_ID FTIR Sample->FTIR_ID HPLC HPLC-UV (Relative Purity) Sample->HPLC qNMR qNMR (Absolute Purity) Sample->qNMR GC Headspace GC (Residual Solvents) Sample->GC Final_Report Comprehensive Purity Report (Mass Balance) NMR_ID->Final_Report Structural Data MS_ID->Final_Report Structural Data FTIR_ID->Final_Report Structural Data HPLC->Final_Report Quantitative Data qNMR->Final_Report Quantitative Data GC->Final_Report Quantitative Data

Caption: A validated, orthogonal workflow for purity assessment.

Conclusion: A Senior Scientist's Perspective

Confirming the purity of a synthetic intermediate like this compound is a multi-faceted task that demands more than a single measurement. It requires a strategic, evidence-based approach. By combining the high-resolution separation of chromatography with the definitive structural insights of spectroscopy, we create an orthogonal, self-validating system. This integrated workflow not only satisfies regulatory expectations but also embodies scientific rigor, ensuring that the material proceeding to the next synthetic step is of the highest possible quality and integrity. This diligence at the intermediate stage is a direct investment in the success and safety of the final product.

References

A Comparative Guide to the Structural Confirmation of 2-Chloro-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the definitive structural confirmation of 2-Chloro-4-methylbenzaldehyde and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for unambiguous molecular characterization.

Introduction to this compound Derivatives

This compound is a versatile aromatic compound featuring a benzaldehyde core substituted with a chloro group at position 2 and a methyl group at position 4.[1][2] Its derivatives are significant intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for optoelectronics.[3] The precise arrangement of these substituents profoundly impacts the molecule's chemical reactivity and biological activity, making unequivocal structural confirmation a critical step in research and development. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction to achieve this.

Spectroscopic and Spectrometric Elucidation

A multi-faceted approach employing various spectroscopic and spectrometric techniques is crucial for the comprehensive structural analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[4][5]

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a this compound derivative, the aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm).[5] The aromatic protons, typically three for a disubstituted benzaldehyde ring, resonate between 6.5 and 8.5 ppm.[6] The methyl protons will present as a singlet around 2.4 ppm.[6] The splitting patterns and chemical shifts of the aromatic protons are highly informative for confirming the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. A key signal is the carbonyl carbon of the aldehyde group, which typically resonates in the range of 190-192 ppm.[5] The aromatic carbons and the methyl carbon will also have characteristic chemical shifts, further confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.5 - 10.5-
Aromatic H's7.0 - 8.0125 - 140
Methyl H's~2.4~21
Aldehyde C-190 - 192

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₇ClO, corresponding to a molecular weight of approximately 154.59 g/mol .[1][2] A high-resolution mass spectrum will show the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic peak (M+2) will be observed with an intensity approximately one-third of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.[5]

Definitive Structural Analysis: Single-Crystal X-ray Diffraction

While spectroscopic methods provide substantial evidence for a proposed structure, single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice, which are crucial for understanding the compound's physical and chemical properties.[7]

The crystal structures of various substituted benzaldehyde derivatives have been determined, revealing how different substituents influence molecular geometry and crystal packing through interactions like hydrogen bonding, π–π stacking, and halogen bonding.[7][8]

Experimental Workflow for Structural Confirmation

The following diagram outlines the logical workflow for the comprehensive structural confirmation of a newly synthesized this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Preliminary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups CrystalGrowth Single Crystal Growth NMR->CrystalGrowth Informed Crystal Growth Attempts Xray X-ray Diffraction CrystalGrowth->Xray Unambiguous 3D Structure

Sources

A Comparative Guide to the Synthetic Utility of 2-Chlorobenzaldehyde and 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Among the vast arsenal of aromatic aldehydes, 2-chlorobenzaldehyde and 2-nitrobenzaldehyde serve as foundational building blocks for a multitude of products, from pharmaceuticals to specialized dyes.[1][2][3][4] While structurally similar, the substitution of a chloro versus a nitro group at the ortho position imparts dramatically different electronic properties, leading to distinct reactivity profiles.

This guide provides an in-depth comparative analysis of these two reagents, designed for researchers, scientists, and drug development professionals. We will dissect the causal relationships between their molecular structure and chemical behavior, provide supporting experimental data, and offer detailed protocols to illustrate their practical application in synthesis.

Physicochemical Characteristics: A Foundation for Comparison

Before delving into reactivity, a comparison of the fundamental physical properties of 2-chlorobenzaldehyde and 2-nitrobenzaldehyde is essential for handling, storage, and reaction setup. The most notable difference is their physical state at room temperature: 2-chlorobenzaldehyde is a liquid, while 2-nitrobenzaldehyde is a crystalline solid.[5][6]

Property2-Chlorobenzaldehyde2-Nitrobenzaldehyde
Molecular Formula C₇H₅ClO[7]C₇H₅NO₃[5]
Molar Mass 140.57 g/mol [8]151.12 g/mol [9]
Appearance Colorless to pale yellow liquid[7][10]Pale yellow crystalline powder[6][9][11]
Melting Point 9-11 °C[5][10]41-46 °C[5][6]
Boiling Point ~214 °C[5]~153-156 °C[5]
Density ~1.248 g/cm³[5][8]~1.286 g/cm³[5]
Solubility Slightly soluble in water; soluble in ethanol, ether, benzene.[7][10]Sparingly soluble in water; soluble in ethanol, ether, benzene.[5][12]
Stability Moisture and light-sensitive; more resistant to air oxidation than benzaldehyde.[10]Light-sensitive; can oxidize in air to 2-nitrobenzoic acid.[2][9]

The Core Principle: Electronic Effects on Carbonyl Reactivity

The synthetic behavior of these aldehydes is fundamentally governed by the electron-withdrawing nature of their ortho-substituents. Both the chloro (-Cl) and nitro (-NO₂) groups enhance the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, making it more susceptible to nucleophilic attack.[12]

However, the magnitude of this effect differs significantly. The nitro group is a far more potent electron-withdrawing group than the chloro group.[12] This is attributable to two primary electronic effects:

  • Inductive Effect (-I): Both chlorine and the nitro group are electronegative and pull electron density away from the benzene ring through the sigma bond.

  • Resonance Effect (-R): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, a powerful resonance-withdrawing effect. Chlorine, while having an inductive withdrawing effect, exhibits a weak resonance-donating effect due to its lone pairs, which slightly counteracts its inductive pull.

The net result is that the carbonyl carbon in 2-nitrobenzaldehyde is significantly more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles than in 2-chlorobenzaldehyde.[5][12][13]

G cluster_0 2-Nitrobenzaldehyde cluster_1 2-Chlorobenzaldehyde Nitro -NO₂ Group Nitro_Effect Strong -I Effect Strong -R Effect Nitro->Nitro_Effect Exerts Nitro_Carbonyl Highly Electrophilic Carbonyl Carbon Nitro_Effect->Nitro_Carbonyl Results in Nitro_Reactivity High Reactivity to Nucleophiles Nitro_Carbonyl->Nitro_Reactivity Leads to Chloro -Cl Group Chloro_Effect Strong -I Effect Weak +R Effect Chloro->Chloro_Effect Exerts Chloro_Carbonyl Moderately Electrophilic Carbonyl Carbon Chloro_Effect->Chloro_Carbonyl Results in Chloro_Reactivity Moderate Reactivity to Nucleophiles Chloro_Carbonyl->Chloro_Reactivity Leads to

Influence of substituents on carbonyl electrophilicity.

Comparative Performance in Key Synthetic Transformations

The difference in electrophilicity directly translates to performance in common synthetic reactions.

Condensation Reactions (Schiff Base, Knoevenagel, Claisen-Schmidt)

These reactions, which involve the nucleophilic attack of an amine or an enolate on the aldehyde carbonyl, are classic examples where the electronic nature of the aldehyde is paramount.

  • Reactivity: 2-Nitrobenzaldehyde consistently demonstrates higher reactivity in condensation reactions.[12][14][15] For instance, in Knoevenagel condensations with active methylene compounds like malononitrile, nitro-substituted benzaldehydes react significantly faster than chloro-substituted ones.[15] This heightened reactivity can lead to shorter reaction times, higher yields, and the ability to use milder reaction conditions.[12]

  • Application: Both aldehydes are used to form Schiff bases, which are valuable intermediates and have applications as chelating agents, catalysts, and antimicrobial agents.[5][13] 2-Nitrobenzaldehyde-derived Schiff bases are precursors to quinoline compounds, a common motif in pharmaceuticals.[2][16] 2-Chlorobenzaldehyde is used in multicomponent reactions like the Biginelli cyclocondensation to create dihydropyrimidine derivatives.

Reduction Reactions

The reduction of the aldehyde to a primary alcohol is a standard transformation, typically achieved with reagents like sodium borohydride (NaBH₄).

  • Substituent Reduction: The critical difference lies with the nitro group. Stronger reducing agents or catalytic hydrogenation will not only reduce the aldehyde but also the nitro group of 2-nitrobenzaldehyde to an amine (2-aminobenzyl alcohol). This can be a strategic advantage for accessing ortho-amino benzyl alcohol derivatives in one step. Conversely, it presents a challenge if only the aldehyde is to be reduced, requiring chemoselective reagents and carefully controlled conditions. The chloro group in 2-chlorobenzaldehyde is stable under typical aldehyde reduction conditions.

Oxidation Reactions
  • 2-Chlorobenzaldehyde is noted to be considerably more resistant to oxidation than unsubstituted benzaldehyde, providing greater stability during storage and handling.[10]

  • 2-Nitrobenzaldehyde is susceptible to oxidation to 2-nitrobenzoic acid, particularly in the presence of air and light.[2] This necessitates storage in cool, dark conditions.[9]

Synthesis of Heterocycles
  • 2-Nitrobenzaldehyde is a key precursor for synthesizing heterocyclic compounds.[9][16] Its most famous historical application is the Baeyer–Drewson indigo synthesis, where it condenses with acetone.[11] More importantly in modern drug discovery, reduction of the nitro group to an amine yields 2-aminobenzaldehyde, a crucial intermediate for the synthesis of quinolines.[2][16]

  • 2-Chlorobenzaldehyde is also a versatile precursor for heterocycles. For example, it is a starting material for the riot control agent CS gas (2-chlorobenzalmalononitrile) via a Knoevenagel condensation.[17] It is also used to produce acaricides like clofentezine and flutenzine.

Synthetic Availability

The industrial synthesis routes for these two compounds are distinct, which can influence their cost and impurity profiles.

  • 2-Chlorobenzaldehyde is primarily produced by the side-chain chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, followed by acid-catalyzed hydrolysis.[1][18]

  • 2-Nitrobenzaldehyde cannot be efficiently prepared by the direct nitration of benzaldehyde, as this process overwhelmingly yields the 3-nitro (meta) isomer.[11][19] Therefore, industrial routes often start with 2-nitrotoluene, which is then oxidized to the aldehyde.[2][11][20]

Experimental Protocols: A Head-to-Head Comparison

To provide a tangible comparison, the following section details a standardized protocol for a common transformation: Schiff base formation. The enhanced reactivity of 2-nitrobenzaldehyde would be expected to result in a faster reaction time or a higher yield under identical conditions.

Protocol 1: Synthesis of a Schiff Base from Aniline

This protocol provides a general methodology for the condensation of an aromatic aldehyde with aniline.

Materials:

  • Aromatic Aldehyde (2-chlorobenzaldehyde or 2-nitrobenzaldehyde)

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of the chosen aromatic aldehyde (1.41 g of 2-chlorobenzaldehyde or 1.51 g of 2-nitrobenzaldehyde) in 20 mL of ethanol.

  • Addition of Amine: To this solution, add 10 mmol (0.91 mL) of aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction with 2-nitrobenzaldehyde is expected to proceed more rapidly.

  • Isolation: Once the reaction is complete (disappearance of the aldehyde spot by TLC), cool the mixture in an ice bath to precipitate the Schiff base product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

G start Start: Assemble Reagents dissolve Dissolve Aldehyde in Ethanol start->dissolve add_amine Add Aniline to Solution dissolve->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor Progress by TLC react->monitor monitor->react Incomplete precipitate Cool in Ice Bath to Precipitate Product monitor->precipitate Complete filter Collect Solid by Vacuum Filtration precipitate->filter wash_dry Wash with Cold Ethanol and Dry filter->wash_dry end End: Purified Schiff Base wash_dry->end

General experimental workflow for Schiff base synthesis.

Conclusion: Strategic Selection in Synthesis

The choice between 2-chlorobenzaldehyde and 2-nitrobenzaldehyde is a strategic one, guided by the specific demands of the synthetic target.

  • Choose 2-Nitrobenzaldehyde for:

    • Reactions requiring a highly electrophilic aldehyde, such as condensations with weakly nucleophilic partners.

    • Syntheses where faster reaction times, higher yields, or milder conditions are a priority.[12]

    • Pathways that leverage the subsequent reduction of the nitro group to an amine, particularly for the synthesis of quinolines and other nitrogen-containing heterocycles.[16]

  • Choose 2-Chlorobenzaldehyde for:

    • Syntheses where a moderately activated aldehyde is sufficient or desirable to prevent side reactions.

    • Reactions where the presence of a reducible nitro group would be problematic.

    • Applications requiring greater stability towards ambient oxidation.[10]

By understanding the fundamental electronic differences and their impact on chemical reactivity, researchers can harness the unique strengths of each of these versatile building blocks to optimize their synthetic endeavors.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzaldehydes are fundamental building blocks in modern chemistry, serving as critical intermediates in the production of pharmaceuticals, fragrances, agrochemicals, and specialty polymers.[1][2] The synthetic routes to these valuable compounds have evolved significantly, moving away from classical methods that often require harsh conditions and produce significant waste, such as the industrial-scale oxidation of toluene or the hydrolysis of benzyl chlorides.[1][3] The contemporary focus is on developing highly selective, efficient, and sustainable catalytic systems that offer precise control over the synthesis under milder conditions.

This guide provides an in-depth comparison of modern catalytic strategies for synthesizing substituted benzaldehydes. We will explore the mechanistic underpinnings, comparative performance, and practical considerations of leading catalyst families, offering researchers and process chemists the insights needed to select the optimal system for their specific synthetic challenge.

Palladium-Catalyzed Methodologies: Versatility in C-C and C-H Bond Formation

Palladium catalysts are renowned for their versatility and functional group tolerance, enabling the synthesis of complex benzaldehydes from readily available precursors like aryl halides and triflates.

Expertise & Experience: The power of palladium catalysis lies in its ability to facilitate a range of transformations, from traditional cross-coupling to sophisticated C-H activation. The choice of ligand and reaction conditions is paramount as it directly governs the catalyst's activity and selectivity. For instance, in reductive carbonylation, formic acid can serve as a gas-free source of carbon monoxide, a significant advantage for laboratory safety and scalability.[4] A more recent innovation involves the use of transient directing groups, such as amino acids, which reversibly bind to the aldehyde, guiding the palladium catalyst to a specific ortho C-H bond for functionalization without the need for pre-installing and later removing a directing group.[5][6] This strategy exemplifies atom and step economy.

A particularly elegant one-pot, two-step method involves the reduction of a Weinreb amide using a hydride source like DIBAL-H.[7][8][9] This creates a stable tetrahedral intermediate that protects the newly formed aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling with an organometallic reagent in the same pot.[7][8] This approach prevents the common side reaction of the organometallic reagent attacking the sensitive aldehyde product.

Trustworthiness: The reliability of these methods is high, with many protocols offering excellent yields across a broad scope of substrates, including those with sensitive functional groups.[4][7][8]

Workflow: One-Pot Reduction/Cross-Coupling Synthesis

The following diagram illustrates the logical flow of the one-pot synthesis of substituted benzaldehydes from Weinreb amides, a powerful technique that leverages a stable intermediate to enable sequential reactions.

G cluster_0 Step 1: In-Situ Aldehyde Formation & Protection cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling A Substituted Weinreb Amide B DIBAL-H Addition (Toluene, 0°C) A->B Reactant C Stable Aluminum Hemiaminal (Tetrahedral Intermediate) B->C Forms E Pd Catalyst (e.g., Pd(PtBu3)2) C->E Substrate for D Organolithium Reagent (Ar-Li or R-Li) D->E Nucleophile F Substituted Benzaldehyde Product E->F Yields G Aqueous Quench (e.g., NH4Cl) F->G Isolates

Caption: Workflow for one-pot synthesis via a stable intermediate.

Oxidation of Alcohols: The Green Chemistry Approach

The selective oxidation of substituted benzyl alcohols to their corresponding aldehydes is a cornerstone transformation. Modern catalysis aims to replace stoichiometric, often toxic, heavy-metal oxidants with catalytic systems that use molecular oxygen or hydrogen peroxide.

Expertise & Experience: The primary challenge in alcohol oxidation is preventing over-oxidation to the carboxylic acid. The catalyst's design is crucial for achieving high selectivity. Single-atom catalysts, such as cobalt atoms dispersed on nitrogen-doped carbon (Co1/NC), have demonstrated exceptional performance.[10] The isolated nature of the CoN4 active sites is believed to moderately activate oxygen while facilitating the rapid desorption of the benzaldehyde product, thus preventing it from undergoing further oxidation.[10]

Heterogeneous catalysts, including bimetallic nanoparticles supported on materials like MIL-101 or TiO₂, offer the significant advantage of easy separation and reusability.[11] The choice of support is not passive; it can influence the catalyst's activity and stability by affecting nanoparticle dispersion and providing acidic sites that may participate in the reaction mechanism.[11]

Trustworthiness: These aerobic oxidation methods are self-validating in their selectivity. High conversion rates coupled with near-quantitative selectivity for the aldehyde product, as seen with the Co1/NC catalyst (95.2% conversion, >99% selectivity), provide strong evidence of a well-controlled catalytic cycle.[10]

Catalytic Cycle: Aerobic Oxidation of Benzyl Alcohol

This diagram outlines a plausible mechanism for the aerobic oxidation of benzyl alcohol on a metal catalyst surface, a process central to green chemistry initiatives.

G cluster_cycle Catalytic Cycle M Metal Catalyst (M) A M-OOH (Hydroperoxo) M->A O2 Activation O2 O2 RCH2OH R-CH2OH (Benzyl Alcohol) C Alcohol Coordination RCH2OH->C Binds to Product R-CHO (Benzaldehyde) B M=O (Oxo Species) A->B H2O Release B->C D β-Hydride Elimination C->D Forms Alkoxide D->M Regenerates Catalyst D->Product Releases Product

Caption: Simplified catalytic cycle for aerobic alcohol oxidation.

Photoredox and Organocatalysis: Mild and Novel Pathways

The synergy between photoredox catalysis and other catalytic modes, like nickel catalysis or organocatalysis, has unlocked new, mild pathways to substituted benzaldehydes. These methods often proceed through radical intermediates, enabling unique reactivity.

Expertise & Experience: In a synergistic nickel/photoredox system, an organic dye photocatalyst (like 4CzIPN) can be excited by light to generate a formyl-radical equivalent from a precursor like diethoxyacetic acid.[4] This radical then engages in a nickel-catalyzed substitution reaction with an aryl halide to form the aldehyde. This approach is powerful because it works with less reactive aryl chlorides and triflates under very mild conditions, tolerating a wide array of functional groups.[4]

Purely organocatalytic methods have also emerged for direct synthesis from simple, bio-derived precursors. For example, an organic amine catalyst can facilitate the direct conversion of acetaldehyde into p-methyl benzaldehyde through a sequence of condensation, cycloaddition, and dehydrogenation, achieving high selectivity (90%) and conversion (>99%).[12] This metal-free approach is highly attractive from a sustainability perspective.

Trustworthiness: The mild conditions of photocatalytic reactions (often at room temperature with visible light) inherently validate their selectivity, as sensitive functional groups that would not survive harsher, traditional methods remain intact.

Comparative Performance of Selected Catalytic Systems

The following table summarizes the performance of various catalysts discussed, providing a clear comparison of their efficacy under optimized conditions.

Catalyst SystemSubstrateReagents/OxidantConditionsConversion (%)Yield/Selectivity (%)Ref.
Pd(OAc)₂ / SPhos Aryl BromideFormic Acid / Na-formate100 °C, 16 h~85-9487-94 (Yield)[4]
Co₁/NC (Single Atom) Benzyl AlcoholO₂ (1 atm)120 °C, 4 h95.2>99 (Selectivity)[10]
CuNi/MIL-101 Benzyl AlcoholO₂ (3 bar)100 °C, 4 h~50High (Yield)[11]
NiBr₂ / 4CzIPN Aryl ChlorideDiethoxyacetic acid, lightrt, 24 h~70-9070-90 (Yield)[4]
NH₄VO₃ / KF TolueneH₂O₂ / O₂60 °C, 4 h~15>99 (Selectivity)[13][14]
Amine Organocatalyst AcetaldehydeNone120 °C, 24 h99.890 (Selectivity)[12]

Detailed Experimental Protocols

Protocol 1: Highly Selective Aerobic Oxidation of Benzyl Alcohol using a Co₁/NC Catalyst[10]

This protocol describes a representative procedure for the highly selective oxidation of benzyl alcohol to benzaldehyde using a cobalt single-atom heterogeneous catalyst.

  • Catalyst Preparation: The Co₁/NC catalyst is prepared via a self-assembly and pyrolysis strategy as detailed in the source literature.

  • Reaction Setup: To a 25 mL glass-lined stainless steel autoclave, add the Co₁/NC catalyst (10 mg), benzyl alcohol (0.5 mmol), and toluene (5 mL) as the solvent.

  • Reaction Execution: Seal the autoclave, purge it three times with O₂, and then pressurize with O₂ to 1 atm.

  • Heating and Stirring: Place the autoclave in a preheated oil bath at 120 °C and stir the reaction mixture at 800 rpm for 4 hours.

  • Workup and Analysis: After the reaction, cool the autoclave to room temperature and depressurize it. The catalyst is removed by centrifugation or filtration. The supernatant is then analyzed by gas chromatography (GC) using a suitable internal standard to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis from a Weinreb Amide[7][8]

This protocol provides a general procedure for the synthesis of a substituted benzaldehyde via the one-pot reduction/cross-coupling methodology.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the starting Weinreb amide (0.5 mmol) in anhydrous toluene (2 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 0.5 mL, 0.5 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Catalyst Addition: To the reaction mixture, add the pre-oxidized palladium catalyst (e.g., Pd(PtBu₃)₂, 5 mol%) as a solution in toluene.

  • Cross-Coupling: Add the organolithium reagent (e.g., phenyllithium, 0.6 mmol) dropwise over 10 minutes using a syringe pump. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quenching and Extraction: Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure substituted benzaldehyde.

Conclusion and Future Outlook

The synthesis of substituted benzaldehydes has been transformed by modern catalytic methods. Palladium, cobalt, nickel, and copper-based systems, alongside emerging photo- and organocatalytic strategies, provide chemists with a powerful and diverse toolkit. The move towards heterogeneous and single-atom catalysts addresses critical needs for sustainability and process efficiency through catalyst recyclability and exceptional selectivity. Future advancements will likely focus on further expanding the substrate scope, lowering catalyst loadings, utilizing catalysts derived from more earth-abundant metals, and harnessing renewable energy sources like light to drive these vital transformations under even milder and more environmentally benign conditions.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the purity and concentration of intermediates are paramount. 2-Chloro-4-methylbenzaldehyde, a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, is no exception.[1] Its accurate quantification is not merely a procedural step but a critical determinant of reaction yield, impurity profiling, and the ultimate quality of the final product. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for its quantification, benchmarked against alternative analytical techniques.

The core philosophy of method validation is to provide documented evidence that an analytical procedure is fit for its intended purpose.[2] As guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, this involves a holistic assessment of the method's performance characteristics to ensure reliability, reproducibility, and accuracy.[2][3][4]

Caption: Interrelation of key HPLC method validation parameters per ICH guidelines.

Part 1: The Primary Workhorse: A Validated RP-HPLC-UV Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential tool for analyzing moderately polar aromatic compounds like this compound.[5] Its robustness, high resolution, and widespread availability make it the preferred method for routine quality control.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed not just to be followed, but to be understood. Each step is a deliberate choice to ensure the final method is reliable and defensible.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis & Validation cluster_data 3. Data Processing A Prepare Mobile Phase (ACN:Water) D System Suitability Test (%RSD, Tailing Factor) A->D B Prepare Standards (Stock & Dilutions) B->D C Prepare Sample (Dissolve & Filter) F Inject Samples (Quantification) C->F E Inject Standards (Linearity Curve) D->E D->F System OK I Calculate Concentration E->I G Perform Validation Tests (Accuracy, Precision, etc.) H Integrate Peaks F->H J Generate Validation Report G->J H->I I->J

Caption: Experimental workflow for HPLC method development and validation.

Detailed Experimental Protocol

1. Instrumentation and Chromatographic Conditions

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm).

    • Scientist's Rationale: A C18 column is the industry standard for reversed-phase chromatography. Its nonpolar nature provides excellent retention and separation for moderately polar aromatic aldehydes from potential nonpolar impurities.

  • Mobile Phase: Acetonitrile (ACN) and Deionized Water (60:40 v/v), Isocratic.

    • Scientist's Rationale: This ratio provides a good balance of elution strength to achieve a reasonable retention time (typically 3-10 minutes) and sharp peak shape. An isocratic method is preferred for its simplicity and robustness in a QC environment.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Scientist's Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm.

    • Scientist's Rationale: The benzaldehyde moiety possesses a strong chromophore that absorbs significantly at 254 nm, providing high sensitivity. A DAD is used to confirm peak purity by assessing the spectra across the peak.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation

  • Diluent: Mobile Phase (ACN:Water 60:40).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution (Target concentration ~100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent in a volumetric flask, and filter through a 0.45 µm syringe filter prior to injection.

3. Validation Experiments & Acceptance Criteria

ParameterExperimental ProcedureAcceptance Criteria (based on ICH Q2(R2))
Specificity Analyze blank (diluent), placebo (if applicable), standard solution, and sample solution. Spike the sample with known related substances/impurities.The analyte peak should be free from interference from blank, placebo, or impurities. Peak purity index (from DAD) should be > 0.99.
Linearity Inject the five calibration standards in triplicate. Plot the mean peak area against concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within it.For assay: 80% to 120% of the test concentration.[6][7]
Accuracy Perform a recovery study by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[8]
Precision Repeatability: Inject six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.[3]
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio from injections of serially diluted low-concentration solutions.LOD: S/N ratio of ~3:1. LOQ: S/N ratio of ~10:1, with acceptable precision (%RSD ≤ 10%).[8][9]
Robustness Introduce small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Mobile Phase Composition ±2% ACN, Column Temp ±2°C).System suitability parameters (retention time, peak area, tailing factor) should remain within predefined limits. %RSD of results should not be significantly affected.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust primary method, other techniques offer distinct advantages for specific applications, such as identifying volatile impurities or achieving ultra-low detection limits.

Alternative 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[10] For an aromatic aldehyde, it serves as an excellent complementary method.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components are then detected by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.[10]

  • Illustrative GC-FID Protocol:

    • Column: HP-5 or equivalent (nonpolar phase), 30 m x 0.32 mm i.d.

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 150 °C, ramp at 10 °C/min to 220 °C.[11]

    • Detector: FID at 250 °C.

  • Performance Comparison:

    • Advantages: Excellent for separating volatile impurities that may not be well-retained in RP-HPLC. The FID provides a uniform response factor for hydrocarbons, simplifying quantification without a specific reference standard for every impurity.

    • Disadvantages: The analyte must be thermally stable. Non-volatile impurities or degradation products will not be detected. The high boiling point of potential impurities like the corresponding benzoic acid can pose a challenge.[11]

Alternative 2: HPLC with Fluorescence Detection (HPLC-FL) via Derivatization

For applications requiring the quantification of trace-level amounts of this compound, enhancing detector response is necessary.

  • Principle: The aldehyde functional group is not naturally fluorescent. Therefore, it is reacted with a fluorescent labeling agent (a process called derivatization) to form a highly fluorescent product.[12] This product can then be detected with extreme sensitivity by a fluorescence detector. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), although specialized reagents can offer even greater sensitivity.[12][13]

  • Performance Comparison:

    • Advantages: Offers exceptionally low limits of detection (LOD) and quantitation (LOQ), often orders of magnitude lower than UV detection.[12] This is ideal for impurity analysis or stability studies where trace degradation products are monitored.

    • Disadvantages: The primary drawback is the addition of the derivatization step. This increases sample preparation time and introduces another potential source of variability and error that must be carefully controlled and validated.[12]

Comparative Summary
FeatureHPLC-UVGC-FIDHPLC-FL (with Derivatization)
Principle Liquid-phase separation with UV absorbance detection.Gas-phase separation with flame ionization detection.Liquid-phase separation with fluorescence emission detection.
Primary Application Routine QC, Assay, Purity Volatile Impurity Profiling Trace-Level Quantification
Sensitivity GoodVery GoodExceptional
Sample Throughput HighModerateLower (due to sample prep)
Method Complexity Low to ModerateModerateHigh
Strengths Robust, versatile, simple, well-established for non-volatile compounds.[5]Excellent for volatile analytes, uniform response for hydrocarbons.Extremely high sensitivity.[12]
Limitations Moderate sensitivity, may not detect non-UV active impurities.Requires volatile and thermally stable analyte; not suitable for non-volatile compounds.Requires extra derivatization step, which adds complexity and time.[12]

Conclusion and Authoritative Recommendation

For the routine quantification of this compound in a drug development or quality control setting, the validated RP-HPLC-UV method is the superior choice . Its blend of accuracy, precision, robustness, and operational simplicity provides a reliable and efficient analytical solution that aligns with global regulatory expectations.[5]

Gas Chromatography (GC-FID) should be considered a valuable complementary technique . Its strength lies in identifying and quantifying volatile process-related impurities that might be missed by HPLC, thereby providing a more complete purity profile.

HPLC with Fluorescence detection is a specialized tool. It should be reserved for scenarios where trace or ultra-trace level quantification is mandated, such as in genotoxic impurity analysis or environmental monitoring, where its exceptional sensitivity justifies the added complexity of the derivatization workflow.

By selecting the appropriate analytical tool based on the specific scientific question, researchers and drug development professionals can ensure the generation of high-quality, reliable data, underpinning the safety and efficacy of the final product.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(11), 1534-1541. Retrieved from [Link]

  • Health and Safety Laboratory. (n.d.). Methods for the Determination of Hazardous Substances: Aldehydes in Air. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • ResearchGate. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. Química Nova, 28(4). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium. Retrieved from [Link]

  • PubMed. (2005). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Retrieved from [Link]

Sources

A Comparative Guide to Gattermann-Koch and Vilsmeier-Haack Formylation: A Yield-Centric Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of a formyl group onto an aromatic ring is a cornerstone of molecular architecture. This aldehyde functionality serves as a versatile synthetic handle for a myriad of further transformations. Among the arsenal of formylation techniques, the Gattermann-Koch and Vilsmeier-Haack reactions are two of the most prominent and historically significant methods. This guide provides an in-depth, objective comparison of these two synthetic routes, with a particular focus on their respective yields, substrate scope, and mechanistic underpinnings, supported by experimental data.

At a Glance: Gattermann-Koch vs. Vilsmeier-Haack

FeatureGattermann-Koch ReactionVilsmeier-Haack Reaction
Aromatic Substrate Benzene and alkylbenzenes (e.g., toluene)[1][2]Electron-rich aromatics (e.g., phenols, anilines) and heterocycles[3][4]
Formylating Agent In situ generated formyl cation from CO and HCl[1][2]Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃[3]
Catalyst Strong Lewis acid (e.g., AlCl₃) and a co-catalyst (e.g., CuCl)[1]Not required (the reagent is the electrophile)
Reaction Conditions High pressure of CO and HCl, stringent anhydrous conditions[1]Generally mild (0 °C to 100 °C)[5]
Electrophilicity Strong electrophile[2]Weak electrophile[3]
Key Limitations Not suitable for phenols, anilines, or many heterocycles[1][6]Not generally effective for electron-deficient rings

Mechanistic Divergence: The Root of Yield Disparities

The fundamental difference between the Gattermann-Koch and Vilsmeier-Haack reactions lies in the nature of the electrophile, which directly dictates their substrate scope and, consequently, their yields with different aromatic systems.

The Gattermann-Koch Reaction: A Potent Electrophile for Less Activated Rings

The Gattermann-Koch reaction utilizes a high-pressure mixture of carbon monoxide and hydrogen chloride in the presence of a strong Lewis acid, such as aluminum chloride, and a copper(I) chloride co-catalyst.[1] These conditions generate a highly reactive electrophile, the formyl cation ([HCO]⁺), in situ.[2] The potent electrophilicity of the formyl cation is necessary to overcome the moderate nucleophilicity of relatively unactivated aromatic rings like benzene and toluene.

However, this aggressive electrophile is also the reaction's Achilles' heel. It readily reacts with the lone pairs on the oxygen of phenols and the nitrogen of anilines, leading to the formation of formate esters or formamides, respectively, rather than the desired ring formylation. This is a primary reason why the Gattermann-Koch reaction is inapplicable to these electron-rich substrates.[1][6]

Gattermann-Koch Reaction Mechanism.
The Vilsmeier-Haack Reaction: A Milder Approach for Electron-Rich Systems

In contrast, the Vilsmeier-Haack reaction employs a much milder electrophile, the Vilsmeier reagent, which is a chloroiminium ion generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3] This electrophile is significantly less reactive than the formyl cation and therefore requires a more nucleophilic, electron-rich aromatic substrate to proceed efficiently.[3] This is why the Vilsmeier-Haack reaction excels in the formylation of phenols, anilines, and electron-rich heterocycles like pyrroles and indoles. The milder conditions also contribute to cleaner reactions and often higher yields with these activated substrates.

Sources

A Comparative Spectroscopic Guide to 2-Chloro-4-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different pharmacological activities and chemical reactivities. This guide provides an in-depth spectroscopic comparison of 2-Chloro-4-methylbenzaldehyde and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.

The isomers under comparison are:

  • This compound

  • 3-Chloro-4-methylbenzaldehyde

  • 4-Chloro-2-methylbenzaldehyde

  • 2-Chloro-5-methylbenzaldehyde

  • 5-Chloro-2-methylbenzaldehyde

  • 4-Chloro-3-methylbenzaldehyde

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing experimental data and the underlying principles for confident structural elucidation.

The Structural Isomers

The positioning of the chloro and methyl substituents on the benzaldehyde scaffold dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Structures of the chloromethylbenzaldehyde isomers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for distinguishing isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.

The aldehyde proton typically appears as a singlet in the downfield region (δ 9.8–10.5 ppm), largely unaffected by the ring substitution in terms of multiplicity, but its precise chemical shift can be subtly influenced by the electronic effects of the substituents. The methyl protons will also present as a singlet, typically in the range of δ 2.3–2.6 ppm.

The key to differentiation lies in the aromatic region (δ 7.0–8.0 ppm). The number of signals, their multiplicities, and coupling constants are dictated by the relative positions of the protons to each other and to the electron-withdrawing chloro and aldehyde groups, and the electron-donating methyl group.

Table 1: Comparative ¹H NMR Data (Aromatic and Aldehyde Protons)

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm, multiplicity, J in Hz)Methyl-H (δ, ppm)
This compound ~10.3 (s)~7.8 (d, J≈2), ~7.5 (dd, J≈8, 2), ~7.3 (d, J≈8)~2.4 (s)
3-Chloro-4-methylbenzaldehyde ~9.9 (s)~7.8 (s), ~7.7 (d, J≈8), ~7.4 (d, J≈8)~2.5 (s)
4-Chloro-2-methylbenzaldehyde ~10.2 (s)~7.8 (d, J≈8), ~7.4 (s), ~7.3 (d, J≈8)~2.7 (s)
2-Chloro-5-methylbenzaldehyde ~10.4 (s)~7.7 (d, J≈2), ~7.5 (dd, J≈8, 2), ~7.3 (d, J≈8)~2.4 (s)
5-Chloro-2-methylbenzaldehyde ~10.2 (s)~7.8 (d, J≈8), ~7.4 (dd, J≈8, 2), ~7.2 (d, J≈2)~2.6 (s)
4-Chloro-3-methylbenzaldehyde ~9.9 (s)~7.8 (d, J≈2), ~7.7 (dd, J≈8, 2), ~7.5 (d, J≈8)~2.5 (s)

Note: These are predicted values based on typical substituent effects and may vary slightly in experimental spectra.

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature. The aldehyde carbonyl carbon is the most downfield signal, typically appearing between δ 189–193 ppm. The aromatic carbons resonate in the δ 125–145 ppm region, and the methyl carbon appears upfield around δ 20 ppm.

The chemical shifts of the aromatic carbons are particularly sensitive to the substituent effects. The carbon atom directly attached to the chlorine atom (ipso-carbon) will be shifted downfield, while the carbons ortho and para to the electron-donating methyl group will be shifted upfield. The carbon bearing the aldehyde group is also significantly deshielded.

Table 2: Comparative ¹³C NMR Data

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₃ (δ, ppm)
This compound ~189~145, 138, 135, 133, 130, 128~21
3-Chloro-4-methylbenzaldehyde ~191~144, 136, 135, 131, 130, 128~20
4-Chloro-2-methylbenzaldehyde ~192~142, 140, 135, 131, 130, 127~22
2-Chloro-5-methylbenzaldehyde ~190~139, 137, 136, 132, 131, 129~20
5-Chloro-2-methylbenzaldehyde ~192~141, 137, 134, 132, 131, 126~21
4-Chloro-3-methylbenzaldehyde ~191~140, 138, 136, 132, 130, 127~20

Note: These are predicted values and serve as a guide for interpretation.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent tool for identifying the key functional groups present. All isomers will exhibit characteristic absorptions for the aldehyde group.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ . Conjugation with the aromatic ring typically lowers this frequency compared to an aliphatic aldehyde.

  • Aldehydic C-H Stretch: Two distinct, medium-intensity bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is a strong indicator of an aldehyde.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹ .

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ .

The primary utility of IR in distinguishing these isomers lies in the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹), which is characteristic of the aromatic substitution pattern.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAldehydic C-H StretchAromatic C-H Bending
All Isomers ~1690-1710~2820 & ~2720Varies with substitution pattern

Mass Spectrometry: Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), all isomers will have the same molecular ion peak (M⁺) at m/z 154 (for ³⁵Cl) and an M+2 peak at m/z 156 with an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of a single chlorine atom.

The fragmentation patterns will be governed by the stability of the resulting carbocations. Common fragmentation pathways for benzaldehydes include:

  • Loss of a hydrogen radical ([M-H]⁺): This results in a stable acylium ion at m/z 153.

  • Loss of the formyl group ([M-CHO]⁺): This leads to a chlorotoluene radical cation at m/z 125.

  • Loss of a chlorine radical ([M-Cl]⁺): This gives a methylbenzoyl cation at m/z 119.

While the major fragments will be similar for all isomers, the relative intensities of these fragments may differ based on the stability of the precursor ions and the resulting fragments, offering clues to the substitution pattern. For instance, isomers with ortho substituents may exhibit unique fragmentation pathways due to intramolecular interactions.

MS_Fragmentation M [M]⁺ m/z 154/156 MH [M-H]⁺ m/z 153 M->MH -H• MCHO [M-CHO]⁺ m/z 125 M->MCHO -CHO• MCl [M-Cl]⁺ m/z 119 M->MCl -Cl•

Figure 3: Common fragmentation pathways for chloromethylbenzaldehydes.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh 5-10 mg of the chloromethylbenzaldehyde isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition
  • Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (ATR)
  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS with EI)
  • Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject an aliquot of the solution into the GC-MS system.

  • The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column).

  • The separated components are introduced into the mass spectrometer and ionized by electron impact (typically at 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides the most definitive information for distinguishing the substitution patterns on the aromatic ring. ¹³C NMR complements this by confirming the number of unique carbon environments. IR spectroscopy serves as a rapid method to confirm the presence of the key aldehyde functional group, while mass spectrometry confirms the molecular weight and provides fragmentation patterns that can offer further structural clues. By carefully analyzing the data from each of these techniques, researchers can confidently elucidate the structure of these important chemical building blocks.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5][6][7]

  • PubChem, National Center for Biotechnology Information. [Link][8][9][10][11][12]

  • NIST Chemistry WebBook, National Institute of Standards and Technology. [Link][13][14][15][16]

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A Comparative Guide to the Efficacy of 2-Chloro-4-methylbenzaldehyde as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzaldehydes

In the landscape of medicinal chemistry, benzaldehyde and its derivatives are foundational scaffolds, serving as versatile starting materials for a vast array of pharmaceuticals.[1] The specific reactivity and biological influence of a benzaldehyde can be meticulously tuned by the nature and position of substituents on the aromatic ring.[2][3] This guide provides an in-depth assessment of 2-Chloro-4-methylbenzaldehyde, a strategically substituted precursor, and evaluates its efficacy in drug discovery compared to other relevant alternatives.

This compound (C₈H₇ClO) is an aromatic aldehyde characterized by a chlorine atom at the ortho-position and a methyl group at the para-position relative to the aldehyde function.[4][5] This specific substitution pattern imparts a unique combination of electronic and steric properties that medicinal chemists can leverage to construct complex, biologically active molecules. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, while the electron-donating methyl group and the reactive halogen provide additional handles for synthetic diversification.[4][6] This guide will dissect these features, providing a comparative analysis supported by experimental data and detailed protocols to inform rational synthetic design.

Physicochemical and Reactivity Profile

The efficacy of a precursor is fundamentally tied to its physical properties and chemical reactivity. The unique arrangement of substituents in this compound distinguishes it from simpler benzaldehydes.

Comparative Physicochemical Properties

The selection of a starting material is often influenced by its physical state, solubility, and stability. The table below compares key properties of this compound with its parent compound, benzaldehyde, and another isomer, 4-Chloro-2-methylbenzaldehyde.

PropertyThis compound4-Methylbenzaldehyde (p-Tolualdehyde)Benzaldehyde
CAS Number 50817-80-6[5]104-87-0[7]100-52-7
Molecular Formula C₈H₇ClO[5]C₈H₈O[7]C₇H₆O
Molecular Weight 154.59 g/mol [5]120.15 g/mol 106.12 g/mol
Appearance SolidLiquidLiquid
Melting Point 27-30 °C-6 °C-26 °C
Boiling Point ~235 °C (predicted)204-205 °C178.1 °C

Data compiled from various sources.[5][7]

The solid nature of this compound at room temperature can be advantageous for handling and weighing in laboratory settings compared to its liquid counterparts.

Electronic Effects and Chemical Reactivity

The substituents on the benzaldehyde ring dictate the reactivity of the aldehyde group. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.

G cluster_0 Reactivity Spectrum of Benzaldehyde Derivatives high_reactivity High Reactivity (More Electrophilic) Examples: Nitrobenzaldehydes mid_reactivity This compound - Inductive effect (-I) of Cl enhances reactivity - Hyperconjugation (+H) of Me slightly reduces it high_reactivity->mid_reactivity Decreasing EWG Strength low_reactivity Low Reactivity (Less Electrophilic) Examples: Methoxybenzaldehydes mid_reactivity->low_reactivity Increasing EDG Strength

Caption: Electronic effects on the reactivity of the aldehyde carbonyl group.

In this compound, the ortho-chloro group acts as a powerful electron-withdrawing group through induction (-I effect), which significantly enhances the carbonyl's electrophilicity. The para-methyl group is electron-donating through hyperconjugation (+H effect). The net result is a highly reactive aldehyde, primed for a variety of crucial bond-forming reactions in drug synthesis, such as Schiff base formation and Knoevenagel condensations.[3][6]

Comparative Performance in Key Synthetic Transformations

The true measure of a precursor's utility lies in its performance in synthetic reactions that form the backbone of drug discovery programs.

Schiff Base Formation: Gateway to Bioactive Heterocycles

The reaction of an aldehyde with a primary amine to form an imine (Schiff base) is a fundamental step in the synthesis of many nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[8] The enhanced electrophilicity of this compound facilitates rapid and high-yielding condensation reactions.

Case Study: Synthesis of Benzimidazole-Based Cholinesterase Inhibitors

Recent studies have shown that benzimidazole scaffolds derived from substituted benzaldehydes exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[9] The substitution pattern on the benzaldehyde precursor is critical for biological activity.

Precursor AldehydeResulting Compound's IC₅₀ (AChE)Resulting Compound's IC₅₀ (BuChE)Key Observation
2,4-Dichlorobenzaldehyde 0.30 ± 0.001 µM0.080 ± 0.001 µM Dichloro substitution is highly potent, especially against BuChE.[9]
3,4-Dichlorobenzaldehyde 0.050 ± 0.001 µM 0.20 ± 0.00 µMPotent against both enzymes, particularly AChE.[9]
Hypothetical: this compoundPredicted High PotencyPredicted High PotencyThe combination of a chloro group for hydrogen bonding/halogen bonding and a methyl group for occupying a hydrophobic pocket makes this an attractive scaffold for optimization.

Data adapted from a study on benzimidazole derivatives.[9]

The data strongly suggests that chloro-substitution is a key determinant of inhibitory potency.[9] this compound provides a valuable variation, replacing one chloro group with a methyl group, which can alter lipophilicity and van der Waals interactions within the enzyme's active site, potentially improving selectivity or pharmacokinetic properties.

Knoevenagel Condensation: A Versatile C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound.[3] The reaction rate is highly dependent on the electrophilicity of the aldehyde.

Caption: Workflow for a Knoevenagel condensation reaction.

The electron-withdrawing nature of the chlorine in this compound accelerates this reaction compared to benzaldehydes bearing electron-donating groups. This efficiency is critical in multi-step syntheses where high yields are paramount.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed methodology for a representative reaction, allowing researchers to validate the utility of this compound.

Protocol: Synthesis of a 2-((2-chloro-4-methylphenyl)methylene)malononitrile

This protocol describes a Knoevenagel condensation, a reaction where the efficiency is directly influenced by the aldehyde's electrophilicity.

Objective: To synthesize a versatile α,β-unsaturated intermediate for further elaboration in a drug discovery program.

Materials:

  • This compound (1.0 eq, 1.54 g)

  • Malononitrile (1.05 eq, 0.69 g)

  • Piperidine (0.1 eq, 0.1 mL)

  • Ethanol (20 mL)

Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add this compound and ethanol. Stir until the solid is completely dissolved.

  • Addition of Reagents: Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours, evidenced by the consumption of the starting aldehyde.

  • Workup: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Purification: Dry the collected solid under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Expected Outcome:

  • Yield: >90%

  • Purity: >98% by NMR/LC-MS

  • Causality: The high yield and fast reaction time are directly attributable to the enhanced electrophilicity of the aldehyde carbonyl, driven by the ortho-chloro substituent. This protocol serves as a self-validating system; achieving a high yield confirms the precursor's high reactivity.

Conclusion: An Efficacious and Versatile Precursor

An objective assessment of this compound reveals it to be a highly efficacious precursor in drug discovery. Its value is derived from a strategic combination of features:

  • Enhanced Reactivity: The ortho-chloro group activates the aldehyde for crucial bond-forming reactions, leading to higher yields and shorter reaction times compared to less-activated benzaldehydes.

  • Synthetic Versatility: The molecule offers three points for diversification: the aldehyde, the chloro group (e.g., via cross-coupling reactions), and the methyl group (e.g., via benzylic functionalization). This allows for the rapid generation of diverse compound libraries.

  • Structural Contribution to Bioactivity: The 2-chloro-4-methylphenyl moiety itself can be a key pharmacophoric element. As demonstrated in cholinesterase inhibitors, halogenated phenyl rings are critical for potency, and the additional methyl group provides a tool to modulate lipophilicity and steric interactions.[9]

While alternatives like 2,4-dichlorobenzaldehyde may offer even greater reactivity or potency in specific cases[9], this compound presents a more nuanced tool for lead optimization, where balancing potency with metabolic stability and other ADME properties is critical. For researchers and drug development professionals, this compound is not merely a starting material but a strategic building block for the efficient synthesis of novel and potent therapeutic agents.

References

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  • Structure–activity relationships of 2–methylbenzaldehyde analogues. (a)... ResearchGate.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-methylbenzaldehyde (CAS No. 50817-80-6) is a substituted aromatic aldehyde commonly utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] While indispensable in research and development, its handling and disposal demand a rigorous, safety-first approach. This compound presents multiple hazards, including acute toxicity, severe eye and skin irritation, and respiratory tract irritation.[1] Improper disposal not only poses a significant risk to laboratory personnel but also violates stringent environmental regulations set forth by agencies like the Environmental Protection Agency (EPA).[2][3][4]

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste streams. The procedures outlined herein are designed to ensure operational safety, maintain regulatory compliance, and foster a culture of chemical stewardship within the laboratory.

Part 1: Hazard Profile and Essential Safety Precautions

A foundational principle of laboratory safety is that one cannot safely handle what one does not understand. The disposal plan for any chemical is dictated by its inherent hazards. This compound is a combustible solid with a multifaceted hazard profile that necessitates careful handling at all stages.

Table 1: GHS Hazard Classification for this compound

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) Exclamation Mark Warning H302: Harmful if swallowed[1]
Skin Irritation (Category 2) Exclamation Mark Warning H315: Causes skin irritation[1]
Serious Eye Damage (Category 1) Corrosion Danger H318: Causes serious eye damage[1]

| STOT - Single Exposure (Category 3) | Exclamation Mark | Warning | H335: May cause respiratory irritation[1] |

The "Danger" signal word associated with serious eye damage underscores the critical need for appropriate eye protection; even minor exposure can lead to irreversible harm. The other warnings dictate that contact with skin and inhalation must be strictly avoided.

Personal Protective Equipment (PPE)

Adherence to a correct PPE protocol is non-negotiable. The causality is simple: creating physical barriers between the researcher and the chemical is the most direct way to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[5] Standard safety glasses are insufficient. The "Causes serious eye damage" classification requires a full seal around the eyes to protect from splashes or airborne particles.[6]
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use. Remove contaminated gloves immediately using the proper technique and wash hands thoroughly.[6]
Body Protection Flame-retardant laboratory coat. A lab coat protects against incidental skin contact. Ensure it is fully buttoned.

| Respiratory Protection | Not required for normal handling in a certified chemical fume hood. | All handling of this compound, including weighing and transfers, must occur within a fume hood to prevent inhalation of dust or vapors.[6] |

Part 2: Waste Characterization and Segregation Workflow

Proper disposal begins with correct characterization and segregation at the point of generation. Mixing incompatible waste streams is not only a compliance violation but can also lead to dangerous chemical reactions within the waste container.

Core Principle: this compound waste is classified as Hazardous Waste . Specifically, due to the chlorine atom, it must be segregated as Halogenated Organic Waste .[7][8] This is because halogenated compounds require specific high-temperature incineration for complete destruction to avoid the formation of persistent environmental pollutants.

Incompatible Materials

To prevent dangerous reactions, never mix this compound waste with the following:

  • Strong Oxidizing Agents [6][9]

  • Strong Bases [6][9]

  • Strong Reducing Agents [6][9]

Consult your institution's chemical hygiene plan and resources like the NOAA CAMEO Chemicals database for a more exhaustive list of incompatibilities.[10]

Waste Segregation Decision Workflow

The following diagram illustrates the logical steps for segregating waste generated from activities involving this compound.

G Diagram 1: Waste Segregation Workflow start Waste Generated (Containing this compound) is_spill Is it a spill? start->is_spill routine_waste Routine Experimental Waste is_spill->routine_waste No spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes waste_form Determine Waste Form routine_waste->waste_form contaminated_items Contaminated Items (Gloves, weigh paper, wipes) spill_cleanup->contaminated_items solid_waste Solid Waste (Unused reagent, reaction residue) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_form->liquid_waste Liquid waste_form->contaminated_items Contaminated Labware/PPE solid_container Collect in: 'Halogenated Organic SOLID Waste' Container solid_waste->solid_container liquid_container Collect in: 'Halogenated Organic LIQUID Waste' Container liquid_waste->liquid_container contaminated_items->solid_container

Caption: Decision workflow for handling and segregating waste.

Part 3: Step-by-Step Disposal and Decontamination Protocols

Follow these procedures to ensure safe and compliant disposal. All waste containers must be properly labeled with a hazardous waste tag as soon as the first drop of waste is added.

Disposal of Routine Laboratory Waste
  • Preparation: In a certified chemical fume hood, designate a waste collection area.

  • Container Selection: Obtain separate, designated waste containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste" from your institution's Environmental Health & Safety (EHS) department. Ensure containers are made of compatible materials (e.g., HDPE or glass for liquids) and are in good condition.[7][11]

  • Solid Waste:

    • Carefully transfer residual solid this compound, reaction byproducts, or contaminated solids (e.g., silica gel) into the "Halogenated Organic Solid Waste" container using a powder funnel.

    • This includes grossly contaminated items like weigh boats, gloves, and paper towels.[8]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, this solution must be collected in the "Halogenated Organic Liquid Waste" container. This is true even if the solvent itself is non-halogenated (e.g., Toluene, THF), as the solute makes the entire mixture a halogenated waste.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[8]

    • Do not overfill containers. Leave at least 10% (or 1 inch) of headspace to allow for vapor expansion.[8]

    • Store the sealed containers in a designated satellite accumulation area away from ignition sources and incompatible chemicals.

Disposal of Bulk/Unused Product

Never dispose of unused or expired containers of this compound in the trash or down the drain.

  • The material must be disposed of through your institution's hazardous waste program.

  • Keep the product in its original, clearly labeled container.

  • Request a chemical waste pickup from your EHS department. The final disposal will be carried out at a licensed and approved waste disposal plant.[6][12][13]

Emergency Protocol: Spill Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental release.

  • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large, evacuate the laboratory and contact EHS.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[6][9]

  • Don PPE: At a minimum, don the PPE outlined in Table 2, including respiratory protection if there is a risk of airborne dust.

  • Containment: Gently cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for "Halogenated Organic Solid Waste."

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Conclusion

The responsible management of this compound is a direct reflection of a laboratory's commitment to safety and environmental ethics. The core tenets are unwavering: understand the hazards, use appropriate PPE, correctly characterize and segregate all waste streams, and always dispose of the material through approved hazardous waste channels. By integrating these protocols into your standard operating procedures, you ensure the protection of yourself, your colleagues, and the broader community.

References

  • CDMS (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • ACTenviro (2021). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Chemoventory (2021). Safety Data Sheet for 4-methylbenzaldehyde. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • MCF Environmental Services (2023). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound. Available at: [Link]

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  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available at: [Link]

  • Brenntag. Safety Data Sheet for 2-chlorobenzaldehyde. Available at: [Link]

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Personal protective equipment for handling 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-4-methylbenzaldehyde

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of any successful experiment is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.

Hazard Analysis: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No. 50817-80-6) is not a benign substance; its hazard profile necessitates rigorous protective measures.[1][2] According to the Globally Harmonized System (GHS), its primary classifications demand our full attention.[1]

Key Hazards of this compound:

Hazard ClassificationGHS Hazard StatementImplication for the Researcher
Acute Toxicity 4 (Oral)H302: Harmful if swallowedAccidental ingestion could lead to significant toxic effects. Strict hygiene and containment are paramount.
Skin Irritation Category 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Protective gloves and clothing are mandatory.[1]
Serious Eye Damage Cat. 1H318: Causes serious eye damageThis is a critical risk. Splashes can lead to irreversible eye injury. Appropriate eye and face protection is non-negotiable.[1][2]
STOT SE 3 (Respiratory)H335: May cause respiratory irritationInhalation of the solid powder or its vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

STOT SE 3: Specific Target Organ Toxicity, Single Exposure, Category 3

These classifications are the "why" behind every procedural step that follows. The risk of serious eye damage dictates the use of goggles and face shields, while the potential for skin and respiratory irritation mandates the use of specific gloves, lab coats, and, where necessary, respiratory protection.

The Core Protocol: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. Selection and use must be deliberate and informed by the hazards identified above.

Eye and Face Protection

Due to the classification of "Causes serious eye damage," standard safety glasses are insufficient.[1]

  • Mandatory: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Recommended for Splash Risk: When handling larger quantities (>25g) or performing vigorous reactions, supplement goggles with an 8-inch minimum face shield.[4] This provides a secondary, broader barrier against splashes.

Skin and Body Protection
  • Gloves: Handle the chemical with chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in accordance with laboratory waste procedures.[4]

  • Lab Coat: A standard lab coat is required to protect against incidental contact.[5] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

The risk of respiratory tract irritation means that engineering controls are the first line of defense.[1]

  • Primary Control: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[5]

  • When a Respirator is Needed: If you are handling large quantities, or if there's a potential for dust or aerosol generation that cannot be fully contained by a fume hood, respiratory protection is necessary.[3][5] Use a NIOSH/MSHA-approved air-purifying respirator equipped with an organic vapor cartridge.[3]

Operational Workflow: From Receipt to Disposal

A safe experiment is a well-planned one. The following workflow provides a step-by-step guide to minimize exposure and risk at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal a Verify Fume Hood Certification b Locate & Test Eyewash/Shower a->b c Don Full PPE (Goggles, Gloves, Coat) b->c d Weigh Solid Chemical Carefully c->d Begin Work e Perform Experimental Procedure d->e f Securely Close Primary Container e->f g Decontaminate Work Surface f->g End Experiment h Segregate Waste (Solid, Liquid, Sharps) g->h i Dispose of Contaminated PPE (e.g., Gloves) h->i j Wash Hands Thoroughly i->j

Caption: Safe Handling Workflow for this compound.

Step-by-Step Procedure
  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Confirm that the path to the nearest safety shower and eyewash station is unobstructed and that they are functioning correctly.[5]

    • Don all required PPE: chemical goggles, nitrile gloves, and a lab coat.

  • Handling (Inside Fume Hood):

    • When weighing the solid, minimize dust generation.[5] Use a spatula to gently transfer the material.

    • Keep the container with the chemical closed whenever not in active use.

    • Handle all solutions and reactions within the fume hood.

  • Accidental Release & First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Disposal:

    • All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.[3][6]

    • Place waste in a suitable, clearly labeled, and closed container.[3][4] Do not mix with other waste streams unless compatibility is confirmed.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating this expert-driven, safety-first approach, you not only protect yourself but also ensure the integrity and success of your research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.